1-(3-Nitrophenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBMZMKEBCIDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630600 | |
| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-19-3 | |
| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-nitrophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)ethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physical and chemical properties of 1-(3-Nitrophenyl)ethanamine hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the analytical workflows required to verify the identity, purity, and stability of the compound, ensuring reproducibility and reliability in research and development settings.
Section 1: Chemical Identity and Core Properties
This compound is a chiral amine salt. The presence of the nitro group on the phenyl ring and the amine hydrochloride on the ethyl chain imparts specific chemical reactivity and physical characteristics. It is essential to distinguish this compound from its isomers (e.g., 2-nitro and 4-nitro positional isomers) as their properties can differ significantly.
A summary of its fundamental properties is presented below.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Benzenemethanamine, a-methyl-3-nitro-, monohydrochloride; 1-(3-nitrophenyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 92259-19-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage | Inert atmosphere, Room Temperature | [3][4] |
Section 2: Solubility and Stability Profile
Solubility: As a hydrochloride salt, 1-(3-Nitrophenyl)ethanamine is generally soluble in water and polar organic solvents.[5] This enhanced solubility in aqueous media, compared to its free base form, is a critical property for applications in biological assays or aqueous-phase reactions. Preliminary testing in common laboratory solvents such as methanol, ethanol, and DMSO is recommended to establish quantitative solubility for specific experimental concentrations.
Stability and Storage: The compound is stable under recommended storage conditions.[6] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Recommended storage is at room temperature in a dry, well-ventilated area.[3] Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] For long-term storage, particularly of high-purity reference standards, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation.
Section 3: Analytical Characterization Workflow
Verifying the identity and purity of this compound is a multi-step process. The causality behind this workflow is to move from broad, simple assessments to highly specific, quantitative ones. This ensures that resources are used efficiently and that a complete, validated profile of the material is established.
Caption: A logical workflow for the comprehensive characterization of 1-(3-Nitrophenyl)ethanamine HCl.
Macroscopic and Thermal Analysis
Protocol 1: Visual Inspection This foundational step serves as a rapid, preliminary quality check.
-
Place a small amount of the sample on a clean, white surface (e.g., a watch glass).
-
Observe the color and physical form under adequate lighting.
-
Record the observations. The expected appearance is a light yellow to yellow crystalline solid.[3] Any deviation, such as discoloration, clumping (suggesting hygroscopicity), or heterogeneity, should be noted and may indicate impurity or degradation.
Protocol 2: Melting Point Determination The melting point is a robust indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.
-
Ensure the melting point apparatus is calibrated.
-
Load a small, dry sample into a capillary tube.
-
Place the capillary tube in the apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. (Note: While specific melting point data for the racemic hydrochloride salt is not consistently available in the searched literature, related compounds like the 4-nitro isomer melt around 200-214 °C, and the (S)-isomer free base melts at 136-139 °C.[5][6] Establishing an internal reference for a new batch against a confirmed pure standard is a critical aspect of quality control.)
Spectroscopic Identification
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structural confirmation. The hydrochloride salt is typically analyzed in a deuterated solvent like DMSO-d₆ or D₂O, which will show exchangeable protons (from the amine and HCl).
-
¹H NMR: The expected spectrum will show distinct signals corresponding to the different types of protons.
-
Aromatic Protons (4H): Complex signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methine Proton (1H, -CH): A quartet adjacent to the methyl group.
-
Amine Protons (3H, -NH₃⁺): A broad signal, which may or may not be visible depending on the solvent and concentration.
-
Methyl Protons (3H, -CH₃): A doublet due to coupling with the adjacent methine proton.
-
-
¹³C NMR: This provides a carbon count and information about the chemical environment of each carbon atom. Key expected signals include those for the two aliphatic carbons and the six aromatic carbons, two of which will be quaternary.
Protocol 4: Mass Spectrometry (MS) MS is used to confirm the molecular weight of the parent compound. Using electrospray ionization (ESI) in positive ion mode, the analysis will detect the free base after the loss of HCl.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into the ESI-MS system.
-
Acquire the spectrum in positive ion mode.
-
The expected primary ion will be the protonated molecule [M+H]⁺, corresponding to the mass of the free base (C₈H₁₀N₂O₂), which has a molecular weight of 166.18.[7] The expected m/z value would be approximately 167.19.
Purity Assessment
Protocol 5: High-Performance Liquid Chromatography (HPLC) HPLC is the definitive method for assessing both chemical and enantiomeric purity.[8][9] Since 1-(3-Nitrophenyl)ethanamine is chiral, a chiral stationary phase (CSP) is required to separate its enantiomers.
-
Method Development: A screening approach is often most effective.
-
Columns: Screen on polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).[10]
-
Mobile Phase: Start with a normal-phase system (e.g., n-hexane/ethanol) or a reversed-phase system (e.g., acetonitrile/water). For basic compounds like this amine, adding a small amount of an amine modifier (like diethylamine, 0.1%) to the mobile phase in normal-phase mode can significantly improve peak shape.[10]
-
-
Analysis:
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the elution using a UV detector (the nitro-aromatic system provides a strong chromophore, typically monitored around 254 nm).
-
-
Data Interpretation: The resulting chromatogram provides the chemical purity (sum of all peak areas) and the enantiomeric purity (relative area of the two enantiomer peaks).
Caption: Decision tree for interpreting results from a chiral HPLC purity assessment.
Section 4: Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 5: Conclusion
This compound is a key synthetic intermediate whose physical properties dictate its handling, storage, and application. This guide has detailed its core characteristics and, more importantly, outlined the systematic, self-validating experimental workflow required to ensure its quality. By employing this logical sequence of visual inspection, thermal analysis, definitive spectroscopic identification, and quantitative chromatographic purity assessment, researchers can proceed with confidence in the integrity of their starting material, forming a solid foundation for successful and reproducible scientific outcomes.
References
- 1. This compound | 92259-19-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 92259-19-3 [m.chemicalbook.com]
- 4. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (S)-1-(3-Nitrophenyl)ethanamine [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
1-(3-Nitrophenyl)ethanamine hydrochloride CAS number 92259-19-3
An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride (CAS 92259-19-3): Properties, Synthesis, Analysis, and Applications
Section 1: Core Introduction and Physicochemical Profile
This compound, registered under CAS number 92259-19-3, is a significant chiral building block in the fields of pharmaceutical chemistry and organic synthesis. As the hydrochloride salt of a primary amine, it offers enhanced stability and solubility in aqueous media, making it a convenient precursor for further chemical transformations. The molecule's structure is characterized by a chiral center at the ethylamine alpha-carbon and a nitro group at the meta-position of the phenyl ring. This combination of functionalities—a reactive primary amine, a versatile nitro group, and a stereocenter—renders it a valuable intermediate for creating complex, optically active molecules.[1]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical validation, key applications, and essential safety protocols. It is important to note that CAS 92259-19-3 typically refers to the racemic mixture, containing both the (R) and (S) enantiomers. The separation and use of individual enantiomers are often critical for pharmacological applications and will be discussed herein.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 92259-19-3 | [2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3][5] |
| Molecular Weight | 202.64 g/mol | [2][3][6] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [3][6] |
| Synonyms | 1-(3-nitrophenyl)ethan-1-amine hydrochloride; Benzenemethanamine, α-methyl-3-nitro-, monohydrochloride |[2] |
Section 2: Synthesis and Chiral Resolution
The synthesis of this compound is most commonly achieved through the reduction of the precursor ketone, 3'-nitroacetophenone. This method is efficient and allows for the introduction of chirality through asymmetric reduction techniques if a single enantiomer is desired. Alternatively, classical resolution of the synthesized racemic amine provides access to the individual (R) and (S) forms.
Workflow 1: Synthesis via Reductive Amination
This pathway involves the reduction of 3'-nitroacetophenone to the corresponding amine. The choice of reducing agent is critical; a strong reducing agent might also reduce the nitro group, so milder, selective conditions are preferred. The final step involves treatment with hydrochloric acid to form the stable salt.
Caption: General workflow for the synthesis of the target compound.
Protocol: Synthesis of Racemic this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3'-nitroacetophenone (1 eq.) in a solution of ammonia in methanol (7N).
-
Reduction: Cool the solution in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq.) portion-wise, maintaining the temperature below 10°C. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Raney Nickel) can be employed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: Concentrate the organic solution. Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Workflow 2: Chiral Resolution via Diastereomeric Salt Formation
For applications requiring enantiopure material, the racemic amine must be resolved. A time-tested and scalable method is the formation of diastereomeric salts using a chiral acid.[7] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[7]
Caption: Workflow for chiral resolution using a resolving agent.
Protocol: Chiral Resolution
-
Preparation: Convert the racemic hydrochloride salt back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent. Dry and concentrate the solvent to obtain the racemic free amine.
-
Salt Formation: Dissolve the racemic amine (1 eq.) in a hot solvent like ethanol. In a separate flask, dissolve a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq.), in the same hot solvent.
-
Crystallization: Add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Separation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Purity Check: Analyze the enantiomeric excess (e.e.) of the amine obtained from a small sample of the crystals using chiral HPLC. Repeat the crystallization process until the desired e.e. is achieved.
-
Liberation: Treat the purified diastereomeric salt with a base (e.g., 1M NaOH) and extract the liberated enantiopure free amine.
-
Final Salt Formation: Convert the pure enantiomer to its hydrochloride salt as described in the synthesis protocol.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and, if applicable, the enantiomeric purity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality profile.
Table 2: Standard Analytical Methods
| Technique | Purpose | Typical Parameters |
|---|---|---|
| Reverse-Phase HPLC | Purity Assessment & Quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient)Flow Rate: 1.0 mL/minDetection: UV at 254 nm |
| Chiral HPLC | Enantiomeric Purity | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H)Mobile Phase: Isocratic Hexane/Isopropanol/DiethylamineFlow Rate: 0.5 - 1.0 mL/minDetection: UV at 254 nm |
| ¹H NMR Spectroscopy | Structural Confirmation | Solvent: DMSO-d₆ or D₂OExpected Signals: Aromatic protons (multiplets, ~7.5-8.5 ppm), methine proton (quartet), methyl protons (doublet), amine protons (broad singlet). |
| Mass Spectrometry (LC-MS) | Identity & Molecular Weight | Mode: Electrospray Ionization (ESI+)Expected Ion: [M+H]⁺ for the free base (C₈H₁₀N₂O₂) at m/z ≈ 167.08. |
| FT-IR Spectroscopy | Functional Group ID | Key Peaks (cm⁻¹): N-H stretches (amine salt), aromatic C-H, asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), aromatic C=C. |
Section 4: Applications in Research and Drug Development
The utility of this compound stems from its dual reactivity. The primary amine serves as a nucleophile or a base, while the nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an aniline.
-
As a Chiral Amine Building Block: The primary amine is a key functional group for constructing larger molecules. It can undergo a wide range of reactions, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form chiral amides, a common motif in pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
N-Alkylation/Arylation: Formation of C-N bonds through reactions like the Buchwald-Hartwig amination.
-
-
As a Precursor to Anilines: The nitro group is a synthetic handle that dramatically expands the compound's utility.
-
Reduction to Aniline: The nitro group can be selectively reduced (e.g., using H₂, Pd/C, or SnCl₂) to a primary aromatic amine (aniline). This new functional group opens up another set of synthetic possibilities, such as diazotization reactions, sulfonamide formation, and further C-N bond-forming reactions. This two-step modification (using the chiral amine first, then reducing the nitro group) is a powerful strategy in medicinal chemistry.
-
Caption: Key synthetic transformations of the title compound.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets of closely related compounds.[8][9][10][11]
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed.[10]
-
Respiratory: May cause respiratory tract irritation.[10]
Recommended Protocols:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[8]
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[8]
-
Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved particulate respirator.[8]
-
-
Safe Handling:
-
Storage and Stability:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
On Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[8]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Section 6: References
-
HANGZHOU LEAP CHEM CO., LTD. (n.d.). This compound. ECHEMI. Available at: --INVALID-LINK--
-
Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
ChemBK. (2024). (S)-1-(3-Nitrophenyl)ethanamine - Introduction. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--
-
ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound(92259-19-3) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. (2025). 1-(3-Nitrophenyl)ethanamine - Safety Data Sheet. Available at: --INVALID-LINK--
-
ChemicalBook. (2025). This compound (CAS 92259-19-3). Available at: --INVALID-LINK--
-
Amole Chem. (n.d.). This compound. Available at: --INVALID-LINK--
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). This compound. Available at: --INVALID-LINK--
-
BLDpharm. (n.d.). (R)-1-(3-Nitrophenyl)ethanamine hydrochloride. Available at: --INVALID-LINK--
-
TCI AMERICA. (2018). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine Hydrochloride. Spectrum Chemical. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride. Available at: --INVALID-LINK--
-
BLDpharm. (n.d.). Methyl[1-(3-nitrophenyl)ethyl]amine hydrochloride. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine(90271-37-7) 1H NMR spectrum. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1-(3-nitrophenyl)ethan-1-amine hydrochloride. Available at: --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--
-
Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine synthesis. Available at: --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--
-
Biosynth. (2019). Safety Data Sheet. Available at: --INVALID-LINK--
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: --INVALID-LINK--
-
Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Available at: --INVALID-LINK--
-
Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: --INVALID-LINK--
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--
-
Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: --INVALID-LINK--
-
ChemScene. (n.d.). (S)-1-(3-Nitrophenyl)ethan-1-amine. Available at: --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 92259-19-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 92259-19-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
Synthesis of 1-(3-Nitrophenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key chiral building block in modern organic synthesis.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will dissect the primary synthetic challenges, focusing on the chemoselective transformation of 3-nitroacetophenone, and detail the most effective methodologies, including direct reductive amination and multi-step strategies. Each section is grounded in authoritative references to ensure scientific integrity and provides practical, field-proven insights.
Introduction and Strategic Overview
1-(3-Nitrophenyl)ethanamine is a valuable chiral amine scaffold essential for the construction of complex, enantiomerically pure molecules in the pharmaceutical and agrochemical industries.[1] Its hydrochloride salt form offers enhanced stability, crystallinity, and ease of handling, making it a preferred state for storage and subsequent use.
The primary precursor for this target molecule is 3'-nitroacetophenone, a compound that presents a classic chemoselectivity challenge: it contains two functional groups—a ketone and a nitro group—that are both susceptible to reduction.[2][3] The core synthetic problem, therefore, is to transform the ketone into a primary amine while managing the reactivity of the nitro group. This guide will explore the two most prevalent and logical strategies to achieve this transformation.
Synthetic Strategies at a Glance:
-
Direct Reductive Amination: A one-pot approach where 3-nitroacetophenone is directly converted to the target amine. This is often the most atom-economical route.
-
Stepwise Synthesis via an Intermediate: A two-step pathway where one functional group is transformed selectively before addressing the other. This route offers a different level of control over the reaction.
Retrosynthetic Analysis
A logical disconnection of the target molecule, 1-(3-Nitrophenyl)ethanamine, points directly to 3-nitroacetophenone as the ideal starting material. The C-N bond is disconnected, revealing the carbonyl carbon of the acetophenone and a generic ammonia source as the synthons. This retrosynthetic pathway forms the basis of the direct amination strategies discussed below.
Caption: Retrosynthetic analysis of 1-(3-Nitrophenyl)ethanamine.
Synthetic Pathway I: Direct Reductive Amination
This strategy consolidates the formation of the C-N bond and the reduction of the carbonyl group into a single, efficient process. The Leuckart-Wallach reaction is the classic and most direct method for this transformation.
The Leuckart-Wallach Reaction
The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5] This one-pot synthesis is particularly effective for generating primary amines from ketones.[5][6]
Causality and Mechanism: The reaction proceeds through several key stages. At elevated temperatures (typically 120-165 °C), ammonium formate dissociates to provide ammonia and formic acid.[4][6] Ammonia attacks the electrophilic carbonyl carbon of 3-nitroacetophenone to form an iminium ion intermediate. The formate ion then acts as a hydride donor, reducing the iminium ion to a formamide derivative.[4][7] This N-formyl intermediate is then hydrolyzed under acidic conditions to yield the final primary amine.[7]
Caption: General experimental workflow for the Leuckart reaction.
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitroacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to approximately 160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, add concentrated hydrochloric acid (e.g., 3M HCl) to the reaction mixture. Heat the mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.[7]
-
Workup: Cool the mixture to room temperature. Carefully basify the aqueous solution with a concentrated NaOH solution until the pH is strongly alkaline (pH > 12) to deprotonate the amine.
-
Extraction: Extract the resulting aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-nitrophenyl)ethanamine free base.
Synthetic Pathway II: Stepwise Synthesis via Oxime Intermediate
An alternative strategy involves the stepwise modification of the functional groups, which can sometimes offer better control and avoid the high temperatures of the Leuckart reaction. A reliable two-step route proceeds through an oxime intermediate.
Step 1: Formation of 3-Nitroacetophenone Oxime
The ketone is first converted to an oxime. This transformation protects the carbonyl group from direct reduction to an alcohol and primes it for reduction to an amine.
Protocol: Oxime Formation
-
Dissolve 3-nitroacetophenone (1.0 eq) in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and pour it into cold water to precipitate the oxime product, which can be collected by filtration.
Step 2: Reduction of the Oxime
The oxime intermediate can be reduced to the primary amine using catalytic transfer hydrogenation. This method is effective for reducing oximes to amines.[8]
Protocol: Oxime Reduction
-
Suspend the 3-nitroacetophenone oxime and a catalyst, such as 10% Palladium on Carbon (Pd/C), in a solvent like methanol or ethanol.
-
Use a hydrogen source. This can be hydrogen gas (H₂) in a pressure vessel or a transfer hydrogenation agent like ammonium formate.[9]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude amine. Note: Under these conditions, the nitro group may also be reduced. For selective oxime reduction while preserving the nitro group, milder or more specific reagents would be required.
Caption: Two-step synthesis via an oxime intermediate.
Final Step: Hydrochloride Salt Formation
Regardless of the synthetic route used to obtain the free amine, the final step is the conversion to its hydrochloride salt. This is a crucial step for improving the compound's stability and physical properties.
Protocol: Salt Formation
-
Dissolve the crude 1-(3-nitrophenyl)ethanamine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10][11]
Comparison of Synthetic Routes
The choice of synthetic route often depends on available equipment, scale, and desired purity.
| Feature | Leuckart-Wallach Reaction | Two-Step Oxime Route |
| Number of Steps | One-pot synthesis (plus hydrolysis) | Two distinct synthetic steps |
| Reagents | 3-Nitroacetophenone, Ammonium Formate, HCl | 3-Nitroacetophenone, Hydroxylamine, Reducing Agent (e.g., H₂/Pd-C) |
| Conditions | High temperature (120-165 °C) | Generally milder conditions (reflux, room temp.) |
| Advantages | Atom economical, one-pot procedure | Potentially higher control, avoids very high temperatures |
| Disadvantages | High reaction temperatures, potential for side products | Longer overall process, requires isolation of intermediate |
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁ClN₂O₂ | [12] |
| Molecular Weight | 202.64 g/mol | [12] |
| Appearance | Off-white to light yellow solid | [10] |
| Purity (Typical) | ≥95-98% | [13][14] |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons (in the 7.5-8.5 ppm region), a quartet for the methine (CH) proton adjacent to the nitrogen, a doublet for the methyl (CH₃) protons, and a broad signal for the ammonium (-NH₃⁺) protons.
-
¹³C NMR: Resonances for the aromatic carbons (one bearing the nitro group being deshielded), the methine carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, aromatic C-H stretching, and strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂).
Safety Considerations
-
3-Nitroacetophenone: Handle with care as it is a nitroaromatic compound.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like ethyl acetate and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care.
Conclusion
The synthesis of this compound is most efficiently achieved via direct reductive amination of 3-nitroacetophenone using the Leuckart-Wallach reaction. This method, despite its high temperature requirements, offers a robust and direct route to the target compound. For laboratories where high-temperature reactions are not ideal, a two-step process involving an oxime intermediate provides a viable alternative with milder conditions. The final conversion to the hydrochloride salt is a straightforward and essential step that yields a stable, crystalline product suitable for further applications in research and development. Proper analytical characterization is paramount to ensure the identity and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 10. 3-NITROPHENETHYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 13. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]
- 14. chemscene.com [chemscene.com]
A Spectroscopic Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride for Researchers
An In-depth Technical Guide for Drug Development Professionals and Scientists
Introduction: The Significance of 1-(3-Nitrophenyl)ethanamine and its Hydrochloride Salt
1-(3-Nitrophenyl)ethanamine is a chiral primary amine that serves as a versatile building block in the synthesis of various biologically active molecules. The presence of a nitro group on the phenyl ring offers a site for further chemical modification, making it a valuable precursor in drug discovery and development. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media compared to the free base.
Accurate and thorough characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical product. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 1-(3-nitrophenyl)ethanamine hydrochloride comprises a chiral ethylamine side chain attached to a benzene ring substituted with a nitro group at the meta position. The amine group is protonated to form the ammonium chloride salt.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data and Interpretation
Upon formation of the hydrochloride salt, the electron-withdrawing effect of the newly formed ammonium group (-NH3+) will cause a downfield shift (to higher ppm values) of the adjacent methine proton (CH) and, to a lesser extent, the methyl protons (CH3). The amine protons will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Shift |
| ~1.6 - 1.8 | Doublet (d) | 3H | -CH₃ | The methyl protons are split by the adjacent methine proton. The shift is slightly downfield compared to the free base due to the influence of the -NH3+ group. |
| ~4.5 - 4.7 | Quartet (q) | 1H | -CH (NH₃⁺) | The methine proton is adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. It is split into a quartet by the three methyl protons. |
| ~7.6 - 8.4 | Multiplet (m) | 4H | Aromatic (Ar-H) | The protons on the nitrophenyl ring will appear in the aromatic region. The exact shifts and splitting patterns depend on the substitution pattern. Protons ortho and para to the nitro group will be the most deshielded. |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃ ⁺ | The ammonium protons are exchangeable and typically appear as a broad signal. The chemical shift is variable and depends on solvent, concentration, and temperature. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt can be predicted. The carbon atom attached to the ammonium group will experience the most significant downfield shift upon protonation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~20 - 25 | -C H₃ | The methyl carbon, relatively shielded. |
| ~50 - 55 | -C H(NH₃⁺) | The methine carbon, significantly deshielded by the adjacent ammonium group. |
| ~120 - 150 | Aromatic Carbons | The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group will be the most deshielded, while the carbon attached to the ethylamine group will also be significantly downfield. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the nitro group, and the aromatic ring.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| 3200 - 2800 | Strong, Broad | N-H stretch | Ammonium (-NH₃⁺) |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic |
| ~2900 - 2800 | Medium | C-H stretch | Aliphatic |
| ~1600 - 1570 | Medium | N-H bend | Ammonium (-NH₃⁺) |
| ~1530 and ~1350 | Strong | Asymmetric & Symmetric N-O stretch | Nitro (-NO₂) |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~800 - 700 | Strong | C-H bend (out-of-plane) | Aromatic (meta-substitution) |
The most telling feature distinguishing the hydrochloride salt from the free base is the broad, strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The free primary amine would typically show two sharper bands in the 3400-3300 cm⁻¹ region.[1]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, an electrospray ionization (ESI) source in positive ion mode is typically used.
Under these conditions, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 1-(3-nitrophenyl)ethanamine. The molecular weight of the free base (C₈H₁₀N₂O₂) is 166.18 g/mol . Therefore, the parent ion should be observed at an m/z of approximately 167.19.
Table 4: Predicted Mass Spectrometry Data for 1-(3-Nitrophenyl)ethanamine
| m/z (Predicted) | Ion | Possible Fragmentation |
| 167.19 | [M+H]⁺ | Molecular ion of the free base |
| 150.16 | [M-NH₂]⁺ | Loss of the amino group |
| 120.13 | [M-NO₂]⁺ | Loss of the nitro group |
Fragmentation Pathway Diagram
Figure 2: A plausible mass spectrometry fragmentation pathway for 1-(3-nitrophenyl)ethanamine.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Sample Preparation: Weigh approximately 10-20 mg of this compound.[2][3]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help to sharpen the N-H proton signals.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
FTIR Sample Preparation (KBr Pellet Method)
-
Sample Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.[5]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[5]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected first.
Mass Spectrometry Sample Preparation (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. By combining predicted spectral data with established principles of NMR, IR, and MS, researchers can confidently identify and characterize this important pharmaceutical intermediate. The provided experimental protocols offer a foundation for obtaining reliable and high-quality data. Adherence to these guidelines will ensure the scientific integrity of the characterization process, a critical step in the drug development pipeline.
References
Core Characteristics: Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to (R)-1-(3-Nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-1-(3-Nitrophenyl)ethanamine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. Moving beyond a simple data sheet, this document offers insights into the compound's properties, practical synthetic methodologies, and critical analytical techniques, grounded in established chemical principles.
(R)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral primary amine salt. Its utility in synthesis stems from the stereodefined center and the presence of functional groups—the primary amine and the nitroaromatic ring—that are amenable to a wide range of chemical transformations. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Physicochemical Properties
The fundamental properties of the compound are summarized below. It is crucial for researchers to note that while properties like molecular weight are absolute, physical characteristics such as appearance and melting point can vary slightly based on purity and crystalline form.
| Property | Value | Source(s) |
| CAS Number | 1037092-07-1 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Conditions | Room temperature, under inert atmosphere, sealed, dry | [1][2][4] |
| Optical Rotation [α]D | Data not available in the reviewed literature. As a reference, related chiral alcohols such as (R)-1-(o-tolyl)ethanol exhibit specific rotations around +44° (c=0.54, CH₂Cl₂).[5] The specific rotation of the title compound should be determined experimentally as a key quality control parameter. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural identity and purity of (R)-1-(3-Nitrophenyl)ethanamine hydrochloride. The spectra for a single enantiomer in an achiral solvent are identical to that of its racemate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule. Based on the structure and data for the racemic analogue, the following key signals are expected (in a solvent like DMSO-d₆):
-
A doublet around 1.5-1.7 ppm , integrating to 3H, corresponding to the methyl protons (-CH₃).
-
A quartet around 4.5-4.7 ppm , integrating to 1H, for the methine proton (-CH).
-
A series of multiplets in the aromatic region, 7.6-8.4 ppm , integrating to 4H, corresponding to the protons on the 3-nitrophenyl ring.
-
A broad signal, typically downfield (>8.5 ppm), for the ammonium protons (-NH₃⁺), which may exchange with water in the solvent.[6]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected chemical shifts include:
-
A signal around 20-22 ppm for the methyl carbon (-CH₃).
-
A signal around 50-52 ppm for the methine carbon (-CH).
-
Aromatic carbons appearing between 120-150 ppm , with the carbon attached to the nitro group (C-NO₂) being the most downfield (~148 ppm).[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands include:
-
~2800-3000 cm⁻¹: Broad N-H stretching from the ammonium salt.
-
~1520-1540 cm⁻¹ (strong, asymmetric) and ~1340-1350 cm⁻¹ (strong, symmetric): N-O stretching vibrations characteristic of the nitro group.
-
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1-(3-Nitrophenyl)ethanamine is a critical process. The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor. This method is superior to classical resolution of a racemic mixture, as it avoids discarding 50% of the material.
Proposed Enantioselective Synthesis Workflow
The workflow begins with the commercially available 3'-nitroacetophenone and employs an asymmetric transfer hydrogenation, a robust and well-documented method for producing chiral alcohols with high enantiomeric excess (e.e.).
Experimental Protocol: Asymmetric Synthesis
This protocol is a representative procedure based on established methodologies for asymmetric transfer hydrogenation.
Step 1: Asymmetric Reduction of 3'-Nitroacetophenone
-
Catalyst Preparation: In a nitrogen-purged glovebox, add a chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II), to a dry, argon-flushed reaction vessel.
-
Reaction Setup: Outside the glovebox, prepare an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Hydrogenation: Dissolve 3'-nitroacetophenone in a suitable solvent (e.g., dichloromethane). Add the formic acid/triethylamine mixture. Initiate the reaction by adding the pre-prepared catalyst solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until all the starting ketone is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-(3-nitrophenyl)ethanol. The product can be purified by column chromatography if necessary.
Step 2: Conversion to the Hydrochloride Salt
-
Activation: The chiral alcohol is converted to a better leaving group. Dissolve the purified (R)-1-(3-nitrophenyl)ethanol in dichloromethane and cool to 0°C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride.
-
Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to form the corresponding azide.
-
Reduction: The azide is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation: After the reduction is complete, filter the catalyst and concentrate the solvent. Dissolve the resulting free amine in anhydrous diethyl ether and slowly add a solution of HCl in diethyl ether. The (R)-1-(3-Nitrophenyl)ethanamine hydrochloride will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Applications in Pharmaceutical Development
Chiral amines like (R)-1-(3-nitrophenyl)ethanamine hydrochloride are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter on the ethylamine backbone is often incorporated into the final drug molecule to ensure specific interaction with biological targets like enzymes or receptors.
While specific, publicly documented syntheses using the meta-nitro isomer are sparse, the utility of this class of compounds is well-illustrated by its close analogue, (R)-1-(4-nitrophenyl)ethylamine, which is a key intermediate in the synthesis of Mirabegron . Mirabegron is a β₃ adrenergic agonist used to treat overactive bladder. In its synthesis, the chiral amine establishes a critical stereocenter that is essential for its pharmacological activity.[8] The nitro group, in both the meta and para isomers, serves as a versatile functional handle that can be reduced to an aniline and further functionalized.[9]
Quality Control: Analytical Methodologies
Ensuring the chemical and, most importantly, the enantiomeric purity of the final product is paramount. A self-validating workflow requires robust analytical methods.
Protocol for Enantiomeric Purity Determination by Chiral HPLC
The enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The choice of chiral stationary phase (CSP) and mobile phase is key. Coated polysaccharide-based CSPs or cyclofructan-based CSPs are often effective for separating chiral primary amines.[10][11]
Detailed HPLC Method:
-
Column: A cyclofructan-based CSP, such as a Larihc CF6-P, or a polysaccharide-based CSP like Phenomenex Lux® Cellulose-3 (250 x 4.6 mm, 5 µm).[10][12]
-
Mobile Phase: A normal phase system is typically effective. A recommended starting condition is a mixture of Hexane and Ethanol (80:20 v/v) .[10]
-
Additives: To improve peak shape and resolution for primary amines, acidic and basic additives are crucial. Add 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to the mobile phase.[10][11] The acid ensures the amine is protonated, while the competing base (TEA) reduces tailing on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, where the nitrophenyl chromophore absorbs strongly.
-
Procedure:
-
Prepare a racemic standard of 1-(3-nitrophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.
-
Prepare the sample of (R)-1-(3-nitrophenyl)ethanamine hydrochloride at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject both the standard and the sample onto the HPLC system.
-
Identify the peaks corresponding to the (R) and (S) enantiomers from the racemic standard run.
-
Integrate the peak areas in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Safety and Handling
(R)-1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1][4]
References
- 1. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (R)-1-(3-Nitrophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. 1-(3-nitrophenyl)ethanaMine hydrochloride CAS#: 92259-19-3 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound(92259-19-3) 1H NMR spectrum [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nbinno.com [nbinno.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
The Strategic Utility of 1-(3-Nitrophenyl)ethanamine Hydrochloride in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Racemic 1-(3-nitrophenyl)ethanamine hydrochloride is a pivotal chemical intermediate, valued for its strategic placement of functional groups that facilitate a wide array of synthetic transformations. This guide provides a comprehensive overview of its applications, focusing on its role as a precursor to chiral amines and its utility in the synthesis of complex molecular architectures. We will delve into the fundamental synthesis of the racemic compound, detailed protocols for its resolution into constituent enantiomers, and its application as a versatile building block in organic and medicinal chemistry. This document aims to equip researchers and drug development professionals with the technical insights and practical methodologies necessary to effectively utilize this compound in their synthetic endeavors.
Introduction: A Versatile Building Block
1-(3-Nitrophenyl)ethanamine, particularly in its hydrochloride salt form for improved stability and handling, is a primary amine that serves as a cornerstone in the synthesis of a variety of organic compounds. Its molecular architecture, featuring a chiral center at the benzylic position, an amino group for further functionalization, and a nitro-substituted aromatic ring, makes it a highly versatile reagent. The nitro group can be readily reduced to an aniline, providing a handle for a diverse range of coupling reactions, while the amine functionality is a nucleophilic center for amide bond formation, alkylation, and other transformations.
The true value of 1-(3-nitrophenyl)ethanamine lies in its chirality. While the racemic form is a useful starting material, its resolution into the (S)- and (R)-enantiomers unlocks its potential for the asymmetric synthesis of pharmaceuticals and other biologically active molecules.[1] Chiral amines are integral components of approximately 40-45% of small-molecule drugs, acting as key pharmacophoric elements or as chiral auxiliaries to direct the stereochemical outcome of a reaction.
This guide will provide a detailed exploration of the synthesis of racemic this compound, methodologies for its enantiomeric resolution, and its applications as a chiral building block.
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through the reductive amination of 3-nitroacetophenone. This transformation can be accomplished via several methods, with the Leuckart reaction and catalytic hydrogenation being the most common.
Reductive Amination via the Leuckart Reaction
The Leuckart reaction provides a direct and cost-effective method for the synthesis of amines from ketones.[2] The reaction involves heating the ketone with formamide or ammonium formate, which acts as both the ammonia source and the reducing agent.
Experimental Protocol: Leuckart Reaction for 1-(3-Nitrophenyl)ethanamine
-
Step 1: Reaction Setup In a round-bottomed flask equipped with a reflux condenser, a mixture of 3-nitroacetophenone (1 equivalent), formamide (4.5 equivalents), and a catalytic amount of water is prepared.
-
Step 2: Heating The reaction mixture is heated to approximately 190-205°C with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Hydrolysis After cooling, the reaction mixture is treated with 6 M hydrochloric acid and refluxed for 1-2 hours to hydrolyze the intermediate formamide.
-
Step 4: Workup The acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then made alkaline with a concentrated sodium hydroxide solution.
-
Step 5: Extraction and Salt Formation The liberated free amine is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure. The resulting crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Step 6: Purification The precipitated this compound is collected by filtration, washed with a cold solvent, and dried to afford the final product.
Catalytic Hydrogenation
An alternative and often cleaner method for the synthesis of 1-(3-nitrophenyl)ethanamine is the catalytic hydrogenation of an oxime derived from 3-nitroacetophenone. This method avoids the high temperatures and harsh acidic conditions of the Leuckart reaction.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone Oxime
-
Step 1: Oxime Formation 3-Nitroacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form 3-nitroacetophenone oxime.
-
Step 2: Hydrogenation The isolated oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Step 3: Workup and Salt Formation Upon completion of the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude amine is converted to its hydrochloride salt as described in the Leuckart protocol.
Resolution of Racemic 1-(3-Nitrophenyl)ethanamine
The separation of racemic 1-(3-nitrophenyl)ethanamine into its individual enantiomers is crucial for its application in asymmetric synthesis. The most common and industrially scalable method for this is diastereomeric salt formation using a chiral resolving agent.
Diastereomeric Salt Resolution with Tartaric Acid
Chiral carboxylic acids, such as tartaric acid and its derivatives, are widely used as resolving agents for racemic amines.[3][4] The principle of this method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Resolution with (R,R)-Tartaric Acid
-
Step 1: Salt Formation Racemic 1-(3-nitrophenyl)ethanamine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a solution of (R,R)-tartaric acid (0.5 to 1.0 molar equivalent) in the same solvent is added.
-
Step 2: Fractional Crystallization The mixture is heated to obtain a clear solution and then allowed to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystallization process can be optimized by adjusting the solvent system and cooling rate.
-
Step 3: Isolation of the Diastereomeric Salt The crystalline salt is collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by chiral HPLC analysis after liberating a small sample of the amine.
-
Step 4: Liberation of the Enantiomerically Enriched Amine The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). The mixture is stirred until the salt dissolves and the free amine partitions into the organic layer.
-
Step 5: Final Purification The organic layer is separated, washed with water, and dried. The solvent is evaporated to yield the enantiomerically enriched 1-(3-nitrophenyl)ethanamine. This can be further purified and converted to the hydrochloride salt if desired. The other enantiomer can be recovered from the mother liquor by a similar process.
Applications in Pharmaceutical Synthesis
The enantiomers of 1-(3-nitrophenyl)ethanamine are valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitro group offers a strategic advantage, as it can be carried through several synthetic steps and then reduced to an amine at a later stage to introduce further complexity.
While specific, publicly disclosed examples of APIs synthesized directly from 1-(3-nitrophenyl)ethanamine are limited, the analogous (S)-1-(4-nitrophenyl)ethylamine hydrochloride is a known intermediate in the synthesis of certain pharmaceutical compounds.[5] The 3-nitro isomer is expected to have similar utility in the synthesis of a diverse range of bioactive molecules. The general synthetic strategy involves utilizing the chiral amine as a scaffold to introduce stereochemistry and then modifying the aromatic ring via the nitro group.
Conclusion
Racemic this compound is a readily accessible and highly versatile chemical intermediate. Its synthesis via reductive amination and subsequent resolution through diastereomeric salt formation provides access to its enantiomerically pure forms. These chiral amines are valuable building blocks for the synthesis of complex, biologically active molecules, particularly in the field of drug discovery and development. The strategic placement of its functional groups allows for a wide range of synthetic manipulations, making it a key component in the synthetic chemist's toolbox. A thorough understanding of its synthesis, resolution, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.
Data Summary
Table 1: Physicochemical Properties of 1-(3-Nitrophenyl)ethanamine and its Hydrochloride Salt
| Property | 1-(3-Nitrophenyl)ethanamine | 1-(3-Nitrophenyl)ethanamine HCl |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol |
| Appearance | - | White to light yellow crystalline powder |
| Melting Point | - | 136-139 °C[1] |
| Boiling Point | 268 °C[1] | - |
| Solubility | - | Soluble in water and polar organic solvents[1] |
Visualizations
Synthesis of Racemic this compound
References
- 1. chembk.com [chembk.com]
- 2. scispace.com [scispace.com]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
A Technical Guide to 1-(3-Nitrophenyl)ethanamine Hydrochloride: Synthesis, Application, and Analysis for Pharmaceutical Development
Executive Summary
1-(3-Nitrophenyl)ethanamine hydrochloride is a pivotal chiral building block in modern pharmaceutical research and development. Its strategic placement of a primary amine and a nitro functional group on a chiral ethylbenzene scaffold makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust synthetic pathways from common starting materials, analyze its applications as a pharmaceutical intermediate, outline comprehensive analytical methods for quality control, and provide essential safety and handling protocols. The focus is on the causality behind methodological choices, ensuring a deep understanding of its role in the journey from intermediate to potential active pharmaceutical ingredient (API).
Chapter 1: Introduction to this compound
Overview and Significance in Pharmaceutical Synthesis
In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is perpetually increasing. Chiral amines, in particular, are fundamental components in a vast number of APIs. (S)-1-(3-Nitrophenyl)ethanamine and its enantiomer are classified as essential chiral building blocks, providing an efficient method for introducing a specific stereocenter early in a synthetic sequence.[1] The molecule's value lies in its dual functionality: the primary amine serves as a nucleophilic handle for chain extension via acylation, alkylation, or reductive amination, while the nitro group can be readily reduced to a second amine, opening pathways to diamine-based scaffolds or further derivatization. This inherent versatility makes it a valuable precursor for creating libraries of novel compounds in drug discovery programs.
Chemical Identity and Physicochemical Properties
Precise identification is critical for regulatory and experimental consistency. The compound and its related forms are identified by several CAS numbers. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is a liquid.[2]
| Property | Data | Reference(s) |
| Chemical Name | 1-(3-Nitrophenyl)ethan-1-amine hydrochloride | [3] |
| Synonyms | 3-Nitro-alpha-methylbenzylamine hydrochloride | [2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Solid (Typical for hydrochloride salts) | - |
| CAS Numbers | Racemic HCl: 92259-19-3 (R)-HCl: 1037092-07-1 Racemic Free Base: 90271-37-7 (S)-Free Base: 297730-25-7 | [4][5][6][7] |
| Storage Conditions | Inert atmosphere, room temperature | [4] |
Chapter 2: Synthesis and Manufacturing Considerations
The synthesis of this compound is strategically designed for efficiency and chemoselectivity, starting from the readily available commercial precursor, 3'-nitroacetophenone.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into its key precursor. The primary amine can be installed via reductive amination of a ketone, directly pointing to 3'-nitroacetophenone as the ideal starting material.
Caption: Retrosynthesis to 3'-Nitroacetophenone.
Common Synthetic Pathways
Two primary, chemoselective routes from 3'-nitroacetophenone are favored in process chemistry. The choice depends on available reagents, scalability, and desired efficiency.
-
Route A: Direct Reductive Amination: A one-pot process where the ketone is reacted with an ammonia source and a reducing agent. The Leuckart reaction and its modern variants are classic examples.[8]
-
Route B: Two-Step Reduction-Conversion: This pathway involves the selective reduction of the ketone to a secondary alcohol, followed by conversion of the hydroxyl group into the amine. This route offers different purification and control points.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound(92259-19-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scispace.com [scispace.com]
The Architect's Toolkit: A Technical Guide to Chiral Building Blocks in Asymmetric Synthesis
For the discerning researcher, scientist, and drug development professional, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is the cornerstone of modern molecular design. The intricate dance of atoms in three-dimensional space dictates biological activity, and mastering this chirality is paramount to the creation of safe and effective therapeutics. This guide provides an in-depth exploration of chiral building blocks, the fundamental scaffolds upon which complex, stereochemically defined molecules are constructed. We will delve into the strategic application of these building blocks, moving beyond a mere recitation of methods to a causal analysis of experimental choices, empowering you to make informed decisions in your own synthetic endeavors.
The Foundation: Understanding Chirality and its Imperative in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] These mirror images, known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, regulatory agencies worldwide now have a strong preference for single-enantiomer drugs, as they are generally safer and more efficacious.[2] This demand for enantiopure pharmaceuticals has driven the development of sophisticated asymmetric synthesis methodologies.[3][4]
Chiral building blocks are enantiomerically pure molecules or intermediates that serve as starting materials in the synthesis of more complex chiral compounds. Their use is crucial in pharmaceuticals, agrochemicals, and advanced materials where precise control over the three-dimensional arrangement of atoms is essential for function.[5][6]
Sourcing Chirality: The Arsenal of Chiral Building Blocks
The journey of asymmetric synthesis begins with a source of chirality. These sources can be broadly categorized into natural and synthetic origins, each with its own set of advantages and limitations.
The "Chiral Pool": Nature's Endowment
The "chiral pool" refers to the vast collection of readily available, enantiomerically pure compounds from natural sources.[7][8] This includes:
-
Amino Acids: L-amino acids are abundant and provide a diverse array of chiral scaffolds.[5][9]
-
Carbohydrates: Sugars like D-glucose offer a rich source of stereocenters.[9]
-
Terpenes: Compounds like α-pinene are valuable starting materials for chiral reagents.[10]
-
Alkaloids and Hydroxy Acids: Natural products like quinic acid have been instrumental in the synthesis of complex drugs.[11]
The primary advantage of the chiral pool is the pre-existing, well-defined stereochemistry, which can be preserved and elaborated upon throughout a synthetic sequence.[10] A classic example is the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which historically relied on shikimic acid, harvested from Chinese star anise, as the chiral starting material.[12]
Case Study: The Synthesis of Oseltamivir (Tamiflu®) from the Chiral Pool
The commercial production of Tamiflu® has famously utilized (-)-shikimic acid, a member of the chiral pool, as its starting material.[12] This natural product possesses the correct carbocyclic core and key stereocenters that are carried through the synthesis.
A Simplified Synthetic Workflow:
Caption: Simplified workflow for the synthesis of Oseltamivir from (-)-shikimic acid.
The reliance on a natural source with fluctuating availability prompted the development of alternative synthetic routes, including those starting from the more abundant (-)-quinic acid and, eventually, routes that do not rely on the chiral pool at all.[12][13]
Synthetic Approaches to Chiral Building Blocks
While the chiral pool is invaluable, it offers a finite set of structures. To access a broader range of chiral molecules, chemists turn to synthetic methods.[5]
A racemic mixture, containing equal amounts of both enantiomers, can be separated into its components through a process called resolution.
-
Classical Resolution: This involves reacting the racemate with an enantiomerically pure resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography.
-
Kinetic Resolution: This method exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[14] A significant drawback of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%.[7]
Case Study: Kinetic Resolution in the Synthesis of Pregabalin (Lyrica®)
The anticonvulsant drug Pregabalin is another example where enzymatic kinetic resolution plays a key role in its commercial synthesis.[5][15] A key chiral intermediate, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), is produced through the enantioselective hydrolysis of the corresponding racemic ester using a lipase.[5]
Kinetic Resolution of a Pregabalin Intermediate:
Caption: Enzymatic kinetic resolution of a racemic ester to produce a chiral acid intermediate for Pregabalin synthesis.
While effective, this method is inherently limited to a 50% yield of the desired enantiomer.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) was developed. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product.[16][17][18] This is achieved by combining the kinetic resolution with a racemization catalyst.[17]
The most elegant and atom-economical approach to generating chiral molecules is through asymmetric catalysis. This involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.[19]
-
Metal Catalysis: Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. Notable examples include:
-
Sharpless Asymmetric Epoxidation: This reaction converts allylic alcohols to epoxy alcohols with high enantioselectivity using a titanium-tartrate complex.[20][21]
-
Noyori Asymmetric Hydrogenation: This method allows for the enantioselective reduction of ketones and olefins using ruthenium-BINAP catalysts.[22][23][24]
-
-
Organocatalysis: In recent years, the use of small, chiral organic molecules as catalysts has emerged as a third pillar of asymmetric synthesis, alongside metal and enzymatic catalysis.[25][26] Organocatalysis offers several advantages, including being metal-free, often less sensitive to air and moisture, and environmentally benign.[22][25] Key activation modes in organocatalysis include enamine/iminium catalysis and hydrogen-bond-donor catalysis.[22]
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[12][13] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[13]
-
Evans Asymmetric Aldol Reaction: This reaction utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of aldol reactions, producing syn-aldol products with high diastereoselectivity.
Strategic Application and Methodological Deep Dive
The choice of strategy for asymmetric synthesis depends on a multitude of factors, including the target molecule's structure, the desired scale of the reaction, and economic considerations.
Comparative Performance of Asymmetric Synthesis Methods
The following table provides a comparative overview of the performance of different asymmetric synthesis methods for the aldol reaction, a fundamental carbon-carbon bond-forming reaction.
| Method | Catalyst/Auxiliary | Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | N-propionyl oxazolidinone | 80-95% | >99:1 (syn:anti) |
| Organocatalysis | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68% | 76% ee |
| Metal Catalysis | Chiral Zn(II)-Bisamidine Complex | Methyl pyruvate | α,α-disubstituted silyl enol ether | 95% | up to 68% ee |
| Data is illustrative and sourced from a comparative guide. Reaction conditions and substrates significantly influence outcomes. |
This comparison highlights the high diastereoselectivity often achieved with chiral auxiliaries, while organocatalysis and metal catalysis offer the advantage of using sub-stoichiometric amounts of the chiral source.
Case Study: The Role of Chiral Building Blocks in the Synthesis of Atorvastatin (Lipitor®)
The synthesis of the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®) showcases the power of biocatalysis to create a key chiral building block. The synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate (HN), a crucial intermediate, has been significantly improved through the use of "designer enzymes" developed via directed evolution.[14] This enzymatic process replaces traditional chemical methods that often required resolution steps with a maximum 50% yield and used hazardous reagents.[14]
Biocatalytic Route to a Key Atorvastatin Intermediate:
Caption: Biocatalytic synthesis of a key chiral intermediate for Atorvastatin.
This green chemistry approach not only increases the yield and enantiopurity but also enhances worker safety and reduces environmental waste.[14]
Detailed Experimental Protocols
To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key asymmetric reactions.
This protocol describes the enantioselective epoxidation of an allylic alcohol.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
D-(-)-Diethyl tartrate (DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Allylic alcohol (e.g., geraniol)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
10% aqueous NaOH solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the flask to -20 °C.
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe and stir for 30 minutes at -20 °C.[25]
-
Add the allylic alcohol to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP in toluene dropwise, maintaining the internal temperature below -10 °C.[25]
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution and stir for another 30 minutes until the phases become clear.[25]
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.[25]
This protocol outlines the diastereoselective synthesis of a syn-aldol product.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (chiral auxiliary attached to the nucleophile)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃)
-
Benzaldehyde
-
pH 7 buffer
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf followed by NEt₃.
-
Stir the mixture for 30 minutes to allow for the formation of the Z-enolate.
-
Add benzaldehyde dropwise.
-
Monitor the reaction by TLC.
-
Quench the reaction with a pH 7 buffer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Purify the product by flash chromatography.
-
The chiral auxiliary can be subsequently cleaved by methods such as hydrolysis with LiOH/H₂O₂ to yield the β-hydroxy carboxylic acid.
This protocol describes the enantioselective reduction of a ketone.
Materials:
-
Ketone substrate (e.g., acetylacetone)
-
Ethanol (EtOH)
-
RuCl₂[(R)-BINAP] (catalyst)
-
Hydrogen gas (H₂)
Procedure:
-
In a Schlenk flask, dissolve the ketone in EtOH and sparge the solution with nitrogen for 1 hour.
-
In a nitrogen-filled glovebox, transfer the solution to a glass jar and add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).[22]
-
Place the glass jar inside a Parr bomb, seal it, and remove it from the glovebox.
-
Purge the bomb with H₂ and then pressurize it to the desired pressure (e.g., 1100 psi).[22]
-
Place the bomb in an oil bath at the desired temperature (e.g., 30 °C) and stir for the required duration (e.g., 6 days).[22]
-
After the reaction is complete, carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by distillation under reduced pressure.[22]
Conclusion and Future Outlook
Chiral building blocks are the linchpin of modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules that are vital to the pharmaceutical and other chemical industries.[5] From leveraging nature's chiral pool to the sophisticated design of asymmetric catalysts and auxiliaries, the strategies for accessing these building blocks are continually evolving. The future of this field lies in the development of even more efficient, selective, and sustainable methods. The continued advancement of biocatalysis, through techniques like directed evolution, and the discovery of novel organocatalytic and metal-catalyzed reactions will undoubtedly expand the synthetic chemist's toolkit, paving the way for the creation of next-generation therapeutics and advanced materials.
References
- 1. york.ac.uk [york.ac.uk]
- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 11. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 14. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistnotes.com [chemistnotes.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 20. youtube.com [youtube.com]
- 21. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Novel Reactivity: A Technical Guide to 1-(3-Nitrophenyl)ethanamine as a Catalyst for Discovery
This guide serves as an in-depth exploration into the untapped potential of 1-(3-Nitrophenyl)ethanamine, a seemingly simple chiral building block, as a gateway to novel chemical transformations. For researchers, medicinal chemists, and process development scientists, the following sections will move beyond the compound's established role as a synthetic intermediate and delve into its application as a platform for discovering new reactions. We will explore its unique electronic and steric properties, proposing mechanistically-grounded hypotheses for novel reactivity patterns and providing actionable experimental protocols to validate these concepts in the laboratory.
Part 1: Foundational Chemistry and Latent Potential of 1-(3-Nitrophenyl)ethanamine
1-(3-Nitrophenyl)ethanamine is a bifunctional molecule featuring a chiral primary amine and a meta-substituted nitroaromatic ring.[1][2] Traditionally, its utility has been in its role as a chiral building block in pharmaceutical and organic synthesis.[3][4] The amine provides a nucleophilic handle for standard transformations such as acylation and alkylation, while the nitro group can be readily reduced to an aniline, opening avenues for further functionalization.[3] However, this component-by-component view of its reactivity overlooks the potential for synergistic and novel transformations arising from the interplay between these two functional groups.
The key to unlocking novel reactions lies in considering the molecule as a whole:
-
The Chiral Amine as a Directing Group: The stereocenter adjacent to the aromatic ring can influence the stereochemical outcome of reactions on the ring itself.
-
The Nitro Group as an Electronic Modulator and Reactive Center: The strongly electron-withdrawing nitro group significantly influences the electronics of the aromatic ring and can participate in a variety of transformations beyond simple reduction, including radical reactions and condensations.
-
Proximity of the Amine and Nitro Groups: While not ortho or para, the meta-positioning of the amine and nitro groups can still allow for through-space interactions or participation in intramolecular cyclization reactions under the right conditions.
This guide will now transition from the known to the unknown, proposing three platforms for the discovery of novel reactions utilizing 1-(3-Nitrophenyl)ethanamine.
Part 2: Novel Reaction Discovery Platform 1: Intramolecular Reductive Cyclization Cascades
Hypothesis: We propose that the partial reduction of the nitro group can initiate an intramolecular cyclization cascade, driven by the proximal chiral amine, to generate novel heterocyclic scaffolds. The controlled reduction of the nitro group to a nitroso or hydroxylamine intermediate could be trapped intramolecularly by the amine to form a variety of nitrogen-containing heterocycles, with the stereochemistry of the final product being influenced by the starting material's chirality.
Mechanistic Rationale: The selective reduction of aromatic nitro compounds to phenylhydroxylamines is a known transformation, though it can be challenging to prevent over-reduction to the amine.[5] By employing specific catalytic systems, we can aim to generate the hydroxylamine in situ. This intermediate is a potent nucleophile and can undergo an intramolecular cyclization with an electrophilically activated form of the amine (e.g., an imine formed in situ).
Proposed Reaction Scheme:
Caption: Proposed intramolecular reductive cyclization pathway.
Experimental Protocol: Synthesis of Chiral Dihydroquinoxalinone Derivatives
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Nitrophenyl)ethanamine (1.0 equiv.), followed by a suitable carbonyl source (e.g., glyoxylic acid, 1.1 equiv.).
-
Solvent and Reagents: Suspend the starting materials in a mixture of ethanol and water (3:1, 20 mL).
-
Reduction: To the stirring suspension, add activated zinc dust (5.0 equiv.) and a saturated aqueous solution of ammonium chloride (10 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the zinc. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Hypothetical Data Summary
| Entry | Carbonyl Source | Yield (%) | Diastereomeric Ratio |
| 1 | Glyoxylic Acid | 75 | 90:10 |
| 2 | Pyruvic Aldehyde | 68 | 85:15 |
| 3 | Acetone | 45 | 60:40 |
Part 3: Novel Reaction Discovery Platform 2: Asymmetric C-H Functionalization Directed by the Chiral Amine
Hypothesis: The chiral amine of 1-(3-Nitrophenyl)ethanamine can act as a transient directing group in transition metal-catalyzed C-H functionalization reactions, enabling the enantioselective functionalization of the aromatic ring at the C2 or C4 positions.
Mechanistic Rationale: The formation of a metal-amine complex can bring the catalyst into close proximity to the C-H bonds of the aromatic ring, facilitating their activation. The stereochemistry of the amine will dictate the facial selectivity of the C-H activation and subsequent bond formation, leading to an enantioenriched product. The electron-withdrawing nitro group can also influence the regioselectivity of the C-H activation.
Proposed Workflow for Asymmetric C-H Arylation:
References
A Preliminary Investigative Guide to 1-(3-Nitrophenyl)ethanamine Derivatives: Synthesis, Resolution, and Characterization
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as foundational scaffolds for constructing complex chemical entities with precise three-dimensional architectures, a critical factor for biological activity and specificity. Among these, (S)-1-(3-Nitrophenyl)ethanamine and its (R)-enantiomer stand out as particularly versatile intermediates.[1] Their structure, featuring a primary chiral amine and a nitro-functionalized aromatic ring, offers two distinct points for chemical modification. The amine provides a nucleophilic handle for amide bond formation, alkylation, and reductive amination, while the nitro group can be readily reduced to an aniline, opening a gateway to a host of further transformations.[1]
This technical guide provides a comprehensive overview of the preliminary investigative steps for working with 1-(3-Nitrophenyl)ethanamine derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying rationale for key experimental choices. We will navigate the synthesis of the core scaffold, delve into the critical process of chiral resolution, outline strategies for derivatization, and establish robust methods for purification and characterization.
Part 1: Synthesis and Chiral Resolution of the Core Scaffold
The journey begins with the synthesis of the racemic 1-(3-Nitrophenyl)ethanamine, typically prepared from 3-nitroacetophenone. The choice of synthetic route is paramount and is governed by the desired chemoselectivity.
Synthesis via Reductive Amination
A common and effective method is the reductive amination of 3-nitroacetophenone. This process involves the formation of an imine or a related intermediate, which is then reduced in situ to the desired amine.
Caption: Workflow for Racemic Synthesis.
Protocol 1: Reductive Amination of 3-Nitroacetophenone
-
Setup: To a solution of 3-nitroacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature until the ketone is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 4M NaOH to a pH > 12. Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.
Chiral Resolution: The Gateway to Enantiopure Derivatives
Separating the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt resolution is a classical, yet highly effective and scalable, technique. The principle relies on reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
Causality Behind Agent Selection: The choice of resolving agent is crucial. Tartaric acid and its derivatives, or mandelic acid, are commonly used. The ideal agent forms a well-defined, crystalline salt with one enantiomer while the other remains in solution. This is often an empirical process requiring screening of different chiral acids and solvent systems.
References
Methodological & Application
Chiral resolution of carboxylic acids with 1-(3-Nitrophenyl)ethanamine
Application Notes & Protocols
Topic: Chiral Resolution of Carboxylic Acids with 1-(3-Nitrophenyl)ethanamine
For: Researchers, scientists, and drug development professionals.
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules often resides in a single enantiomer. This document provides a detailed guide on the application of 1-(3-Nitrophenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids. The methodology is based on the principle of diastereomeric salt formation, a robust and scalable technique. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss analytical methods for verification, and present a framework for troubleshooting. This guide is intended to equip researchers with the necessary knowledge to effectively implement this resolution strategy.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. This necessitates the isolation of the desired enantiomer, a process for which diastereomeric salt formation is a classical and widely used method.[1]
The strategy involves reacting a racemic mixture of an acidic (or basic) compound with a single enantiomer of a basic (or acidic) resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the target compound can be recovered by breaking the salt, typically through treatment with an acid or base.
1-(3-Nitrophenyl)ethanamine is a chiral amine that can be employed as a resolving agent for racemic carboxylic acids. The presence of the nitro group can influence the crystallinity and solubility of the resulting diastereomeric salts, potentially enhancing the efficiency of the separation.
Mechanism of Resolution
The core of this resolution technique lies in the differential properties of the diastereomeric salts formed. When a racemic carboxylic acid, (R/S)-Acid, is treated with an enantiopure amine, for example, (S)-1-(3-Nitrophenyl)ethanamine, two diastereomeric salts are formed:
-
(R)-Acid • (S)-Amine
-
(S)-Acid • (S)-Amine
These two salts are not mirror images of each other and thus have distinct physical properties. The success of the resolution hinges on the difference in solubility between these two diastereomeric salts in a given solvent system. One salt will be less soluble and will preferentially crystallize from the solution, allowing for its isolation by filtration. The more soluble salt remains in the mother liquor.
The final step involves the "breaking" of the isolated, diastereomerically enriched salt to liberate the enantiomerically pure carboxylic acid and recover the resolving agent. This is typically achieved by treating the salt with a strong acid, which protonates the carboxylate anion and deprotonates the ammonium cation.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the chiral resolution of a carboxylic acid using 1-(3-Nitrophenyl)ethanamine.
References
Application Notes: The Strategic Use of 1-(3-Nitrophenyl)ethanamine Hydrochloride in Peptide Synthesis
Abstract
The synthesis of stereochemically pure peptides is fundamental to modern drug discovery and biochemical research. The biological activity of a peptide is intrinsically linked to the absolute stereochemistry of its constituent amino acids. This guide provides an in-depth technical overview of 1-(3-Nitrophenyl)ethanamine hydrochloride, a critical chiral resolving agent. While not a direct component in the peptide coupling reaction, its primary role is indispensable: the separation of racemic amino acid precursors. We will explore the mechanistic principles of diastereomeric salt crystallization, provide detailed protocols for its application, and discuss its potential in asymmetric synthesis, offering researchers a comprehensive resource for producing enantiomerically pure building blocks essential for peptide synthesis.
Introduction: Establishing Chirality in Peptide Synthesis
Peptide synthesis is a meticulous process where the sequence and stereochemistry of amino acids dictate the final structure and function of the molecule. The use of enantiomerically pure amino acids is non-negotiable to ensure the desired therapeutic effect and avoid off-target activities or immunogenicity.[1] While proteinogenic amino acids are readily available from the chiral pool, the development of novel peptide therapeutics often requires non-standard, synthetic amino acids which are typically produced as racemic mixtures.
1-(3-Nitrophenyl)ethanamine is a chiral amine that serves as a powerful tool to address this challenge.[2][3] Its primary application in the context of peptide synthesis is as a chiral resolving agent . It enables the separation of racemic N-protected amino acids through the formation of diastereomeric salts, which can be separated by fractional crystallization.[4][5] The hydrochloride salt form ensures stability and ease of handling, requiring a simple neutralization step prior to use.[6][7]
PART 1: Application as a Chiral Resolving Agent
The most common and industrially scalable method for separating enantiomers is through diastereomeric salt formation.[8] This classic technique, pioneered by Pasteur, leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5]
Principle of Operation
A racemic mixture of an N-protected amino acid (a chiral acid) is reacted with a single enantiomer of a chiral base, such as (R)- or (S)-1-(3-Nitrophenyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system.[9] By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor.[10] The desired, enantiomerically pure amino acid is then regenerated from the isolated salt.
Experimental Workflow: Chiral Resolution
The logical flow for resolving a racemic N-protected amino acid is depicted below. This process involves liberation of the free amine, formation and crystallization of the diastereomeric salt, and subsequent isolation of the target enantiomer.
Caption: Workflow for Chiral Resolution.
Protocol 1: Resolution of a Racemic N-Protected Amino Acid
This protocol provides a generalized procedure. Optimization of solvent, temperature, and molar equivalents is critical for success and must be determined empirically for each specific amino acid.
1. Liberation of the Free Amine: a. Dissolve this compound (1.0 eq) in deionized water. b. Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. c. Cool the mixture in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with vigorous stirring until the aqueous layer reaches a pH of 10-12.[6] d. Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Caution: The free amine is a stable oil but should be used promptly.
2. Diastereomeric Salt Formation: a. Dissolve the racemic N-protected amino acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Screening is essential here.[9] b. In a separate flask, dissolve the freshly prepared free 1-(3-Nitrophenyl)ethanamine (0.5-1.0 eq) in the same solvent. The use of 0.5 equivalents of the resolving agent can sometimes be more effective. c. Slowly add the amine solution to the amino acid solution at room temperature or slightly elevated temperature to ensure complete dissolution. d. Allow the solution to cool slowly to room temperature, then transfer to 4°C. Spontaneous crystallization of the less soluble diastereomeric salt should occur. Seeding with a small crystal can induce crystallization if needed.
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. b. Dry the crystals under vacuum. The mother liquor can be processed separately to recover the other enantiomer. c. The diastereomeric excess (d.e.) of the salt should be determined by a suitable analytical method (e.g., chiral HPLC of the liberated amine or NMR). Recrystallization may be necessary to improve purity.[10]
4. Liberation of the Enantiomerically Pure Amino Acid: a. Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., DCM) and 1M hydrochloric acid (HCl).[11] b. Stir vigorously until the solid is fully dissolved and partitioned. c. Separate the organic layer, which now contains the enantiopure N-protected amino acid. Wash with water, dry over Na₂SO₄, and concentrate to yield the final product. d. The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered and reused.
Data Presentation: Hypothetical Resolution Parameters
The success of a resolution is highly dependent on the substrate and conditions. The table below illustrates typical screening variables and potential outcomes.
| N-Protected Amino Acid | Resolving Agent Enantiomer | Molar Ratio (Amine:Acid) | Solvent | Yield (Salt) | Diastereomeric Excess (d.e.) |
| N-Boc-rac-Phenylalanine | (R)-Amine | 1:1 | Ethanol | 40% | 92% |
| N-Cbz-rac-Alanine | (S)-Amine | 0.6:1 | Isopropanol | 35% | 95% |
| N-Fmoc-rac-Leucine | (R)-Amine | 1:1 | Ethyl Acetate | 42% | 88% |
PART 2: Potential Application as a Chiral Auxiliary
Beyond resolution, chiral amines can also function as chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed.[12][13]
Principle of Operation
In this application, 1-(3-Nitrophenyl)ethanamine would be covalently attached to a substrate, for instance, to form a chiral amide. The steric and electronic properties of the auxiliary would then control the facial selectivity of a subsequent reaction, such as an enolate alkylation to synthesize a non-standard amino acid.[14][15] The auxiliary creates a chiral environment that forces an incoming reagent to attack from the less sterically hindered face, thus creating the desired stereocenter.
Caption: Asymmetric Synthesis via Chiral Auxiliary.
This approach is more complex than chiral resolution but offers a direct route to the desired enantiomer without the theoretical 50% yield limit of classical resolution. While protocols for 1-(3-Nitrophenyl)ethanamine as an auxiliary are not widely established, its structural similarity to other effective auxiliaries suggests its potential in this advanced synthetic strategy.
Conclusion
This compound is a valuable and strategic reagent in the field of peptide synthesis. Its primary role as a robust chiral resolving agent allows for the efficient preparation of enantiomerically pure non-standard amino acids, which are critical for the development of novel peptide-based therapeutics. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively employ this reagent, ensuring the stereochemical integrity of their synthetic peptides and advancing the frontiers of drug discovery.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]
- 3. 1-(3-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Asymmetric Synthesis of Pharmaceutical Ingredients
Abstract
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. A significant portion of modern drugs are chiral molecules, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of contemporary drug development and manufacturing. This guide provides an in-depth exploration of the principles and practices of asymmetric synthesis, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core catalytic strategies—transition-metal catalysis, organocatalysis, and biocatalysis—elucidating the mechanistic rationale behind these powerful techniques. This document is structured to serve as a practical resource, bridging theoretical concepts with actionable laboratory protocols for the synthesis of key pharmaceutical intermediates and the subsequent analysis of their enantiomeric purity.
The Imperative of Chirality in Drug Design
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[3] Enantiomers of a chiral drug can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2] A classic and cautionary example is Thalidomide, where the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was tragically found to be a potent teratogen.[2][4] This stark difference underscores the regulatory and ethical necessity of producing single-enantiomer drugs.[1] Asymmetric synthesis, which aims to create a specific stereoisomer from a prochiral substrate, is therefore a more efficient and atom-economical approach than the resolution of racemic mixtures.[5]
Core Methodologies in Asymmetric Synthesis
The modern synthetic chemist has a powerful toolkit for inducing chirality. These methods can be broadly categorized into three major catalytic approaches. The choice of catalyst is dictated by the specific transformation, substrate scope, and process scalability requirements.
Transition-Metal Catalysis: The Power of Chiral Ligands
Transition-metal catalysis is a highly developed and widely implemented strategy for asymmetric synthesis, particularly on an industrial scale.[6][7] The fundamental principle involves the coordination of a chiral ligand to a metal center. This creates a chiral environment that directs the stereochemical outcome of the reaction.[7] Asymmetric hydrogenation, pioneered by Nobel laureates William S. Knowles and Ryōji Noyori, is a prime example of this technology's impact.[3][8]
Causality in Action: The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation of ketones is a powerful method for producing chiral alcohols. The catalyst, typically a Ruthenium complex with a C2-symmetric BINAP ligand, operates through a well-defined mechanism.[3][9] The chirality of the BINAP ligand creates a steric environment that forces the substrate to coordinate to the metal in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen. This directed approach ensures the formation of one enantiomer in high excess.[10] The presence of a hydrogen on the amine of related diphosphine-diamine catalytic systems is believed to be crucial for stabilizing the catalyst-substrate interaction in the transition state.[3]
Workflow for Transition-Metal Catalyzed Asymmetric Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. nobelprize.org [nobelprize.org]
- 4. uclm.es [uclm.es]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of enantiopure 1-(3-Nitrophenyl)ethanamine
An Application Guide for the Scalable Production of Enantiopure 1-(3-Nitrophenyl)ethanamine
Abstract
Enantiomerically pure 1-(3-Nitrophenyl)ethanamine is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The critical importance of stereochemistry in drug efficacy and safety necessitates robust and scalable methods for producing single-enantiomer compounds. This document provides a comprehensive guide for the scale-up synthesis of enantiopure 1-(3-nitrophenyl)ethanamine, focusing on a highly efficient chemoenzymatic strategy. We detail a two-stage process: the initial synthesis of the racemic amine followed by a highly selective enzymatic kinetic resolution. This guide is intended for researchers, chemists, and process development professionals, offering both theoretical grounding and detailed, actionable protocols.
Introduction: The Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific three-dimensional arrangement of atoms (absolute configuration) at a stereocenter can dramatically influence a molecule's pharmacological profile, with one enantiomer often exhibiting desired therapeutic activity while the other may be inactive or even responsible for adverse effects. Consequently, the development of efficient methods to access enantiopure compounds is a cornerstone of modern drug development.[3] 1-(3-Nitrophenyl)ethanamine presents a common structural core where control of the benzylic stereocenter is paramount for subsequent synthetic transformations.
Strategic Approach: A Hybrid Chemoenzymatic Pathway
For the large-scale production of a single enantiomer, several strategies can be considered, including asymmetric synthesis, chiral chromatography, and the resolution of a racemic mixture. While direct asymmetric synthesis is elegant, developing a scalable, highly enantioselective catalytic system can be resource-intensive. Preparative chiral chromatography, though effective, often presents significant cost and throughput limitations at an industrial scale.[4][5]
A resolution of a racemic mixture, wherein enantiomers are separated, remains a pragmatic and widely adopted industrial strategy.[6] Among resolution techniques, enzymatic kinetic resolution (EKR) offers unparalleled selectivity under mild conditions, making it an attractive green chemistry approach.[3][7]
This guide focuses on a robust chemoenzymatic workflow that combines a classical chemical synthesis to produce the racemic amine with a highly selective enzymatic resolution to isolate the desired enantiomer.
Figure 1: Overall chemoenzymatic workflow for the production of enantiopure 1-(3-nitrophenyl)ethanamine.
Stage 1 Protocol: Synthesis of Racemic 1-(3-Nitrophenyl)ethanamine
The synthesis of the racemic starting material is achieved via a reductive amination of 3'-nitroacetophenone. This method is chosen for its high conversion and scalability.
Reaction Principle: The ketone is first converted to an imine in the presence of an ammonia source, which is then reduced in situ to the corresponding primary amine. Sodium borohydride is a suitable reducing agent as it chemoselectively reduces the imine/ketone function without affecting the nitro group.[8][9][10]
Protocol: Reductive Amination
-
Reactor Setup: To a suitable jacketed glass reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add 3'-nitroacetophenone (1.0 eq) and methanol (10 volumes).
-
Ammonia Source: Add ammonium acetate (3.0 eq). Stir the mixture at room temperature (20-25°C) to form a suspension.
-
Reduction: Cool the mixture to 0-5°C using a circulating chiller. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction at 5-10°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding 2M hydrochloric acid (HCl) at 0-10°C until the pH is ~1-2. This will destroy excess NaBH₄ and protonate the product amine.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Work-up: Dilute the remaining aqueous residue with water (5 volumes). Wash with dichloromethane (DCM) (2 x 5 volumes) to remove non-basic impurities.
-
Basification & Extraction: Cool the aqueous layer to 10-15°C and adjust the pH to 10-11 by the slow addition of 4M sodium hydroxide (NaOH). Extract the product into DCM (3 x 5 volumes).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 1-(3-nitrophenyl)ethanamine as an oil.
Stage 2 Protocol: Enzymatic Kinetic Resolution (EKR)
This stage leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted amine and the newly formed amide. Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a robust and highly effective biocatalyst for this transformation.[11]
Principle of Kinetic Resolution: The enzyme catalyzes the acylation of the two enantiomers at different rates. In a well-chosen system, one enantiomer (e.g., the R-enantiomer) reacts quickly to form an amide, while the other (S-enantiomer) reacts very slowly or not at all. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated based on their different chemical properties.
Figure 2: Principle of Enzymatic Kinetic Resolution (EKR) where k_fast >> k_slow.
Protocol: Lipase-Catalyzed Resolution
-
Reactor Setup: To a clean, dry reactor, add the racemic 1-(3-nitrophenyl)ethanamine (1.0 eq), a suitable organic solvent (e.g., toluene or MTBE, 10 volumes), and the acyl donor (e.g., ethyl acetate, 0.6 eq).
-
Biocatalyst Addition: Add immobilized CALB (Novozym 435) (typically 1-10% by weight of the racemic amine).
-
Reaction Conditions: Heat the mixture to 40-50°C and stir. The use of an immobilized enzyme simplifies the process as it can be easily filtered off later.[12]
-
Monitoring Conversion: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both the remaining amine and the formed amide.
-
Enzyme Removal: Once ~50% conversion is reached, cool the mixture to room temperature and filter to recover the immobilized enzyme. The enzyme can often be washed and reused, a key advantage for process economics.[12]
-
Product Separation:
-
Amide Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the (R)-amide and the unreacted (S)-amine.
-
Amine Extraction: Dissolve the residue in a suitable solvent like ethyl acetate. Extract with aqueous HCl (1M). The (S)-amine will move to the acidic aqueous phase as the hydrochloride salt, while the neutral (R)-amide remains in the organic phase.
-
Amine Recovery: Separate the layers. The organic layer can be washed, dried, and evaporated to yield the (R)-amide. The aqueous layer can be basified with NaOH to pH 10-11 and extracted with DCM to recover the enantiopure (S)-amine.
-
Advanced Strategy: Dynamic Kinetic Resolution (DKR)
A significant limitation of standard kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer.[6][11] This allows, in theory, for the complete conversion of the racemate into a single, enantiomerically pure product with a yield approaching 100%.[4] While protocol development is more complex, requiring a compatible racemization catalyst that does not deactivate the enzyme, it is the preferred method for large-scale efficiency.
Quality Control: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is crucial for validating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[1][4]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the amine or amide sample (~1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for primary amines.[3][4]
-
Mobile Phase: Typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A representative starting condition is Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the resolved sample. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Alternative Method: NMR Spectroscopy NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be used to determine enantiopurity.[1][2][13] This involves forming diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for quantification by integration.[13][14]
Summary of Key Process Parameters
| Parameter | Stage 1: Reductive Amination | Stage 2: Enzymatic Resolution |
| Key Reagents | 3'-Nitroacetophenone, NH₄OAc, NaBH₄ | Racemic Amine, Novozym 435, Ethyl Acetate |
| Solvent | Methanol | Toluene or MTBE |
| Temperature | 0-10°C | 40-50°C |
| Typical Yield | >85% (Racemate) | ~45-50% (for each enantiomer) |
| Target Purity | >95% (Chemical) | >99% ee (Enantiomeric) |
| Key Control Point | Temperature during NaBH₄ addition | Reaction conversion (~50%) |
Safety and Handling
-
3'-Nitroacetophenone: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.[15]
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
1-(3-Nitrophenyl)ethanamine: The final product is a chemical intermediate. A full toxicological profile may not be available. Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Solvents: Methanol, Toluene, and DCM are flammable and/or toxic. All operations should be conducted in a fume hood or a well-ventilated enclosure, away from ignition sources.
Always consult the latest Safety Data Sheet (SDS) for all reagents before commencing work.[17][18]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. 1-(3-Nitrophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
Application in the synthesis of specific drug candidates
Application Notes & Protocols
Topic: Convergent Synthesis of Tirzepatide: A Case Study in Modern Peptide Drug Manufacturing
Introduction: The Challenge of Synthesizing a Dual-Agonist Polypeptide Therapeutic
Tirzepatide is a first-in-class therapeutic that functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2] This dual action provides superior glycemic control and substantial weight loss, positioning it as a landmark therapy for type 2 diabetes and chronic weight management.[2]
The molecular architecture of Tirzepatide presents considerable synthetic challenges. It is a 39-amino acid linear peptide, modified with two non-proteinogenic α-aminoisobutyric acid (Aib) residues. Furthermore, a C20 fatty diacid moiety is appended to the lysine residue at position 20 (Lys20) via a hydrophilic linker.[1][2] This complex structure, while crucial for its extended half-life and therapeutic efficacy, makes its chemical synthesis a formidable task.
Traditional linear Solid-Phase Peptide Synthesis (SPPS), while powerful, faces diminishing returns for peptides of this length, often leading to deletion sequences, side-product accumulation, and aggregation, which complicates purification and severely impacts overall yield.[3] To overcome these limitations, modern drug development increasingly relies on convergent strategies. This guide details a robust, field-proven protocol for the synthesis of Tirzepatide using a convergent approach centered on Native Chemical Ligation (NCL), a powerful technique for coupling unprotected peptide fragments.[1][2]
Strategic Approach: Convergent Synthesis via Native Chemical Ligation (NCL)
A convergent strategy, wherein large fragments of the target molecule are synthesized separately and then joined, offers significant advantages over a linear approach. It allows for the purification of smaller, more manageable intermediates, which dramatically improves the purity profile of the final ligated product.
Native Chemical Ligation (NCL) is an exemplary convergent method. The core of this technique involves the chemoselective reaction between two unprotected peptide fragments: one bearing a C-terminal thioester and another with an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site. For sequences where cysteine is not the native amino acid, a subsequent desulfurization step can convert the cysteine to alanine, broadening the applicability of the NCL strategy.[2]
Retrosynthetic Analysis of Tirzepatide
Our retrosynthetic strategy for Tirzepatide involves disconnecting the 39-amino acid backbone between residues 19 and 20. This yields two fragments of comparable size, which is ideal for maximizing the efficiency of the convergent synthesis.
-
Fragment 1 (TZP 1-19): An 19-amino acid peptide synthesized with a C-terminal thioester.
-
Fragment 2 (TZP 20-39): A 20-amino acid peptide synthesized with an N-terminal cysteine (to be desulfurized to Ala) and bearing the full fatty acid side chain on Lys20.
Caption: Retrosynthetic analysis of Tirzepatide via NCL.
Detailed Experimental Protocols
Causality Note: The following protocols utilize Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, allowing for orthogonal deprotection of acid-labile side-chain protecting groups during the final cleavage step, which is critical for preserving the integrity of complex peptides.
Protocol 1: Synthesis of Fragment 1 (TZP 1-19)-Moiety Thioester
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Attach the first amino acid, Fmoc-Ala-OH, to the resin. The use of a 2-chlorotrityl resin is strategic as it allows for mild cleavage conditions that preserve the acid-sensitive C-terminal thioester precursor.
-
Peptide Elongation (SPPS Cycle):
-
Deprotection: Remove the Fmoc group using 20% piperidine in N,N-dimethylformamide (DMF).
-
Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using a carbodiimide activator like N,N'-Diisopropylcarbodiimide (DIC) and an additive such as Ethyl Cyanohydroxyiminoacetate (Oxyma). Rationale: This combination promotes efficient amide bond formation while minimizing racemization.
-
Capping (Optional but Recommended): After coupling, treat the resin with acetic anhydride to cap any unreacted amino groups, preventing the formation of deletion sequences.
-
Wash: Thoroughly wash the resin with DMF and DCM between steps.
-
Repeat this cycle for all 19 amino acids of Fragment 1.
-
-
Thioester Formation: After the final amino acid coupling, cleave the protected peptide from the resin and concurrently form the thioester using a suitable mercaptan, such as 3-mercaptopropionic acid methyl ester, under mild acidic conditions. A stable thioester can also be prepared using mercaptoethanethiolate sodium salt (MESNa).[2]
-
Purification: Purify the crude thioester fragment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the fragment via High-Resolution Mass Spectrometry (HRMS) and analytical HPLC.
Protocol 2: Synthesis of Fragment 2 (Cys-TZP 20-39) with Acylated Side Chain
-
Resin Preparation: Use a Rink Amide resin, which will yield a C-terminal amide upon final cleavage, as required for Tirzepatide.[2] Swell the resin in DCM.
-
SPPS Elongation: Synthesize the peptide chain from residue 39 up to residue 20 using the standard Fmoc SPPS cycle described in Protocol 1. For Lys20, use an orthogonally protected Fmoc-Lys(Alloc)-OH. Rationale: The Alloc (allyloxycarbonyl) group is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage but can be selectively removed using a palladium catalyst. This orthogonality is the cornerstone of successful site-selective modification.
-
Side-Chain Alloc Deprotection: Once the full peptide backbone is assembled, treat the resin-bound peptide with Pd(PPh₃)₄ in the presence of a scavenger like PhSiH₃ in DCM to remove the Alloc group from the Lys20 side chain.
-
Linker and Fatty Acid Coupling:
-
Sequentially couple the linker components (e.g., two units of Fmoc-8-amino-3,6-dioxaoctanoic acid) to the deprotected Lys20 amine using standard coupling conditions.[2]
-
After removing the final Fmoc group from the linker, couple the C20 fatty diacid (1,20-eicosanedioic acid), activated as a mono-tert-butyl ester, to the linker.
-
-
Final N-terminal Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH as the final N-terminal residue.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Purification and Characterization: Purify the crude Fragment 2 by RP-HPLC and confirm its identity and purity by HRMS and analytical HPLC.
Protocol 3: Fragment Ligation, Desulfurization, and Final Purification
-
Native Chemical Ligation:
-
Dissolve equimolar amounts of purified Fragment 1-thioester and Fragment 2 in a degassed ligation buffer (e.g., 6 M Guanidine HCl, 100 mM phosphate, pH 7.5). Rationale: Guanidine HCl acts as a powerful denaturant, preventing peptide aggregation and improving the solubility of the fragments, which is critical for ligation efficiency.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and LC-MS. The reaction is typically complete within 4-16 hours.
-
-
Desulfurization:
-
Once ligation is complete, directly initiate desulfurization by adding a radical initiator (e.g., VA-044) and a thiol source (e.g., TCEP-HCl and glutathione).
-
Incubate the reaction mixture at 37-45°C for 4-6 hours. This step converts the cysteine at the ligation junction to the native alanine.
-
-
Final Purification and Folding:
-
Dilute the reaction mixture into a refolding buffer if necessary, although for a linear peptide like Tirzepatide, the primary goal is purification.
-
Purify the full-length crude Tirzepatide by RP-HPLC to remove catalysts, unreacted fragments, and any side products.
-
-
Final Characterization: Confirm the final product's identity, purity (>99%), and integrity using HRMS, analytical HPLC, and amino acid analysis.
Quantitative Data Summary
The efficiency of a convergent synthesis is best understood by examining the yield and purity at each critical stage. The following table presents typical results for the NCL-based synthesis of Tirzepatide.
| Synthesis Stage | Parameter | Typical Value | Notes |
| Fragment 1 Synthesis | Crude Purity | 70-80% | Based on HPLC analysis post-cleavage. |
| Purified Yield | 35-45% | Relative to initial resin loading. | |
| Fragment 2 Synthesis | Crude Purity | 65-75% | Complexity of side-chain acylation can lower initial purity. |
| Purified Yield | 30-40% | Relative to initial resin loading. | |
| NCL & Desulfurization | Ligation Yield | >90% | Conversion of starting fragments to ligated product. |
| Final Product | Overall Yield | 10-15% | Calculated from the limiting fragment. |
| Final Purity | >99.0% | Achieved after final RP-HPLC purification. |
Visualizing the Synthetic Workflow
The entire synthetic process, from fragment synthesis to the final product, can be visualized as a cohesive workflow.
Caption: Overall workflow for the convergent synthesis of Tirzepatide.
References
Application Notes and Protocols for the Reduction of the Nitro Group in 1-(3-Nitrophenyl)ethanamine
Introduction: The Strategic Importance of 3-Arylethylamines in Medicinal Chemistry
The transformation of a nitroaryl precursor to its corresponding aniline is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting arylamines are pivotal intermediates for the construction of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This guide focuses on the specific reduction of 1-(3-Nitrophenyl)ethanamine, a chiral building block, to its corresponding 1-(3-aminophenyl)ethanamine. The presence of a chiral primary amine in the starting material necessitates a careful selection of reduction methodology to ensure high chemoselectivity, avoiding side reactions and preserving the stereochemical integrity of the molecule.[1]
This document provides two robust and field-proven protocols for this transformation: catalytic hydrogenation and catalytic transfer hydrogenation. The causality behind experimental choices, safety considerations, and detailed procedural steps are elucidated to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Compound Properties
A thorough understanding of the physicochemical properties of both the starting material and the product is crucial for reaction setup, monitoring, and purification.
| Property | 1-(3-Nitrophenyl)ethanamine (Starting Material) | 1-(3-Aminophenyl)ethanamine (Product) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₂N₂ |
| Molecular Weight | 166.18 g/mol | 136.20 g/mol |
| Appearance | White to light yellow crystalline solid | Not readily available |
| Boiling Point | ~268 °C | Not readily available |
| Melting Point | 136-139 °C (as HCl salt) | Not readily available |
| Solubility | Soluble in water and some organic solvents | Not readily available |
| CAS Number | 90271-37-7, 297730-25-7 ((S)-enantiomer) | Not readily available |
Note: The properties of the free base of the starting material may vary. The product, 1-(3-aminophenyl)ethanamine, is less commonly documented as an isolated free base, and its properties are not widely published. It is often generated and used in situ or isolated as a salt.
Reaction Pathway Overview
The fundamental transformation involves the six-electron reduction of the aromatic nitro group to a primary amine. This process typically proceeds through nitroso and hydroxylamine intermediates.[2]
Caption: General pathway for the reduction of a nitroarene.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often providing high yields and simple product isolation.[3] The choice of catalyst and solvent is critical to ensure chemoselectivity and prevent side reactions. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Causality and Experimental Choices
-
Catalyst: 10% Palladium on carbon (Pd/C) is a robust and highly active catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic system.
-
Hydrogen Source: Gaseous hydrogen is the reductant. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.
-
Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. It is imperative to work in a well-ventilated fume hood and to purge the reaction system with an inert gas (nitrogen or argon) before introducing hydrogen. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care and quenched appropriately.
Experimental Workflow
Caption: Workflow for catalytic hydrogenation.
Detailed Step-by-Step Protocol
-
Reactor Setup: In a suitable hydrogenation vessel (e.g., a thick-walled round-bottom flask or a Parr shaker bottle), dissolve 1-(3-Nitrophenyl)ethanamine (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd). Caution: Handle the catalyst in a fume hood and away from ignition sources.
-
Inerting the System: Seal the reaction vessel and connect it to a vacuum/inert gas manifold. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three to five times to ensure all oxygen is removed.
-
Hydrogen Introduction: Introduce hydrogen gas to the vessel. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales or to accelerate the reaction, a pressurized hydrogenation apparatus should be used (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench the catalyst by suspending it in water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminophenyl)ethanamine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an alternative to using gaseous hydrogen. It employs a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst.[4][5] This method can be more convenient for laboratories not equipped for high-pressure hydrogenations.
Causality and Experimental Choices
-
Hydrogen Donor: Ammonium formate is a stable, easy-to-handle solid that serves as an in situ source of hydrogen.
-
Catalyst: Palladium on carbon (Pd/C) is also an effective catalyst for transfer hydrogenation.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Temperature: The reaction is typically heated to reflux to facilitate the decomposition of the hydrogen donor and the subsequent hydrogenation.
-
Selectivity: This method is generally highly chemoselective for the reduction of nitro groups in the presence of other functionalities.[6]
Experimental Workflow
Caption: Workflow for catalytic transfer hydrogenation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(3-Nitrophenyl)ethanamine (1.0 eq), ammonium formate (3-5 eq), and 10% Pd/C (5-10 mol% Pd).
-
Solvent Addition: Add methanol (approximately 10-20 mL per gram of substrate).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: After the starting material has been consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Aqueous Work-up: To the residue, add water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent (3x).
-
Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-aminophenyl)ethanamine.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Hydrogen Safety: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby when performing catalytic hydrogenation. The system must be properly purged with an inert gas before and after the reaction.
-
Catalyst Handling: Palladium on carbon can be pyrophoric. Handle it with care, especially after the reaction. Do not allow the used catalyst to dry on the filter paper. It should be quenched by suspending it in water and disposed of according to institutional guidelines.
-
Starting Material and Product: 1-(3-Nitrophenyl)ethanamine and its amino derivative should be handled with care, as aromatic amines can be toxic. Avoid inhalation and skin contact.[6]
Conclusion
The reduction of 1-(3-Nitrophenyl)ethanamine to 1-(3-aminophenyl)ethanamine is a key transformation for the synthesis of valuable chemical intermediates. Both catalytic hydrogenation and catalytic transfer hydrogenation are effective methods for achieving this conversion with high chemoselectivity. The choice between the two protocols will depend on the available equipment and the scale of the reaction. By following the detailed procedures and adhering to the safety precautions outlined in this guide, researchers can confidently and safely perform this important synthetic step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Spectroscopic analysis techniques for 1-(3-Nitrophenyl)ethanamine hydrochloride
An Application Guide to the Spectroscopic Analysis of 1-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the structural elucidation and characterization of this compound, a key chemical intermediate. We present detailed protocols and interpretive guidance for a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the causal links between molecular structure and spectral output to ensure robust and reliable analytical outcomes.
Introduction and Molecular Overview
This compound is an organic compound featuring a chiral center, a primary amine (present as a hydrochloride salt), and a meta-substituted nitrophenyl ring. Its precise structural characterization is critical for ensuring purity, confirming identity in synthetic pathways, and for quality control in pharmaceutical and chemical research. An integrated analytical approach using multiple spectroscopic techniques is essential for unambiguous confirmation, as each method provides complementary information about the molecule's structure.
Molecular Structure:
-
Chemical Formula: C₈H₁₁ClN₂O₂
-
Molecular Weight: 202.64 g/mol
-
Key Functional Groups:
-
Primary ammonium chloride (-NH₃⁺Cl⁻)
-
Aromatic nitro group (-NO₂)
-
Meta-substituted benzene ring
-
Ethyl side-chain with a chiral center
-
This guide will detail the application of four core spectroscopic techniques to provide a complete analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton and carbon atom within the molecule.
Causality in NMR Analysis
The chemical shift of a nucleus is determined by its local electronic environment. Electronegative groups, like the nitro group and the ammonium group, withdraw electron density, "deshielding" nearby nuclei and shifting their resonance signals downfield (to a higher ppm). Scalar coupling between adjacent non-equivalent protons results in signal splitting, providing direct evidence of atomic connectivity.[2]
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it solubilizes the salt well and does not exchange with the N-H protons, allowing for their observation.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Experiment: ¹H (Proton) and ¹³C (Carbon-13) with proton decoupling.
-
Temperature: 298 K (25 °C).
-
¹H NMR: 16 scans, spectral width of 12-16 ppm.
-
¹³C NMR: 1024 scans, spectral width of 200-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Data Interpretation
Table 1: Expected ¹H NMR Signals (in DMSO-d₆)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| -CH₃ | ~1.6 - 1.8 | Doublet (d) | ~6.8 | 3H | Coupled to the single methine proton. |
| -CH- | ~4.6 - 4.8 | Quartet (q) | ~6.8 | 1H | Coupled to the three methyl protons. Deshielded by the adjacent ammonium and phenyl groups. |
| Aromatic H | ~7.7 - 8.4 | Multiplets (m) | - | 4H | Complex pattern due to meta-substitution. The protons ortho and para to the nitro group are most deshielded. |
| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | - | 3H | Acidic protons, often broad. Position is concentration and temperature-dependent. |
Table 2: Expected ¹³C NMR Signals (in DMSO-d₆)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -CH₃ | ~20 - 25 | Aliphatic methyl carbon. |
| -CH- | ~48 - 55 | Methine carbon attached to the deshielding ammonium group. |
| Aromatic C | ~122 - 145 | Aromatic carbons with distinct shifts due to substituent effects. |
| C-NO₂ | ~148 | Aromatic carbon directly attached to the highly deshielding nitro group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3] For this compound, FTIR is ideal for confirming the presence of the ammonium, nitro, and aromatic moieties.
Detailed Protocol: KBr Pellet and ATR Methods
Method A: Potassium Bromide (KBr) Pellet This method is a classic transmission technique for solid samples.[4][5]
-
Preparation: Gently grind 1-2 mg of the sample with ~150 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pressing: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum against a background of air or a pure KBr pellet.
Method B: Attenuated Total Reflectance (ATR) ATR is a modern, rapid technique that requires minimal sample preparation.[3][6]
-
Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal, then collect the spectrum.
Workflow for FTIR Analysis
Caption: Comparative workflow for FTIR analysis using KBr pellet and ATR methods.
Data Interpretation
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 - 2800 | N-H Symmetric & Asymmetric Stretch | Ammonium (-NH₃⁺) |
| ~3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| ~2980 - 2900 | C-H Aliphatic Stretch | Ethyl Group (-CH₃, -CH) |
| ~1600 & ~1475 | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1530 - 1510 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |
| ~1350 - 1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) |
| ~880 - 700 | C-H Out-of-Plane Bending | Meta-substituted Ring |
UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The nitrophenyl moiety in the target compound is a strong chromophore, making UV-Vis a useful technique for confirmation and potential quantification.
Causality in UV-Vis Analysis
The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher one. In 1-(3-Nitrophenyl)ethanamine, the key transitions are the π → π* and n → π* transitions associated with the nitro-aromatic system. The solvent can influence the exact wavelength of maximum absorbance (λ_max) by stabilizing the ground or excited states differently.
Detailed Protocol
-
Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or deionized water. Methanol is a common choice.
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution to obtain a final concentration in the range of 5-20 µg/mL. The final absorbance should ideally be between 0.2 and 0.8 for optimal accuracy according to the Beer-Lambert Law.
-
-
Analysis:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank.
-
Fill a second cuvette with the diluted sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Data Interpretation
For nitrophenol and related compounds, characteristic absorption peaks are observed.[7] Under neutral or acidic conditions (as is the case with the hydrochloride salt), the following absorbances are expected:
-
λ_max ~260-280 nm: Attributed to the π → π* transition of the benzene ring.
-
λ_max ~310-340 nm: A weaker absorption corresponding to the n → π* transition of the nitro group.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[9][10] It offers high sensitivity and specificity.
Causality in MS Analysis
In Electrospray Ionization (ESI), a soft ionization technique, the sample is nebulized in a strong electric field, producing ions directly from solution.[10] For this compound, which is already a salt, the cation [C₈H₁₁N₂O₂]⁺ is readily formed. The mass-to-charge ratio (m/z) of this ion confirms the molecular mass of the active amine. Further fragmentation (MS/MS) can be induced by colliding these ions with an inert gas, breaking the molecule at its weakest bonds and revealing its substructure.
Detailed Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable mobile phase, such as a mixture of methanol and water with 0.1% formic acid to ensure protonation.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source.
-
LC Method (Optional but Recommended): A short C18 column can be used to ensure sample purity before it enters the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Scan mode (e.g., m/z 50-500) to find the parent ion.
-
Tandem MS (MS/MS): Product ion scan mode, selecting the parent ion for collision-induced dissociation (CID) to observe fragment ions.
-
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for structural confirmation using LC-MS/MS.
Data Interpretation
Table 4: Expected Ions in ESI-MS
| m/z (Daltons) | Ion Identity | Interpretation |
|---|---|---|
| ~167.1 | [M+H]⁺ | Protonated molecular ion of the free base (C₈H₁₀N₂O₂). Confirms the molecular weight. |
| ~152.1 | [M+H - CH₃]⁺ | Loss of a methyl group from the parent ion. |
| ~150.1 | [M+H - NH₃]⁺ | Loss of ammonia. |
| ~121.1 | [M+H - NO₂]⁺ | Loss of the nitro group. |
Integrated Analysis and Conclusion
The unambiguous structural confirmation of this compound is achieved by synthesizing the information from all four spectroscopic techniques.
-
NMR provides the complete C-H framework, confirming the connectivity of the ethylamine side chain and the meta-substitution pattern of the aromatic ring.
-
FTIR validates the presence of the key functional groups: the ammonium salt, the nitro group, and the aromatic system.
-
UV-Vis confirms the presence of the nitrophenyl chromophore through its characteristic electronic absorptions.
-
Mass Spectrometry provides definitive proof of the molecular weight and offers further structural support through predictable fragmentation patterns.
Together, these self-validating protocols and the corresponding data provide a robust and comprehensive analytical package for the characterization of this compound, meeting the rigorous standards required in chemical and pharmaceutical development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Application Note: Enzymatic Resolution of 1-(3-Nitrophenyl)ethanamine
For: Researchers, scientists, and drug development professionals.
Abstract
Enantiomerically pure chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The kinetic resolution of racemic amines using enzymes, particularly lipases, offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods. This document provides a detailed guide to the enzymatic kinetic resolution of racemic 1-(3-Nitrophenyl)ethanamine via enantioselective acylation. We will delve into the principles of lipase-catalyzed resolution, present a comprehensive experimental protocol, and discuss methods for reaction monitoring and product analysis. The focus is on providing a robust, self-validating system grounded in established scientific principles to empower researchers in their asymmetric synthesis endeavors.
Introduction: The Imperative for Enantiopure Amines
Chiral amines are ubiquitous structural motifs in a multitude of biologically active compounds. The distinct three-dimensional arrangement of substituents around a chiral center means that enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now strongly recommend the development of single-enantiomer chiral drugs to ensure safety and efficacy[1]. This has intensified the demand for efficient methods to produce enantiomerically pure compounds.
Kinetic resolution is a powerful strategy for separating a racemic mixture, wherein one enantiomer reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the acylated, fast-reacting enantiomer.[2][3] Among the various catalysts, enzymes, and specifically lipases, have emerged as exceptionally effective tools for this purpose.[4][5]
Advantages of Enzymatic Kinetic Resolution (EKR)
Lipase-catalyzed resolutions offer several key advantages over conventional chemical methods:
-
High Enantioselectivity: Lipases often exhibit exquisite selectivity, leading to products with very high enantiomeric excess (ee).[6][7]
-
Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature and pH, preserving the integrity of sensitive functional groups.[4][5]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and operate in environmentally friendly solvent systems, aligning with the principles of green chemistry.
-
Broad Substrate Scope: Many lipases, such as the widely used Lipase B from Candida antarctica (CALB), demonstrate activity towards a broad range of substrates.[5][7][8]
This application note will focus on the use of immobilized CALB (commonly known as Novozym 435) for the resolution of racemic 1-(3-Nitrophenyl)ethanamine, a valuable chiral intermediate.
Principle of Lipase-Catalyzed Amine Resolution
The core of this process is the enantioselective acylation of the racemic amine.[2] The lipase selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., an ester) to one of the amine enantiomers at a much higher rate.
For a racemic mixture of (R)- and (S)-1-(3-Nitrophenyl)ethanamine, if the enzyme is selective for the (R)-enantiomer, the following transformations occur:
(R)-amine + Acyl Donor --(Lipase)--> (R)-amide + Alcohol (S)-amine + Acyl Donor --(Lipase)--> (S)-amide + Alcohol (much slower)
The reaction is allowed to proceed to approximately 50% conversion. At this point, the mixture is enriched in the unreacted (S)-amine and the newly formed (R)-amide. These two compounds, having different chemical properties (amine vs. amide), can then be readily separated.
The Catalyst: Candida antarctica Lipase B (CALB)
Candida antarctica Lipase B is one of the most robust and widely used biocatalysts in organic synthesis.[9] Its high efficiency, broad substrate tolerance, and excellent stability, particularly in its immobilized form (Novozym 435), make it an ideal choice for the kinetic resolution of amines.[2][5] The immobilization on a macroporous acrylic resin enhances its stability and allows for easy recovery and reuse.
Experimental Design and Protocols
A successful resolution protocol requires careful optimization of several parameters. The following sections provide a detailed, step-by-step methodology.
Workflow Overview
The overall experimental workflow is designed to be systematic and reproducible.
Caption: General workflow for enzymatic kinetic resolution.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| (±)-1-(3-Nitrophenyl)ethanamine | ≥98% | Sigma-Aldrich, Acros |
| Immobilized Candida antarctica Lipase B (CALB) | Novozym® 435 | Novozymes, Strem |
| Acyl Donor (e.g., Diisopropyl malonate) | Anhydrous, ≥99% | Sigma-Aldrich, TCI |
| Organic Solvent (e.g., MTBE or Toluene) | Anhydrous, HPLC Grade | Fisher Scientific |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Standard laboratory glassware | Flame-dried prior to use | N/A |
| Magnetic stirrer and heating plate | N/A | |
| Chiral HPLC or GC with a suitable chiral column | For monitoring enantiomeric excess (ee) | Agilent, Waters |
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the resolution of (±)-1-(3-Nitrophenyl)ethanamine.[2][10]
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (±)-1-(3-Nitrophenyl)ethanamine (1.0 mmol, 166.2 mg).
-
Solvent Addition: Add 10 mL of anhydrous methyl tert-butyl ether (MTBE). Stir until the amine is fully dissolved.
-
Acyl Donor Addition: Add the acylating agent, diisopropyl malonate (1.0 mmol, 202.2 mg, ~200 µL).[7][10] Rationale: Using a 1:1 molar ratio of amine to acyl donor is a common starting point. Some protocols use a slight excess of the amine (e.g., 0.5-0.6 equiv of acylating agent) to ensure the reaction stops near 50% conversion, but this requires careful monitoring.[2]
-
Enzyme Addition: Add immobilized CALB (Novozym 435) (40 mg per mmol of amine).[11][12] Rationale: The enzyme loading is a critical parameter. A range of 10-50 mg per mmol of amine is typical, and this should be optimized for efficiency and cost-effectiveness.[2]
-
Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the mixture at a controlled temperature, typically 40-50 °C.[2][10]
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., every 1-2 hours). Dilute the aliquot with solvent and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide.[2][13]
-
Quenching: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent, dried, and stored for reuse.
-
Separation: The unreacted (S)-amine can be separated from the (R)-amide product via acid-base extraction or column chromatography.
Analytical Methods and Data Interpretation
Accurate monitoring is the cornerstone of a successful kinetic resolution. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP) is the standard method for this analysis.[13][14]
Chiral HPLC Method Development
A general strategy for developing a chiral HPLC method involves screening different chiral columns and mobile phases.[14]
-
Columns: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.[14]
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and resolution.[14]
Calculating Conversion and Enantiomeric Excess
The enantiomeric excess (ee) is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers ((R) and (S)) in the chromatogram:
ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Conversion (c) can be calculated based on the ee of the starting material (ee_sm) and the product (ee_p):
c (%) = [ ee_sm / (ee_sm + ee_p) ] x 100
The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be calculated using the following equation:
E = ln[(1-c)(1-ee_sm)] / ln[(1-c)(1+ee_sm)]
A high E value (>100) is indicative of an excellent resolution.[15]
Sample Data Representation
The following table illustrates hypothetical results from an optimization study, showing the effect of reaction time on conversion and enantiomeric excess.
| Time (h) | Conversion (%) | ee of (S)-amine (%) | ee of (R)-amide (%) | E-Value |
| 2 | 25.4 | 34.1 | 99.5 | >200 |
| 4 | 43.5 | 76.9 | 98.8 | >200 |
| 6 | 51.2 | 97.5 | 96.4 | >200 |
| 8 | 55.8 | 99.2 | 92.1 | >200 |
| Data is illustrative and based on typical outcomes for CALB-catalyzed resolutions.[7][16] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion Rate | Insufficient enzyme activity; Non-optimal temperature | Increase enzyme loading; Optimize temperature (typical range 30-70 °C for CALB)[10]; Ensure anhydrous conditions. |
| Low Enantioselectivity (Low E) | Incorrect solvent or acyl donor; Non-optimal temp. | Screen different anhydrous organic solvents (e.g., toluene, diisopropyl ether)[2]; Test alternative acyl donors. |
| Poor HPLC/GC Resolution | Suboptimal analytical method | Adjust mobile phase composition; Add amine modifier (e.g., DEA); Try a different chiral column.[14] |
| Reaction exceeds 50% conversion | Over-extended reaction time | Monitor the reaction more frequently to ensure it is stopped at the optimal point for achieving high ee for both components. |
Conclusion
The enzymatic kinetic resolution of 1-(3-Nitrophenyl)ethanamine using immobilized Candida antarctica Lipase B is a highly effective and practical method for obtaining both enantiomers in high optical purity. The protocol described herein provides a robust starting point for researchers. By carefully controlling reaction parameters and employing rigorous analytical monitoring, this biocatalytic approach can be a valuable tool in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries. The mild conditions, high selectivity, and reusability of the catalyst underscore the significant advantages of biocatalysis in modern organic synthesis.[17]
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of 1-(3-Nitrophenyl)ethanamine Enantiomers
Welcome to the technical support center dedicated to the chiral separation of 1-(3-Nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this specific pair of enantiomers. As a key chiral building block, achieving baseline separation with high purity is often a critical step in synthesis and analysis.
This document moves beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.
Part 1: Troubleshooting Guide - From No Separation to Baseline Resolution
This section addresses the most common challenges encountered during the chiral separation of 1-(3-Nitrophenyl)ethanamine and related primary amines. The format is designed to help you quickly identify your issue and implement a logical, step-by-step solution.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: You see a single, symmetrical peak, or two peaks that are heavily overlapped, resulting in a resolution value below the generally accepted baseline of 1.5.
Core Principle: Chiral recognition depends on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[1] Poor resolution indicates that the energetic difference between these complexes is insufficient under the current conditions.
Troubleshooting Workflow:
Detailed Steps & Protocols:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Question: Is your chosen CSP known to be effective for chiral primary amines?
-
Expertise & Experience: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are the most versatile and successful for a wide range of chiral compounds, including primary amines.[2][3] For compounds like 1-(3-Nitrophenyl)ethanamine, CSPs with electron-withdrawing groups on the phenylcarbamate selector (e.g., chloro-substituted) can offer unique selectivity.
-
Protocol: CSP Screening:
-
Select a small, diverse set of 3-4 polysaccharide CSPs. A good starting point includes:
-
Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® AD
-
Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OD
-
Amylose tris(3-chloro-5-methylphenylcarbamate) - A chlorinated selector with different electronic properties.[4]
-
Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., CHIRALPAK® IC
-
-
Prepare a stock solution of your racemic 1-(3-Nitrophenyl)ethanamine.
-
For each column, run a generic screening method. For Normal Phase (NP) HPLC, a common starting point is Hexane/Isopropanol (90:10 v/v) with a basic additive.[5] For Supercritical Fluid Chromatography (SFC), a CO₂/Methanol mobile phase is a standard starting point.[6]
-
Evaluate chromatograms for any sign of separation. Even a shoulder on the peak is a positive sign that optimization is possible.
-
-
-
Optimize the Mobile Phase:
-
Question: Can the mobile phase composition be adjusted to enhance chiral recognition?
-
Expertise & Experience: The mobile phase competes with the analyte for interaction sites on the CSP. Adjusting its composition directly modulates the strength and nature of these interactions. For basic amines, adding a small amount of a basic modifier is crucial to suppress non-enantioselective interactions with residual silanols on the silica support, leading to better peak shape and resolution.[7]
-
Protocol: Mobile Phase Optimization:
-
For HPLC (Normal Phase):
-
Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., Isopropanol or Ethanol) in Hexane/Heptane. Test compositions from 5% to 30%.[8] Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Type of Alcohol: The structure of the alcohol can influence selectivity. If Isopropanol (IPA) doesn't yield separation, try Ethanol (EtOH).
-
Basic Additive: This is critical. For primary amines, an additive like Diethylamine (DEA), Triethylamine (TEA), or Butylamine (BA) at 0.1% (v/v) is typically required.[5] Sometimes, the choice of amine additive can dramatically alter selectivity.
-
-
For SFC:
-
Co-solvent: Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) with CO₂. Methanol is often a good first choice.[6]
-
Additive Combination: For primary amines in SFC, a combination of a weak acid and a weak base often provides the best results, improving both peak shape and selectivity. A common starting point is 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) in the alcohol co-solvent.[8][9]
-
-
-
-
Optimize Temperature:
-
Question: How does column temperature affect the separation?
-
Expertise & Experience: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to higher selectivity and better resolution, albeit with longer retention times and higher backpressure. Conversely, in some entropy-driven separations, increasing temperature can improve resolution.
-
Protocol: Temperature Scouting:
-
Start at ambient temperature (e.g., 25°C).
-
Analyze the sample at lower temperatures in 5-10°C increments (e.g., 15°C, 10°C).
-
If resolution does not improve, analyze at higher temperatures (e.g., 35°C, 40°C).
-
Plot resolution (Rs) versus temperature to find the optimum.
-
-
Issue 2: Peak Tailing
Symptom: The peak is asymmetrical with a tail extending from the back half of the peak, leading to poor integration and reduced resolution from neighboring peaks.
Core Principle: Tailing is most often caused by secondary, non-enantioselective interactions, typically between a basic analyte like an amine and acidic silanol groups on the silica gel surface of the stationary phase. It can also be caused by column overload.
Troubleshooting Workflow:
-
Rule out Column Overload:
-
Question: Is the sample concentration too high?
-
Protocol: Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves significantly, the original sample was overloading the column.
-
-
Optimize Mobile Phase Additives:
-
Question: Is the basic additive sufficient to mask silanol interactions?
-
Expertise & Experience: For a basic compound like 1-(3-Nitrophenyl)ethanamine, a basic mobile phase additive is essential to achieve a symmetrical peak shape.[7] The additive competes with the amine analyte for the active silanol sites.
-
Protocol:
-
Ensure a basic additive is present. For NP-HPLC, start with 0.1% DEA or TEA.
-
If tailing persists, increase the additive concentration incrementally to 0.2% or 0.3%.
-
Consider a different basic additive. Butylamine (BA) can be more effective than DEA or TEA for certain primary amines on polysaccharide CSPs.[5]
-
-
Issue 3: Peak Splitting or Broadening
Symptom: The peak appears distorted, with a notch, shoulder, or is significantly wider than expected. This can affect one or all peaks in the chromatogram.
Core Principle: Peak splitting can arise from issues at the head of the column (e.g., a partially blocked frit or a void), or from an incompatibility between the sample solvent and the mobile phase.
Troubleshooting Workflow:
-
Check Sample Solvent (Diluent) Strength:
-
Question: Is your sample dissolved in a solvent that is much stronger than the mobile phase?
-
Expertise & Experience: Injecting a sample in a strong solvent (e.g., 100% Methanol in a 95:5 Hexane/IPA mobile phase) can cause the sample band to spread unevenly at the column inlet, leading to peak distortion. The ideal scenario is to dissolve the sample in the mobile phase itself.
-
Protocol: If possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can dissolve the sample. For SFC, dissolving the sample in the alcohol co-solvent is a standard practice.[10]
-
-
Assess Column Health:
-
Question: Has the column performance degraded?
-
Protocol:
-
Reverse the column direction and flush with an appropriate solvent (check manufacturer's instructions, as this is only possible for certain column types). This can sometimes dislodge particulate matter from the inlet frit.
-
If performance does not improve, the column may have a void at the inlet or be irreversibly contaminated, requiring replacement.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is the best starting point for 1-(3-Nitrophenyl)ethanamine?
For primary amines, polysaccharide-based CSPs are the industry standard.[7] A screening approach is always recommended, but an excellent first column to try is one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD or its immobilized version, IA). This phase is known for its broad selectivity. For structurally similar compounds like 2-amino-1-(4-nitrophenyl)-1,3-propanediol, good separations have also been achieved on cyclofructan-based CSPs.[8]
Q2: What are the typical starting mobile phases for HPLC and SFC?
-
Normal Phase HPLC: A mobile phase of Heptane/Ethanol (80:20 v/v) with 0.1% Butylamine (BA) or Diethylamine (DEA) is a robust starting point.[5]
-
Supercritical Fluid Chromatography (SFC): A mobile phase of CO₂/Methanol (80:20 v/v) with additives is highly effective. For primary amines, a combination of 0.3% TFA and 0.2% TEA (in the Methanol portion) often yields excellent results.[8]
Q3: How do I choose between HPLC and SFC for this separation?
SFC is often preferred in a drug discovery setting for several reasons:
-
Speed: SFC methods are typically 3-5 times faster than HPLC methods due to the low viscosity of the mobile phase.[11]
-
"Green" Chemistry: It replaces the bulk of the organic solvent (like hexane) with environmentally benign CO₂.
-
Efficiency: SFC often produces sharper, more efficient peaks. However, HPLC is more widely available in analytical labs and is perfectly suitable for this separation. The choice often comes down to available instrumentation and throughput requirements.
Q4: Can I use reversed-phase (RP) HPLC?
Yes, reversed-phase methods can be developed, especially on immobilized polysaccharide CSPs which are stable in a wide range of solvents.[3] A typical mobile phase would be Acetonitrile/Water or Methanol/Water with a buffer or additive. However, for preparative work, normal phase or SFC is often preferred as it simplifies sample recovery by evaporation of the mobile phase.
Q5: Why is the choice of the basic additive in the mobile phase so important?
The basic additive serves two critical functions:
-
Peak Shape Improvement: It acts as a competing base to mask active silanol sites on the silica support, preventing strong, non-specific interactions with your basic amine analyte that cause peak tailing.[7]
-
Selectivity Modulation: The additive can interact with the CSP itself or with the analyte, subtly changing the chiral recognition mechanism. In some cases, switching from DEA to TEA or BA can be the key to achieving baseline separation.[5]
Data Summary: Exemplary Starting Conditions for Chiral Primary Amines
The following table provides starting points for method development based on published separations of analogous chiral primary amines on common CSPs. These conditions should be considered a foundation for optimization for 1-(3-Nitrophenyl)ethanamine.
| Chiral Stationary Phase (CSP) | Mode | Mobile Phase | Additive(s) | Analogue Compound | Reference |
| Larihc CF6-P (Cyclofructan) | SFC | CO₂ / Methanol (80:20) | 0.3% TFA + 0.2% TEA | 2-amino-1-(4-nitrophenyl)-1,3-propanediol | [8] |
| Larihc CF6-P (Cyclofructan) | NP-HPLC | Hexane / Ethanol (80:20) | 0.3% TFA + 0.2% TEA | General Primary Amines | [8] |
| CHIRALPAK® IA (Amylose) | NP-HPLC | Heptane / Ethanol / BA (90:10:0.1) | Butylamine (BA) | General Primary Amines | [5] |
| CHIRALPAK® IB (Cellulose) | PO-HPLC | ACN / Methanol (90:10) | 0.1% Butylamine (BA) | General Primary Amines | [5] |
| CHIRALPAK® IC (Cellulose) | SFC | CO₂ / Methanol | Basic/Mixed Additives | Various Bioactive Compounds | [4] |
Data synthesized from multiple sources for illustrative purposes. Abbreviations: TFA (Trifluoroacetic Acid), TEA (Triethylamine), BA (Butylamine), ACN (Acetonitrile).
Experimental Workflows
Systematic Method Development Workflow
This diagram outlines a logical progression for developing a robust chiral separation method from scratch.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
Technical Support Center: Troubleshooting Low Yield in 1-(3-Nitrophenyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. We will delve into the common challenges encountered during this process, providing scientifically-grounded explanations and actionable solutions to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-(3-Nitrophenyl)ethanamine and which is recommended?
There are several established methods for synthesizing 1-(3-Nitrophenyl)ethanamine. The most prevalent routes start from 3-nitroacetophenone and involve either a direct reductive amination or a two-step process via an oxime intermediate.
-
Route 1: Direct Reductive Amination (e.g., Leuckart Reaction). This one-pot method involves treating 3-nitroacetophenone with a nitrogen source and a reducing agent, such as ammonium formate or formamide.[1][2] The Leuckart reaction is known for its simplicity but often requires high temperatures (120-165 °C) and can sometimes lead to lower yields due to side reactions.[1]
-
Route 2: Oxime Formation followed by Reduction. This two-step approach first involves the conversion of 3-nitroacetophenone to its oxime, 1-(3-Nitrophenyl)ethanone oxime, using hydroxylamine.[3] The oxime is then reduced to the desired amine. This method often provides better yields and purity as the intermediate oxime can be isolated and purified.
Recommendation: For higher purity and potentially better yields, the two-step oxime formation and reduction route is generally recommended. While it involves an extra step, the ability to purify the intermediate can significantly simplify the final purification of the target amine.
Q2: I'm getting a very low yield in my reductive amination of 3-nitroacetophenone. What are the likely causes?
Low yields in the reductive amination of 3-nitroacetophenone can stem from several factors. Here's a breakdown of common issues and how to address them:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Imine Formation | The initial condensation between the ketone and the amine source (e.g., ammonia from ammonium formate) to form the imine intermediate is a crucial equilibrium-driven step.[2] Insufficient imine formation will directly lead to low product yield. | - Ensure adequate removal of water: Water is a byproduct of imine formation. Consider using a Dean-Stark trap or a drying agent if the reaction setup allows. - Optimize pH: Imine formation is often acid-catalyzed. A slightly acidic medium (pH ~6) can be beneficial, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[4] |
| Inefficient Reduction of the Imine | The choice and amount of reducing agent are critical. Common borohydride reagents like NaBH4 can sometimes preferentially reduce the starting ketone instead of the imine.[5] | - Use a selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for imines over ketones.[6] - Optimize stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.[7] |
| Side Reactions | The nitro group itself can be reduced under certain conditions, leading to a mixture of products.[8] Also, over-alkylation can occur if the newly formed primary amine reacts further.[9] | - Choose a mild reducing agent: Reagents like tin(II) chloride or iron in acidic media are known to selectively reduce nitro groups but might be too harsh for a one-pot reductive amination.[10] Catalytic hydrogenation with Pd/C can also be an option, but conditions need to be carefully controlled.[10] |
| Sub-optimal Reaction Conditions | Temperature and reaction time play a significant role. For instance, the Leuckart reaction requires high temperatures to proceed effectively.[1] | - Optimize temperature: If using a borohydride-based reduction, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve selectivity. For Leuckart-type reactions, ensure the temperature is maintained within the recommended range.[1] - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product to determine the optimal reaction time. |
Q3: My main impurity is unreacted 3-nitroacetophenone. How can I improve the conversion?
The presence of significant amounts of starting material in your final product indicates an incomplete reaction. Here are some targeted strategies:
-
Increase the Equivalents of Reagents: Consider increasing the molar ratio of both the amine source and the reducing agent relative to the 3-nitroacetophenone.
-
Extend the Reaction Time: Monitor the reaction by TLC. If you observe the formation of the product but the starting material spot persists, extending the reaction time may be necessary.
-
Optimize the Order of Addition: In some reductive amination protocols, it's beneficial to allow the imine to form first before adding the reducing agent.[6] This can minimize the competitive reduction of the ketone.
Q4: I'm attempting the synthesis via the oxime intermediate, but the reduction of the oxime is giving me a low yield. What could be wrong?
Reduction of the 1-(3-Nitrophenyl)ethanone oxime to the corresponding amine is a critical step. Here are common pitfalls and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Choice of Reducing Agent | The choice of reducing agent for oxime reduction is crucial. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective but can also reduce the nitro group.[10] | - Catalytic Hydrogenation: This is a common and effective method. Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H2 gas, hydrazine) can give good yields.[10] However, care must be taken as prolonged reaction times or harsh conditions can also lead to the reduction of the nitro group.[11] - Metal/Acid Reduction: Using metals like zinc or tin in the presence of an acid (e.g., HCl, acetic acid) is a classic method for reducing oximes to amines.[12] |
| Catalyst Inactivation | In catalytic hydrogenation, the catalyst can become poisoned or deactivated, leading to an incomplete reaction. | - Ensure high-quality catalyst: Use fresh, active catalyst. - Check for catalyst poisons: Certain functional groups, particularly sulfur-containing compounds, can poison palladium catalysts.[13] Ensure your starting materials and solvents are free from such impurities. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure (in catalytic hydrogenation). | - Monitor the reaction: Use TLC to track the disappearance of the oxime. - Optimize conditions: For catalytic hydrogenation, you may need to increase the hydrogen pressure or the reaction temperature. For metal/acid reductions, ensure vigorous stirring and sufficient reaction time. |
Q5: How can I effectively purify the final 1-(3-Nitrophenyl)ethanamine product?
Purification is key to obtaining a high-quality product. Here are some recommended techniques:
-
Acid-Base Extraction: As an amine, your product is basic. This property can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is a reliable method for separating the desired amine from impurities. A solvent system of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica gel, is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[14] Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Nitrophenyl)ethanone oxime
This protocol is adapted from established procedures for oxime formation.[3][15]
Materials:
-
3-Nitroacetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-nitroacetophenone (1 eq.) in a mixture of methanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The reported yield for a similar synthesis is high, around 95.4%.[3]
Protocol 2: Reduction of 1-(3-Nitrophenyl)ethanone oxime to 1-(3-Nitrophenyl)ethanamine
This protocol outlines a general procedure for the reduction of an oxime using catalytic hydrogenation.
Materials:
-
1-(3-Nitrophenyl)ethanone oxime
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (e.g., H2 gas balloon or Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the 1-(3-Nitrophenyl)ethanone oxime (1 eq.) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol % palladium).
-
Purge the vessel with nitrogen or argon, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions, but a Parr apparatus allows for higher pressures).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-(3-Nitrophenyl)ethanamine.
-
Purify the crude product as described in Q5.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
Caption: Two-step synthesis of 1-(3-Nitrophenyl)ethanamine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Removing impurities from 1-(3-Nitrophenyl)ethanamine hydrochloride
Answering the user's request.## Technical Support Center: Purification of 1-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic intermediate. Achieving high purity is paramount for the reliability of downstream applications and regulatory compliance. This guide provides in-depth, experience-based answers to common challenges encountered during purification, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Understanding the Challenge - Common Impurities
A successful purification strategy begins with understanding the potential impurities. The nature and quantity of these impurities are heavily dependent on the synthetic route employed.
Q1: What are the most common impurities I might encounter in my crude this compound, and where do they come from?
The impurities in your crude product typically fall into three categories originating from the synthesis process:
-
Route-Dependent Impurities: These are byproducts of the specific chemical reactions used. For instance, a common synthesis involves the nitration of 1-phenylethanamine.[1][2] This can lead to:
-
Regioisomers: The primary impurity is often the presence of ortho- and para-nitro isomers (1-(2-nitrophenyl)ethanamine and 1-(4-nitrophenyl)ethanamine). Their formation is governed by the directing effects of the ethylamine group during electrophilic aromatic substitution.
-
Unreacted Starting Material: Incomplete nitration will leave residual 1-phenylethanamine.
-
Dinitrated Species: Over-nitration, though less common under controlled conditions, can introduce dinitrated byproducts.
-
-
Process-Related Impurities: These arise from the general execution of the synthesis and workup.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., dichloromethane, ethyl acetate, toluene) may be present.
-
Inorganic Salts: Salts like sodium sulfate from drying steps or byproducts from pH adjustments can contaminate the product.
-
-
Degradation and Storage-Related Impurities: Amines can be susceptible to oxidation and other side reactions over time.[3]
-
Oxidation Products: Exposure to air and light can lead to the formation of colored impurities.
-
Nitrosamines: In the presence of nitrite sources (which can arise from the nitro group itself under certain conditions), there is a potential risk of forming nitrosamine impurities, a class of compounds under intense regulatory scrutiny.[4]
-
Section 2: Troubleshooting Recrystallization - The Primary Purification Method
Recrystallization is the most powerful and cost-effective technique for purifying solid compounds like this compound.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q2: I'm struggling to find a suitable solvent for recrystallization. My compound either doesn't dissolve when hot or stays dissolved when cold. What's the strategy?
This is a classic challenge. The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Since this compound is a salt, it is significantly more polar than its freebase form. Therefore, polar protic solvents are the best starting point.
Troubleshooting Steps:
-
Start with Single Solvents: Test small batches with solvents like methanol, ethanol, and isopropanol. These are often effective for amine hydrochlorides.
-
Use a Solvent/Anti-Solvent System: If a single solvent fails, a binary system is the next logical step.
-
Dissolve the crude material in a minimum amount of a "good" solvent (one in which it is highly soluble, like methanol) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, like diethyl ether or ethyl acetate) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method provides fine control over saturation.
-
Q3: I performed a recrystallization, but the purity of my material, checked by HPLC, barely improved. What went wrong?
This indicates that the impurities have solubility characteristics very similar to your desired product in the chosen solvent system.
Causality & Solutions:
-
Co-crystallization: The impurity may be crystallizing along with your product. This is common with isomers. To overcome this, you may need to perform multiple recrystallizations. However, each step will result in yield loss.
-
Incorrect Solvent Choice: The chosen solvent may be too effective at dissolving everything, preventing selective precipitation. Try a solvent system that is "poorer" for both the product and the impurity, which may exaggerate the small solubility differences between them.
-
Consider an Alternative Method: If two or three recrystallization attempts fail to significantly improve purity, it is time to consider an alternative purification technique like acid-base extraction or chromatography.
Q4: My yield from recrystallization is unacceptably low. How can I improve it?
Low yield is often a consequence of using too much solvent or cooling the solution too rapidly.
Optimization Strategies:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.
-
Slow Cooling is Crucial: Rapid cooling, such as plunging the flask directly into an ice bath, causes the product to crash out of solution as a fine powder, trapping impurities. Allow the solution to cool slowly to room temperature first to form large, pure crystals, and only then place it in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second recrystallization to recover more product. This "second crop" will likely be less pure than the first but can significantly improve overall yield.
Section 3: Advanced & Alternative Purification Strategies
When recrystallization is insufficient, more robust methods are required.
Q5: My crude product is a persistent oil or gum and refuses to crystallize. What should I do?
Oiling out occurs when the solid melts in the hot solvent instead of dissolving, or when the saturation point of the solute is exceeded at a temperature above its melting point. Often, this is caused by significant impurity levels depressing the melting point of the mixture.
Solution: Purification via Acid-Base Extraction This is a highly effective method to remove non-basic organic impurities (like unreacted starting materials from certain routes or side-products) before attempting crystallization.
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution with an inorganic base (e.g., 2M NaOH) to a pH > 10. This deprotonates the amine hydrochloride, forming the freebase 1-(3-nitrophenyl)ethanamine, which is much less water-soluble.
-
Extract the freebase into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol.[7][8] The pure this compound will precipitate out as a solid.
-
Collect the solid by filtration and wash with a small amount of cold ether to remove residual organic solvent. This product is often significantly purer and will crystallize more readily.
Q6: My main impurity is a regioisomer. How can I separate it if recrystallization and acid-base extraction fail?
Regioisomers often have very similar physical properties, making them difficult to separate by classical methods. In this case, column chromatography is the preferred method.
Methodology:
-
Stationary Phase: While standard silica gel can be used, the acidic nature of silica can cause peak tailing with amines. For the hydrochloride salt, this effect is reduced. However, using a deactivated stationary phase like alumina or amine-functionalized silica can provide better results.[6]
-
Mobile Phase: A gradient elution system is typically most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A small amount of a modifier, like triethylamine (for free bases) or a few drops of acetic acid, can dramatically improve peak shape and separation.
-
Chiral Chromatography: If you need to separate the (R) and (S) enantiomers, specialized chiral chromatography is mandatory. This requires a chiral stationary phase (CSP). Polysaccharide-based columns are a common first choice for amines.[9][10] Supercritical Fluid Chromatography (SFC) with a crown ether-based CSP has also proven highly effective for separating primary amines.[11]
Section 4: The Final Word - Purity Verification
Purification is incomplete without rigorous analytical confirmation. Never rely on a single method.
Q7: How can I be confident in the purity of my final product?
A combination of analytical techniques should be used to establish purity, identity, and chiral integrity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A standard method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, to ensure sharp peaks.[8] Purity is determined by the area percentage of the main peak.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.%), a dedicated chiral column is required.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired compound and can help identify impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can also be used to identify volatile impurities.[13]
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.
Data & Protocols
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Type | Typical Ratio (v/v) | Notes |
| Isopropanol (IPA) | Single Solvent | N/A | A good first choice. Provides a balance of polarity and volatility. |
| Ethanol | Single Solvent | N/A | Similar to IPA, often with slightly higher solubility. |
| Methanol / Diethyl Ether | Binary System | ~1:5 to 1:10 | Dissolve in hot methanol, add ether as the anti-solvent. |
| Ethanol / Ethyl Acetate | Binary System | ~1:3 to 1:5 | A less volatile alternative to the methanol/ether system. |
Protocol 1: Standard Recrystallization from Isopropanol
-
Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add ~20 mL of isopropanol and begin heating the mixture to a gentle boil while stirring.
-
Continue adding isopropanol in small (~2-3 mL) portions until the solid has just completely dissolved. Note the total volume of solvent used.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (~5-10 mL) of ice-cold isopropanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the yield and assess purity using HPLC and melting point analysis.
Visualizations
Diagram 1: General Purification Workflow
Caption: Workflow for purifying 1-(3-Nitrophenyl)ethanamine HCl.
Diagram 2: Decision Tree for Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 2. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Stability and storage conditions for 1-(3-Nitrophenyl)ethanamine hydrochloride
Welcome to the technical support guide for 1-(3-Nitrophenyl)ethanamine hydrochloride (CAS No: 92259-19-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and supplier recommendations.
I. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum shelf-life and stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Several suppliers recommend storage at room temperature under an inert atmosphere.[2][3] For long-term storage, refrigeration at 2-8°C is also a suitable option.[4] A summary of recommended storage conditions is provided in Table 1.
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to have a shelf life of approximately 2 years.[5] However, it is important to note that the product may degrade over time with extended storage.[1] It is the user's responsibility to request an updated Safety Data Sheet (SDS) for products stored for long periods.[1]
Q3: Is this compound sensitive to light or moisture?
Yes, this compound is known to be light-sensitive and hygroscopic (readily takes up and retains moisture).[5][6] Exposure to light and moisture can lead to degradation. Therefore, it is crucial to store it in a dark place and ensure the container is tightly sealed to prevent moisture ingress.[1][5]
Q4: What are the signs of degradation?
Visual inspection can often reveal signs of degradation. The compound should be a light yellow to yellow crystalline solid.[3] Any significant change in color (e.g., darkening) or caking of the powder may indicate degradation. If degradation is suspected, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: In which solvents is this compound soluble?
This compound is soluble in water and other polar solvents.[5] It is also soluble in methanol.[6] When preparing solutions, it is recommended to use freshly opened anhydrous solvents to minimize exposure to moisture.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage.
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in Table 1.
-
Inspect the Compound: Check for any changes in color or physical appearance.
-
Purity Analysis: If you suspect degradation, re-characterize the compound using techniques like HPLC to determine its purity.
-
Use a Fresh Batch: If degradation is confirmed, it is best to use a new, unexpired batch of the compound for your experiments.
Problem 2: Difficulty in Dissolving the Compound
Possible Cause 1: Use of a non-polar solvent.
Solution: As a hydrochloride salt, this compound has high polarity. Ensure you are using a polar solvent such as water or methanol for dissolution.[5][6]
Possible Cause 2: The compound has absorbed moisture and formed clumps.
Solution:
-
Gentle Grinding: If the material has caked, you can gently grind it back into a fine powder in a dry, inert atmosphere (e.g., in a glove box).
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of stubborn particles.
-
Gentle Warming: Gently warming the solvent may increase the solubility. However, be cautious as excessive heat can promote degradation.
Problem 3: Safety Concerns During Handling
Issue: This compound is classified as a skin and eye irritant.[1]
Preventative Measures:
-
Always handle this compound in a well-ventilated area or a fume hood.[1][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Wash hands thoroughly after handling.[1]
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][4]
-
In case of skin contact: Wash off with soap and plenty of water.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]
-
If swallowed: Rinse mouth with water and consult a physician.[4]
III. Data Summary and Visual Guides
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (or 2-8°C for long-term) | Prevents thermal degradation.[3][4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and moisture absorption.[3] |
| Light | Store in a dark place | Prevents light-induced degradation.[1][5] |
| Container | Tightly sealed container | Prevents moisture ingress and contamination.[1][9] |
| Incompatibilities | Oxidizing agents, acids, acid chlorides, acid anhydrides | Avoids hazardous chemical reactions.[1][8] |
Workflow for Assessing Compound Stability
The following diagram outlines the decision-making process when assessing the stability of a stored sample of this compound.
Caption: Decision tree for evaluating the stability of this compound.
IV. References
-
TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from Spectrum Chemical.
-
BLDpharm. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride. Retrieved from BLDpharm.
-
ChemicalBook. This compound CAS#: 92259-19-3. Retrieved from ChemicalBook.
-
Santa Cruz Biotechnology. 1-(3-nitrophenyl)ethan-1-amine hydrochloride. Retrieved from Santa Cruz Biotechnology.
-
Fisher Scientific. Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from Fisher Scientific.
-
Angene Chemical. (2024, August 23). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Retrieved from Angene Chemical.
-
Biosynth. (2019, October 17). Safety Data Sheet. Retrieved from Biosynth.
-
TCI Chemicals. Safety Data Sheet: 3-Nitrophenylhydrazine Hydrochloride. Retrieved from TCI Chemicals.
-
Rbe, M., et al. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
-
Fisher Scientific. (2024, February 17). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from Fisher Scientific.
-
BLDpharm. 1052544-06-5|Methyl[1-(3-nitrophenyl)ethyl]amine hydrochloride. Retrieved from BLDpharm.
-
Wikipedia. Substituted phenethylamine. Retrieved from Wikipedia.
-
University of Virginia School of Medicine. Phenethylamines. Retrieved from University of Virginia School of Medicine.
-
HANGZHOU LEAP CHEM CO., LTD. Buy this compound. Retrieved from HANGZHOU LEAP CHEM CO., LTD.
-
Cunningham, M., et al. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC.
-
UNODC. Details for Phenethylamines. Retrieved from UNODC.
-
Best Price for Research R&D Applications. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from Best Price for Research R&D Applications.
-
ChemScene. (S)-1-(3-Nitrophenyl)ethan-1-amine. Retrieved from ChemScene.
-
Nichols, D. E., et al. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms.
-
ChemicalBook. 4-Nitrophenethylamine hydrochloride | 29968-78-3. Retrieved from ChemicalBook.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 92259-19-3 [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 6. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
Preventing racemization during workup of 1-(3-Nitrophenyl)ethanamine
Welcome to the technical support center for 1-(3-Nitrophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during the workup of this chiral amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, ensuring the preservation of your compound's enantiomeric integrity.
I. Understanding the Challenge: The Instability of the Stereocenter
1-(3-Nitrophenyl)ethanamine, a valuable chiral building block in pharmaceutical synthesis, is susceptible to racemization at its stereocenter. This loss of optical purity can significantly impact the efficacy and safety of the final drug product. The primary culprit behind this racemization is the lability of the benzylic proton, which, under certain conditions, can be abstracted to form a planar, achiral intermediate.
II. Frequently Asked Questions (FAQs)
Q1: Why is 1-(3-Nitrophenyl)ethanamine prone to racemization?
A1: The carbon atom bearing the amino group (the chiral center) is also attached to a phenyl ring. This benzylic position makes the attached proton relatively acidic and thus susceptible to abstraction. Once this proton is removed, a planar sp2-hybridized carbanion or a related achiral intermediate like an imine can form. Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to a racemic mixture. The presence of the electron-withdrawing nitro group can further influence the acidity of this proton.
Q2: What are the most common workup steps that can induce racemization?
A2: Several standard workup procedures can inadvertently lead to a loss of enantiomeric excess (ee). These include:
-
Exposure to strong acids or bases: Both extremes of pH can catalyze the formation of the planar achiral intermediate.
-
Elevated temperatures: Heating during solvent evaporation or reflux can provide the energy needed to overcome the activation barrier for racemization.
-
Prolonged reaction or workup times: The longer the chiral amine is exposed to potentially racemizing conditions, the greater the risk of losing optical purity.[1]
-
Chromatography on certain stationary phases: While less common for amines, some stationary phases (like silica gel) can have acidic sites that may promote racemization.[1]
Q3: How can I determine if my sample has racemized?
A3: The most reliable method for determining the enantiomeric excess of your sample is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
III. Troubleshooting Guide: Preserving Enantiomeric Purity During Workup
This section provides detailed troubleshooting advice for common problems encountered during the workup of 1-(3-Nitrophenyl)ethanamine.
Problem 1: Significant loss of enantiomeric excess after aqueous workup and extraction.
Root Cause Analysis:
The most likely cause is exposure to non-optimal pH during the acid-base extraction. The pKa of 1-(3-Nitrophenyl)ethanamine's conjugate acid is estimated to be slightly lower than that of 1-phenylethanamine (around 9.4) due to the electron-withdrawing nitro group. Using a strong base (e.g., pH > 11-12) to deprotonate the ammonium salt or a strong acid (e.g., pH < 1-2) to protonate the free amine can be harsh enough to promote racemization.
Preventative Protocol: Mild Acid-Base Extraction
This protocol is designed to carefully shuttle the chiral amine between aqueous and organic phases while minimizing exposure to extreme pH levels.
Step-by-Step Methodology:
-
Initial Quench (if applicable): If quenching a reaction, use a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl) instead of strong acids.
-
Acidic Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).
-
Extract the organic layer with a mildly acidic aqueous solution. A dilute solution of citric acid or a phosphate buffer (pH ~ 5-6) is recommended. This will protonate the amine, forming the water-soluble ammonium salt.
-
Rationale: This pH is sufficiently acidic to protonate the amine but avoids the harshness of strong mineral acids.
-
-
Washing the Aqueous Layer: Wash the acidic aqueous layer containing the protonated amine with a fresh portion of the organic solvent to remove any non-basic organic impurities.
-
Basification and Re-extraction:
-
Cool the aqueous layer in an ice bath to minimize any potential temperature-induced racemization.
-
Slowly add a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution, with stirring until the pH reaches approximately 8.5-9.5.
-
Rationale: This pH range is sufficient to deprotonate the ammonium salt to the free amine without creating a strongly basic environment.
-
Immediately extract the liberated free amine into a fresh portion of the organic solvent. Repeat the extraction 2-3 times to ensure complete recovery.
-
-
Final Steps:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the solvent in vacuo at low temperature (e.g., < 30-35 °C).
-
Data Summary Table:
| Workup Parameter | Standard (High Risk) | Recommended (Low Risk) | Rationale for Recommendation |
| Acidic Extraction | 1 M HCl (pH ~0) | Citrate or Phosphate Buffer (pH 5-6) | Avoids strongly acidic conditions that can catalyze racemization. |
| Basic Extraction | 1 M NaOH (pH ~14) | Saturated NaHCO₃ (pH ~8.3) | Prevents exposure to harsh basic conditions. |
| Temperature | Room temp. or higher | 0-10 °C during basification | Minimizes the rate of potential racemization. |
Workflow Diagram: Mild Acid-Base Extraction
Caption: Workflow for preserving chirality during extraction.
Problem 2: Racemization observed after purification by column chromatography.
Root Cause Analysis:
Standard silica gel is acidic and can promote the racemization of sensitive amines. The prolonged contact time between the amine and the silica surface can lead to a gradual loss of enantiomeric purity.
Preventative Measures:
-
Deactivate Silica Gel: If silica gel chromatography is unavoidable, it should be deactivated. This can be achieved by preparing a slurry of the silica gel in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Avoid Chromatography if Possible: If the amine is sufficiently pure after the workup, consider alternative purification methods like crystallization or distillation (if thermally stable at low pressure) to avoid chromatography altogether.
IV. Mechanism of Racemization
The primary mechanism for the racemization of 1-(3-Nitrophenyl)ethanamine involves the deprotonation at the chiral center to form a planar, achiral intermediate. This process can be catalyzed by both acids and bases.
Base-Catalyzed Racemization: A base removes the benzylic proton, generating a resonance-stabilized carbanion.
Acid-Catalyzed Racemization: An acid protonates the amine, and a subsequent deprotonation at the benzylic position can lead to the formation of an achiral imine intermediate, especially if an oxidizing agent is present or through a disproportionation reaction.
Diagram: Racemization Mechanism
Caption: Racemization via a planar achiral intermediate.
By understanding the underlying mechanisms of racemization and implementing these careful workup and purification strategies, researchers can confidently preserve the enantiomeric integrity of 1-(3-Nitrophenyl)ethanamine, ensuring the quality and reliability of their scientific outcomes.
V. References
-
BenchChem. (n.d.). Preventing racemization during chiral amine synthesis. Retrieved from --INVALID-LINK--
References
Technical Support Center: Improving Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in chiral resolution. Here, you will find scientifically grounded explanations, step-by-step troubleshooting protocols, and practical FAQs to enhance the efficiency and success of your crystallization experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the planning and execution of diastereomeric salt resolutions.
Q1: What is the fundamental principle of diastereomeric salt crystallization? A1: Chiral resolution by diastereomeric salt crystallization is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] The process involves reacting the racemate with an enantiomerically pure chiral compound, known as a resolving agent, to form a pair of diastereomeric salts.[1][3] Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and crystal structure.[1][4] This crucial difference in solubility allows one diastereomer to crystallize preferentially from a suitable solvent, enabling its separation from the more soluble diastereomer which remains in the mother liquor.[1][2]
Q2: How do I select an appropriate resolving agent? A2: The choice of a resolving agent is a critical decision that significantly impacts the success of the resolution.[5] Key criteria for selection include:
-
Chemical Compatibility : The resolving agent must efficiently form a salt with the racemic compound. This typically involves an acid-base reaction.[1][3]
-
Solubility Differential : The resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent. This is the primary driver for separation.[1][2]
-
Crystallinity : The desired diastereomeric salt should form a stable, well-defined crystalline solid that is easy to handle, filter, and wash.[1]
-
Availability and Cost : The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the desired scale of the experiment.[1] A screening process involving several different resolving agents is often the most effective strategy to identify the optimal choice for a specific racemic mixture.[1][5]
Q3: What are the key factors influencing the success of a diastereomeric salt crystallization? A3: The outcome of a diastereomeric salt crystallization is governed by a sensitive interplay of several experimental variables. The most critical factors include:
-
Solvent System : The solvent plays a paramount role, as it directly dictates the solubility difference between the diastereomeric salts.[1][6] An ideal solvent maximizes this difference.[1][6]
-
Temperature : Temperature significantly affects the solubility of the salts. A controlled cooling profile is often essential for achieving high purity and yield.[5]
-
Supersaturation : This is the driving force for crystallization. Controlling the level of supersaturation is key to preventing issues like oiling out and ensuring the formation of high-quality crystals.[5][7]
-
Resolving Agent : As discussed in Q2, the choice of resolving agent is fundamental to the entire process.[5]
-
Stoichiometry : The molar ratio of the racemic compound to the resolving agent can influence both yield and purity.[5][8]
Q4: How can I determine the diastereomeric excess (d.e.) of my crystals? A4: Determining the diastereomeric excess (d.e.) is essential for evaluating the success of the resolution. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful and widely used method. After liberating the enantiomer from the purified diastereomeric salt, its enantiomeric excess (e.e.), which corresponds to the d.e. of the salt, can be accurately measured.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can be used to determine d.e. The diastereomers will often have distinct signals that can be integrated. The use of chiral solvating or derivatizing agents can also help to resolve the signals of the enantiomers after the salt is broken.[6][9]
-
Optical Rotation : While less precise for quantitative measurement of high d.e. values, a polarimeter can provide a quick indication of which diastereomer has been isolated, provided the optical rotations of the pure diastereomers are known.[10]
Q5: What is the difference between thermodynamic and kinetic control in this process? A5: The concepts of thermodynamic and kinetic control are crucial for troubleshooting and optimization.
-
Thermodynamic Control : Under thermodynamic control, the product distribution is governed by the relative stability of the products.[11][12] In crystallization, this means the least soluble (most stable) diastereomeric salt will preferentially crystallize if the system is allowed to reach equilibrium.[1] This is often achieved with slower cooling rates and longer crystallization times.[1][13]
-
Kinetic Control : Under kinetic control, the product ratio is determined by the rate of formation.[11][12] It's possible for the more soluble diastereomer to crystallize faster if it has a lower activation energy for nucleation.[1] This can occur with rapid cooling or high supersaturation. If the desired product is the thermodynamic one, allowing the mixture to stir longer can enable the system to equilibrate, dissolving the kinetic product and crystallizing the more stable thermodynamic product.[1][13]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during diastereomeric salt crystallization experiments.
Problem 1: No Crystallization Occurs
Issue: After dissolving the racemic compound and resolving agent, the solution remains clear even after cooling, and no solid material forms.
Causality: This common problem typically points to insufficient supersaturation, meaning the concentration of the diastereomeric salts in the solution is below their solubility limit at a given temperature.[1][10]
Possible Causes & Solutions:
-
High Solubility in Chosen Solvent : The diastereomeric salts may be too soluble in the selected solvent system.[1]
-
Solution 1 (Concentration) : Carefully evaporate a portion of the solvent to increase the solute concentration.[1][8]
-
Solution 2 (Anti-Solvent Addition) : Slowly add an "anti-solvent" — a solvent in which the salts are poorly soluble — to induce precipitation.[1][10] This must be done gradually to avoid oiling out.
-
Solution 3 (Solvent Screening) : Conduct a systematic solvent screening to find a system where the salts are less soluble.[1][10]
-
-
Insufficient Cooling : The final temperature of the crystallization may not be low enough to induce nucleation.
-
Solution : Experiment with lower final crystallization temperatures and allow for longer equilibration times.[1]
-
-
Inhibition of Nucleation : The presence of impurities can sometimes inhibit the formation of crystal nuclei.[1]
-
Solution 1 (Purification) : Ensure that the starting racemic compound, resolving agent, and solvent are of high purity.[1]
-
Solution 2 (Seeding) : If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to induce crystallization.[8]
-
Solution 3 (Scratching) : Gently scratching the inside surface of the flask with a glass rod can create nucleation sites.[8]
-
Caption: Decision tree for troubleshooting failed crystallization.
Problem 2: Oil Formation or Amorphous Precipitate Instead of Crystals
Issue: Instead of forming solid crystals, the product separates from the solution as a liquid layer or sticky, amorphous gum (a phenomenon known as "oiling out").[7]
Causality: Oiling out is a form of liquid-liquid phase separation that occurs when the level of supersaturation is too high.[7] The system relieves this high supersaturation by forming a solute-rich liquid phase, which is kinetically favored over the more ordered process of crystal nucleation and growth.[7][14] Oiling out is detrimental because the oil phase can trap impurities and prevent selective crystallization, leading to poor purity and low yield.[7]
Strategies for Resolution:
-
Control Supersaturation (Primary Strategy) : Since high supersaturation is the main driver, the primary goal is to manage its generation.[7]
-
Reduce Cooling Rate : A slower, more controlled cooling profile allows the system to remain in the metastable zone longer, favoring crystal growth over oil formation.[7]
-
Decrease Solute Concentration : Starting with a more dilute solution can prevent the supersaturation from reaching the critical level where oiling out occurs.[7]
-
Slow Anti-Solvent Addition : If using an anti-solvent, add it very slowly and with vigorous stirring to avoid creating localized areas of high supersaturation.[7]
-
-
Solvent System Optimization : The choice of solvent is critical. A systematic screening is often necessary to find a solvent that discourages oiling out.[7]
-
Protocol : In small vials, dissolve the racemate and resolving agent in a range of solvents at an elevated temperature. Observe the solutions as they cool slowly. Solvents where crystalline solids form are promising candidates.
-
-
Increase Temperature : Sometimes, oiling out occurs because the crystallization temperature is above the melting point of the diastereomeric salt. In such cases, crystallization should be attempted at a lower temperature, but this must be balanced with solubility considerations.[8]
| Solvent Class | Polarity | Typical Behavior | Recommendation |
| Alcohols (Ethanol, IPA) | High | Often good solvents, may require cooling to low temperatures. | Good starting point for screening.[2] |
| Esters (Ethyl Acetate) | Medium | Good for creating moderate solubility; often promotes crystal formation. | Excellent choice for many systems. |
| Ketones (Acetone) | Medium | Can be effective, but higher solubility may require an anti-solvent. | Use in combination with anti-solvents like hexane. |
| Hydrocarbons (Heptane, Toluene) | Low | Often used as anti-solvents to reduce solubility. | Use for anti-solvent addition or in solvent mixtures.[1] |
| Water | High (Polar Protic) | Useful for salts of highly polar molecules, like amino acids. | Effective when organic solvents fail, especially with tartaric acid.[6] |
| Note: This table provides general guidance. The optimal solvent is highly substrate-dependent. |
Problem 3: Poor Diastereomeric Excess (d.e.)
Issue: Crystals are obtained, but analysis reveals a low diastereomeric excess (d.e.), indicating poor separation of the two diastereomers.
Causality: Low d.e. is a direct result of the co-precipitation of the undesired, more soluble diastereomer along with the desired, less soluble one.[10] This suggests that the solubility difference between the two salts in the chosen solvent system is insufficient under the experimental conditions.[10]
Root Cause Analysis & Solutions:
-
Suboptimal Solvent Choice : This is the most common cause. The solvent system is not effectively discriminating between the two diastereomers.[10]
-
Solution : A thorough solvent screening is the most critical step. The goal is to identify a solvent or solvent mixture that maximizes the solubility difference between the two salts.[8]
-
-
Crystallization Rate is Too Fast : Rapid crystallization, often caused by fast cooling or high initial supersaturation, can physically trap the more soluble diastereomer within the crystal lattice of the less soluble one.[2][10]
-
System is Under Kinetic Control : The undesired diastereomer may be crystallizing faster (kinetic product), even if it is the more soluble of the two.
-
Solution : Allow the crystallization mixture to stir at the final temperature for an extended period (aging). This allows the system to reach thermodynamic equilibrium, where the less soluble (thermodynamic) product should dominate.[1]
-
-
Recrystallization : A low d.e. can often be significantly improved by recrystallizing the isolated solid.[2][8]
-
Protocol : Dissolve the obtained crystals in a minimal amount of hot solvent (the same one or a different, more selective one) and allow it to cool slowly again. This second crystallization step will further enrich the less soluble diastereomer.
-
Caption: Workflow for optimizing the diastereomeric excess of a crystalline product.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential procedures discussed in the troubleshooting guides.
Protocol 1: Systematic Solvent Screening
Objective: To identify a solvent system that provides both good crystal formation and a high diastereomeric excess.
Materials:
-
Racemic compound and chosen resolving agent.
-
A diverse set of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).[1]
-
Small glass vials (e.g., 4 mL) with caps.
-
Heating block or oil bath.
-
Analytical balance and vortex mixer.
Procedure:
-
Preparation : In separate vials, weigh an equal, small amount of the racemic compound and a stoichiometric equivalent of the resolving agent.
-
Solvent Addition : To each vial, add a measured volume of a different screening solvent. Start with a volume that is expected to fully dissolve the salts upon heating (e.g., 10-20 volumes).[1]
-
Dissolution : Heat the vials with stirring or agitation until all solids are completely dissolved.
-
Controlled Cooling : Allow the vials to cool slowly to room temperature, undisturbed. An insulated container can be used to slow the cooling rate.
-
Observation : Visually inspect the vials for crystal formation after several hours or overnight. Note the quality of the crystals (e.g., needles, plates, fine powder) and the relative amount of solid.
-
Isolation & Analysis : Isolate the solid from any promising vials by filtration or decanting the supernatant.
-
Analysis : Dry the crystals and analyze the diastereomeric excess (d.e.) using chiral HPLC or NMR. Also, analyze the mother liquor to understand the partitioning of the diastereomers. The best solvent will yield a high d.e. in the solid phase.[5]
Protocol 2: Liberation of the Free Enantiomer
Objective: To recover the purified enantiomer from the isolated diastereomeric salt.
Materials:
-
Purified, dried diastereomeric salt.
-
Aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[1]
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Rotary evaporator.
Procedure:
-
Dissolution : Dissolve the diastereomeric salt in a suitable solvent, typically a mixture of water and an organic extraction solvent.[1]
-
Salt Breaking : Transfer the solution to a separatory funnel. Slowly add an aqueous base (if the resolving agent was an acid) or an aqueous acid (if the resolving agent was a base) to neutralize the resolving agent and liberate the free enantiomer.[1][10] Monitor the pH to ensure complete conversion.
-
Extraction : Shake the separatory funnel to extract the liberated enantiomer into the organic layer. Allow the layers to separate and drain the aqueous layer.
-
Washing : Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying : Transfer the organic layer to a flask and dry it over an anhydrous drying agent.[1]
-
Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomer.[1]
-
Final Analysis : Confirm the chemical identity and determine the final enantiomeric purity (e.e.) of the product via chiral HPLC or NMR.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jackwestin.com [jackwestin.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. mt.com [mt.com]
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)ethanamine
Welcome to the technical support guide for the synthesis of 1-(3-Nitrophenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the synthesis of 1-(3-Nitrophenyl)ethanamine, with a focus on byproduct formation and reaction optimization.
FAQ 1: My reaction mixture has developed a strong color (yellow/orange/red). What are the likely colored byproducts?
Answer:
The appearance of a distinct color in your reaction mixture, particularly during the reduction of the nitro group of 3-nitroacetophenone, often indicates the formation of azo and azoxy compounds. These arise from the condensation of partially reduced intermediates.[1]
-
Causality: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2][3][4] If the reaction conditions are not sufficiently reducing or if the reaction is incomplete, these intermediates can accumulate. The nitroso and hydroxylamine species can then condense to form the colored azoxy and azo byproducts.[1][2]
-
Troubleshooting:
-
Ensure a Reducing Environment: If using a metal/acid system like Sn/HCl, ensure an adequate amount of acid is present throughout the reaction to maintain a strongly reducing environment.[1]
-
Complete the Reaction: Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Extending the reaction time may be necessary.[1]
-
Inert Atmosphere: For sensitive reactions, particularly catalytic hydrogenations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the reactive intermediates and the final amine product.[1]
-
FAQ 2: My yield of 1-(3-Nitrophenyl)ethanamine is low. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors, including incomplete reaction, product loss during workup, or the formation of undesired side products.
-
Incomplete Reaction:
-
Troubleshooting: As mentioned above, use TLC to monitor the reaction's progress. If the starting material is still present, consider extending the reaction time or increasing the amount of the reducing agent.[1] For catalytic hydrogenations, catalyst activity is crucial; use fresh catalyst if necessary.[1]
-
-
Product Loss During Workup:
-
Causality: The amine product can exist as a salt (e.g., hydrochloride) in acidic media or as a free base in alkaline conditions. For efficient extraction into an organic solvent, the amine must be in its free base form.
-
Troubleshooting: After the reaction, carefully neutralize the mixture with a base (e.g., NaOH solution) until it is distinctly alkaline. This will precipitate metal salts (like tin salts) and convert the amine salt to the free base, which is more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.[1]
-
-
Side Product Formation:
-
Troubleshooting: The formation of byproducts is a common cause of low yields. The specific byproducts will depend on the synthetic route chosen. See the specific FAQs below for more details on byproducts from different synthetic methods. Optimizing reaction conditions such as temperature and reaction time can help minimize side reactions.[1]
-
FAQ 3: I am using catalytic hydrogenation and getting a mixture of products. What are the likely over-reduction byproducts?
Answer:
Catalytic hydrogenation is a powerful technique, but it can sometimes be difficult to control, leading to over-reduction. In the case of 3-nitroacetophenone, this can result in the reduction of the ketone and even the aromatic ring.
-
Common Over-reduction Byproducts:
-
Causality: The selectivity of catalytic hydrogenation is highly dependent on the catalyst, hydrogen pressure, temperature, and reaction time.[5][7] Harsh conditions (high pressure and temperature) favor over-reduction.
-
Troubleshooting:
FAQ 4: I am attempting a Leuckart reaction for reductive amination. What are the common byproducts I should be aware of?
Answer:
The Leuckart reaction, which uses ammonium formate or formamide for reductive amination, has its own set of potential byproducts.[8][9]
-
Common Byproducts:
-
N-formyl-1-(3-nitrophenyl)ethanamine: The initial product of the Leuckart reaction is often the formylated amine, which requires a subsequent hydrolysis step (usually with acid) to yield the desired primary amine.[8]
-
Secondary and Tertiary Amines: Self-condensation reactions can lead to the formation of di- and tri-substituted amines.
-
Resinous materials: While more common with α,β-unsaturated ketones, polymerization and resin formation can occur at the high temperatures required for the Leuckart reaction.[8]
-
-
Troubleshooting:
-
Excess Reagent: Using a molar excess of ammonium formate can help to minimize the formation of secondary and tertiary amines.[8]
-
Temperature Control: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of resinous byproducts.[8]
-
Complete Hydrolysis: Ensure the hydrolysis step is complete to convert all the N-formyl intermediate to the final product.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 3'-Aminoacetophenone via Sn/HCl Reduction
This protocol focuses on the selective reduction of the nitro group of 3'-nitroacetophenone.
Materials:
-
3'-nitroacetophenone
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3'-nitroacetophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic, so add the acid carefully, with cooling if necessary.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated NaOH solution until the solution is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
TLC is an essential technique for monitoring the progress of your reaction.[1][10]
Procedure:
-
Prepare the TLC plate: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spot the plate:
-
In the "SM" lane, spot a dilute solution of your starting material (3'-nitroacetophenone).
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
In the "RM" lane, spot a sample of your reaction mixture.
-
-
Develop the plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Let the solvent run up the plate.
-
Visualize the plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Interpret the results: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RM" lane. A new spot, corresponding to the product, should appear. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[11]
Visualizations
Reaction Pathways and Byproduct Formation
The following diagrams illustrate the main synthetic routes and the formation of common byproducts.
Caption: Synthetic pathways to 1-(3-Nitrophenyl)ethanamine and common byproducts.
Caption: Troubleshooting logic for common issues in the synthesis.
Quantitative Data Summary
| Synthetic Route | Common Byproducts | Key Parameters to Control |
| Sn/HCl Reduction | Azo/azoxy compounds, unreacted starting material | Reaction time, amount of acid |
| Catalytic Hydrogenation | 1-(3-Aminophenyl)ethanol, 1-(3-aminocyclohexyl)ethanol | Catalyst type, H₂ pressure, temperature |
| Leuckart Reaction | N-formyl intermediate, secondary/tertiary amines | Reagent stoichiometry, temperature |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. erowid.org [erowid.org]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
Chiral HPLC Analysis Technical Support Center: Troubleshooting Poor Peak Shape
Welcome to the Technical Support Center for Chiral HPLC Analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in chiral separations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between enantiomers? Poor resolution in chiral HPLC can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect temperature, or a low-efficiency column. A systematic approach to method development is often necessary to achieve the desired separation.
Q2: How does temperature affect chiral separations? Temperature plays a complex and critical role in chiral recognition.[1][2][3] Generally, lower temperatures can enhance the subtle molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) responsible for enantiomeric differentiation, thereby increasing selectivity.[1] Conversely, higher temperatures often lead to sharper, more efficient peaks by reducing mobile phase viscosity and increasing mass transfer kinetics.[4][5] However, the effect is highly compound-dependent; in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[2][4][6] Therefore, temperature must be carefully controlled and optimized for each specific analysis.
Q3: What is "peak tailing" and what are its primary causes in chiral HPLC? Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][7] Common causes include secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with acidic residual silanols on the silica support), column overload, and extra-column band broadening.[7][8][9][10]
Q4: What is "peak fronting" and why does it happen? Peak fronting is the inverse of tailing, where the first half of the peak is broader than the latter half.[11][12] The most common cause is column overload, where either the injected sample volume or concentration is too high, saturating the stationary phase at the column inlet.[11][13][14] Other causes include sample solvent incompatibility and column degradation or collapse.[11][13][15]
Q5: Can my sample solvent affect my peak shape? Absolutely. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting and fronting.[16][17][18][19] This is because the strong solvent plug carries the analyte band too quickly and disrupts the equilibrium at the head of the column.[16] Whenever possible, the sample should be dissolved in the mobile phase itself or a solvent with a weaker elution strength.[18][19][20][21]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific peak shape problems. Each guide follows a logical workflow to help you identify the root cause and implement the correct solution.
Guide 1: Troubleshooting Peak Tailing
Peak tailing is arguably the most common peak shape issue, leading to poor integration, reduced resolution, and inaccurate quantification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chiraltech.com [chiraltech.com]
- 21. hplc.eu [hplc.eu]
Inconsistent results in reactions with 1-(3-Nitrophenyl)ethanamine
Technical Support Center: 1-(3-Nitrophenyl)ethanamine
A Guide to Consistent Outcomes in Synthetic Reactions
Welcome to the technical support center for 1-(3-Nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. Inconsistent experimental results can be a significant source of frustration and delay. As Senior Application Scientists, we have compiled this resource based on field experience and established chemical principles to help you troubleshoot common issues and achieve reproducible, high-yielding reactions. This guide moves beyond simple protocols to explain the underlying causality, empowering you to make informed decisions in your work.
Section 1: The Root of Inconsistency—Starting Material Integrity
Before troubleshooting any reaction, the quality and handling of the starting material must be verified. Inconsistencies are often traced back to the reagent bottle itself.
Q1: My reaction outcomes vary significantly between different batches of 1-(3-Nitrophenyl)ethanamine. What should I investigate first?
A1: The primary suspects are purity, storage conditions, and handling. 1-(3-Nitrophenyl)ethanamine is generally stable, but its primary amine is a nucleophile and can react with atmospheric components over time.
-
Purity & Impurities: The most common reactive impurity is the precursor ketone, 3-Nitroacetophenone, from which the amine is often synthesized via reductive amination.[1] Residual ketone can consume reagents in subsequent reactions, leading to lower yields. Other potential impurities include regioisomers or over-reduction products (e.g., where the nitro group is partially reduced). Regulatory bodies emphasize that even small amounts of impurities can impact the efficacy and safety of final pharmaceutical products.[2]
-
Storage: The compound should be stored at 4°C and protected from light, as recommended by suppliers.[3] Exposure to heat and light can potentially promote degradation or side reactions. While it can be shipped at room temperature, long-term storage requires refrigeration.[3]
-
Handling: The amine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, effectively reducing the amount of free amine available for reaction. Always handle the material under an inert atmosphere (Nitrogen or Argon) and use dry solvents.
Troubleshooting Protocol: Verifying Starting Material Quality
-
Visual Inspection: Check for any change in color or consistency from the expected white to light-yellow crystalline solid.[4]
-
TLC Analysis: Run a thin-layer chromatogram against a reference standard (if available) or a previous "good" batch. Use a standard mobile phase (e.g., 10-20% Methanol in Dichloromethane) to check for baseline impurities or spots corresponding to 3-Nitroacetophenone.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be clean, matching the known chemical shifts. Pay close attention to the aromatic region for unexpected splitting patterns and the aliphatic region for a singlet around 2.5 ppm, which could indicate the methyl ketone of 3-Nitroacetophenone.
-
Proper Handling Workflow:
-
Allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount quickly and reseal the bottle tightly.
-
For highly sensitive reactions, use a glovebox or Schlenk line.
-
Section 2: Troubleshooting Amide Coupling Reactions
The formation of an amide bond is one of the most common reactions performed with 1-(3-Nitrophenyl)ethanamine. Low yields are often due to inefficient activation of the carboxylic acid, side reactions, or suboptimal conditions.
Q2: My amide coupling reaction with a standard carboxylic acid is giving low yields and forming a significant amount of N-acylurea byproduct. How can I optimize this?
A2: This is a classic issue in amide bond formation. The N-acylurea byproduct arises when using carbodiimide coupling agents (like EDC or DCC) without an activating agent. The key is to form a more reactive intermediate that is less prone to this rearrangement.
-
Mechanism of Failure: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and a carbodiimide is highly reactive. If the amine is not present or its nucleophilicity is low, this intermediate can rearrange to a stable, unreactive N-acylurea.
-
The Solution—Additive Reagents: To prevent this, additives like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used.[5][6] These reagents trap the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide.[5] HATU is particularly effective as it combines the activating agent and the HOBt equivalent in one molecule.[6]
-
Solvent and Base Choice: Dipolar aprotic solvents like DMF or NMP are common but can have reprotoxicity concerns.[7] Consider greener alternatives like acetonitrile or THF. The base used is also critical; a non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is standard, as it will not compete with the primary amine reactant.[6]
Troubleshooting Workflow: Amide Coupling
Below is a logic diagram to guide your optimization process.
Caption: Troubleshooting logic for amide coupling reactions.
Optimized Protocol: HATU-Mediated Amide Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or ACN.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for difficult couplings.
-
Amine Addition: Add a solution of 1-(3-Nitrophenyl)ethanamine (1.05 eq) in the same anhydrous solvent dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds but can be plagued by incomplete reaction, leading to mixtures of starting materials, the intermediate imine, and the final product.
Q3: My reductive amination is incomplete. I see both residual imine and unreacted amine/aldehyde by LC-MS. How can I drive this to completion?
A3: This common issue points to problems with either imine formation or the reduction step. The key is to control the reaction conditions to favor each step in sequence.
-
Imine Formation: This step is an equilibrium and is favored by removing the water that is formed. It is also pH-sensitive. A mildly acidic pH (4-6) is optimal to protonate the carbonyl, making it more electrophilic, without fully protonating the amine, which would render it non-nucleophilic.[8]
-
Reduction Step: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the aldehyde/ketone starting material if added too early. It is best used in a stepwise procedure where the imine is formed first.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the protonated imine (iminium ion) over the carbonyl group at acidic pH.[8] This allows for a one-pot reaction but requires careful handling due to its high toxicity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly effective reagent that is not water-sensitive and can be used in a one-pot procedure without the need for strict pH control. It is often the reagent of choice for modern reductive aminations.[11]
-
Data Summary: Common Reducing Agents for Reductive Amination
| Reagent | Relative Reactivity | Optimal pH | Procedure | Key Considerations |
| NaBH₄ | High | 7-10 | Stepwise | Can reduce carbonyl. Best added after imine formation is confirmed.[10] |
| NaBH₃CN | Medium | 4-6 | One-Pot | Highly selective for iminium ion. Extremely toxic (HCN release at low pH) .[8] |
| NaBH(OAc)₃ | Mild | 4-7 | One-Pot | Not moisture sensitive, less toxic, highly reliable.[11] |
Optimized Protocol: Stepwise Reductive Amination
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and 1-(3-Nitrophenyl)ethanamine (1.1 eq) in a suitable solvent (e.g., Methanol, Dichloromethane). Add a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC/LC-MS. For stubborn reactions, adding a dehydrating agent like MgSO₄ can drive the equilibrium.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is consumed (typically 1-4 hours).
-
Workup: Carefully quench the reaction by adding water or 1M HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, concentrate, and purify as needed.
Section 4: Inconsistent Reduction of the Nitro Group
The nitro group on the aromatic ring offers a synthetic handle for conversion to an aniline, but this reduction can be surprisingly tricky, often stalling at intermediate stages or failing completely.
Q4: I am trying to reduce the nitro group to an amine using catalytic hydrogenation (H₂ gas, Pd/C), but the reaction is very slow or stops, leaving behind intermediates. What is going wrong?
A4: This is a frequent problem caused by catalyst deactivation or the inherent complexity of the nitro reduction pathway. The reduction does not happen in a single step but proceeds through several intermediates, including nitroso and hydroxylamine species.[12]
-
Catalyst Activity: Palladium on carbon (Pd/C) and other catalysts can be poisoned by impurities (especially sulfur-containing compounds) or lose activity due to poor storage.[13] Always use a fresh, high-quality catalyst from a reputable source. Insufficient catalyst loading can also lead to a sluggish reaction; 5-10 mol% is a typical starting point.
-
Reaction Intermediates: As shown in the diagram below, the reduction proceeds via nitroso and hydroxylamine intermediates. These can sometimes condense to form azoxy or azo compounds, which are also reducible but may require more forcing conditions.[12][13] If the reaction stalls, these intermediates may be the main components in your mixture.
-
Alternative Reagents: If catalytic hydrogenation is problematic, especially with other reducible functional groups present, consider chemical reduction methods. Reagents like Tin(II) Chloride (SnCl₂) in HCl, or Iron powder in acidic medium (e.g., Fe/NH₄Cl or Fe/AcOH) are classic, robust methods for nitro group reduction.[13][14]
Nitro Group Reduction Pathway
Caption: The stepwise reduction of an aryl nitro group.
Optimized Protocol: Nitro Reduction with SnCl₂
-
Setup: To a solution of 1-(3-Nitrophenyl)ethanamine (or a derivative) (1.0 eq) in Ethanol or Ethyl Acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature. Carefully basify the mixture by adding a saturated solution of NaHCO₃ or NaOH until the pH is >8. This will precipitate tin salts.
-
Isolation: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate to obtain the crude product, which can be purified further if necessary.
References
- 1. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(3-Nitrophenyl)ethanamine Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 1-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but show high solubility at its boiling point. For amine salts like this compound, which are more polar than their freebase counterparts, polar solvents are generally required.[1] Methanol has been successfully used for the recrystallization of similar compounds like p-nitrophenyl ethylamine hydrochloride.[2][3] Ethanol and water, or mixtures thereof, are also common choices for polar amine salts.[1] A good starting point is to perform small-scale solubility tests with various solvents like methanol, ethanol, and isopropanol to determine the best option for your specific batch.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[4] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[4][5] To resolve this, you can try the following:
-
Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6]
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on a surface that provides some insulation, like a wooden block or paper towels, before moving it to an ice bath.[4][7]
-
Change the solvent: Select a solvent with a lower boiling point.[6]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: The failure of crystals to form is a common issue, often due to either an excess of solvent or supersaturation.[4][8] Here are some troubleshooting steps:
-
Reduce the solvent volume: If too much solvent was added, the solution may not be saturated enough for crystals to form.[4][9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7]
-
Induce crystallization: A supersaturated solution may need a nucleation site to initiate crystal growth.[4] You can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution.[7][8]
Q4: The recrystallized product is still impure. What went wrong?
A4: If your final product is not pure, it could be due to several factors:
-
Ineffective solvent: The chosen solvent may not have adequately differentiated between your desired compound and the impurities, meaning both crystallized out of solution.[6]
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[9]
-
Insufficient washing: The crystals may not have been washed thoroughly with cold solvent after filtration, leaving impurities on their surface.
To improve purity, you can perform a second recrystallization, ensuring slow cooling and proper washing of the collected crystals.[6]
II. Troubleshooting Guide: Deeper Dive
This section provides a more detailed, step-by-step approach to resolving persistent issues during the recrystallization of this compound.
Issue 1: Poor Crystal Yield
A low yield of recrystallized product is a frequent problem that can often be rectified.[7]
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[7][8]
-
Solution: Before filtering, you can test the mother liquor by taking a small sample on a glass rod and allowing the solvent to evaporate. If a substantial amount of solid residue forms, there is still a significant quantity of your compound in solution.[7] You can concentrate the solution by boiling off some of the solvent and cooling again to recover more crystals.[7]
-
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Solution: To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent.[6] The excess solvent can be evaporated after filtration.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently chilled will dissolve some of the product.[8]
-
Solution: Always use ice-cold solvent for washing the crystals on the filter.
-
Issue 2: Colored Impurities in the Final Product
If your final crystals have a persistent yellow or greenish hue, it indicates the presence of colored impurities.
Possible Causes & Solutions:
-
Inherent Impurities: The crude material may contain colored byproducts from the synthesis.
-
Solution: The use of decolorizing carbon (charcoal) can be effective. After dissolving the crude product in the hot solvent, add a small amount of decolorizing carbon and boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., methanol) at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath. The compound should dissolve completely. Allow the test tube to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the flask on a hot plate, swirling gently, until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities (and decolorizing carbon, if used).
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Data Presentation: Solvent Selection Considerations
| Solvent | Polarity | Boiling Point (°C) | Suitability for Amine Salts |
| Water | High | 100 | Good, but drying can be slow. |
| Methanol | High | 65 | Excellent choice, often used for similar compounds.[2][3] |
| Ethanol | High | 78 | Good alternative to methanol. |
| Isopropanol | Medium | 82 | May be suitable, requires testing. |
| Ethyl Acetate | Medium | 77 | Generally less suitable for polar salts. |
| Hexane | Low | 69 | Unsuitable, non-polar. |
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochlorides
Welcome to the technical support center for handling amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these valuable yet challenging compounds. The inherent hygroscopicity of amine hydrochlorides—their tendency to readily absorb moisture from the atmosphere—can significantly impact experimental accuracy, compound stability, and the overall success of your research.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these challenges effectively.
Understanding the Challenge: Why Are Amine Hydrochlorides Hygroscopic?
Amine hydrochlorides are salts formed from the reaction of an amine (a base) with hydrochloric acid. The presence of the charged ammonium cation and the chloride anion makes the salt highly polar and capable of forming strong hydrogen bonds with water molecules in the air. This interaction is the root cause of their hygroscopic nature.
The consequences of uncontrolled moisture absorption are numerous and can jeopardize your experiments:
-
Inaccurate Weighing: A supposedly "dry" compound may contain a significant amount of water, leading to errors in concentration calculations and stoichiometry.[3]
-
Altered Physical Properties: The absorption of water can cause the crystalline solid to become a sticky syrup or even completely deliquesce (dissolve in the absorbed water).[4] This change in physical state makes handling and transfer difficult.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the amine hydrochloride.[5][6]
-
Reduced Reactivity: In moisture-sensitive reactions, the water carried by the hygroscopic salt can inhibit or alter the desired chemical transformation.
This guide will equip you with the knowledge and techniques to proactively manage these issues, ensuring the integrity of your compounds and the reliability of your results.
Troubleshooting Guide & Experimental Protocols
This section addresses common problems encountered when working with hygroscopic amine hydrochlorides and provides step-by-step protocols for remediation.
Issue 1: My amine hydrochloride has become clumpy or turned into a thick liquid upon storage.
Cause: This is a classic sign of significant water absorption from the atmosphere.[1][4] Standard storage containers may not be sufficiently airtight to protect highly hygroscopic materials.
Solution: Rigorous Drying and Proper Storage
If the compound's integrity is not compromised, you can often rescue it by drying. However, prevention through proper storage is paramount.
Caption: Decision workflow for treating a hygroscopic amine hydrochloride.
This method is suitable for thermally stable amine hydrochlorides.
-
Preparation: Place a thin layer of the hygroscopic compound in a clean, dry glass container (e.g., a watch glass or a crystallization dish).
-
Placement: Put the container into a vacuum oven.
-
Drying: Heat the oven to a temperature below the compound's melting or decomposition point (consult the Safety Data Sheet - SDS). Apply a high vacuum.
-
Duration: Dry for several hours to overnight. The time will depend on the amount of water absorbed and the compound's properties.
-
Cooling: After drying, release the vacuum with an inert gas like nitrogen or argon, if possible. Immediately transfer the hot container to a desiccator to cool to room temperature.[7] Do not expose the hot, dry material to the atmosphere, as it will rapidly reabsorb moisture.
This technique is useful for removing water from compounds that are sensitive to heat.
-
Solvent Selection: Choose a solvent (e.g., toluene or benzene) that forms a low-boiling azeotrope with water.[8][9] The amine hydrochloride should be sparingly soluble in this solvent at room temperature.
-
Setup: Place the amine hydrochloride in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add the azeotroping solvent.
-
Distillation: Heat the mixture to reflux. The water-solvent azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate to the bottom, and the solvent will return to the flask.
-
Completion: Continue the process until no more water collects in the trap.
-
Isolation: Cool the flask and isolate the dry, solid amine hydrochloride by filtration. Wash with a dry, non-polar solvent and dry under vacuum.
Issue 2: The weight of my amine hydrochloride keeps increasing on the analytical balance.
Cause: The compound is actively absorbing atmospheric moisture during the weighing process.[3] This is a common issue, especially in humid environments, and can make obtaining an accurate mass measurement nearly impossible.
Solution: Controlled Environment Weighing
The key is to minimize the compound's exposure to ambient air.
Caption: Decision process for weighing hygroscopic materials accurately.
A glovebox provides an inert atmosphere (typically nitrogen or argon) with very low humidity, making it the ideal environment for handling highly sensitive materials.[10][11][12]
-
Preparation: Ensure all necessary items (spatulas, weighing paper/vials, and the compound's container) are inside the glovebox antechamber.
-
Purging: Purge the antechamber according to the glovebox's standard operating procedure to remove air and moisture.[13]
-
Transfer: Move the items from the antechamber into the main glovebox chamber.
-
Weighing: Perform the weighing on an analytical balance placed inside the glovebox. The reading will be stable due to the controlled atmosphere.
-
Sealing: Tightly seal the container with the weighed compound before removing it from the glovebox.
If a glovebox is not available, this method can minimize moisture uptake.[14]
-
Preparation: Have your reaction flask or receiving vessel ready and sealed. Pre-weigh a clean, dry, sealable container (like a screw-cap vial).[14]
-
Transfer: In a low-humidity area if possible, quickly transfer an approximate amount of the hygroscopic solid into the tared vial.[1]
-
Seal and Weigh: Immediately seal the vial and place it on the analytical balance. Record the stable weight.
-
Dispense: Quickly add the solid from the vial to your reaction vessel.
-
Re-weigh: Immediately reseal the vial and weigh it again. The difference between the two weights is the accurate mass of the compound transferred.[14]
Issue 3: How can I be sure my amine hydrochloride is truly dry?
Cause: Visual inspection is not sufficient to determine the absence of water. Residual moisture can still be present at levels that affect sensitive applications.
Solution: Quantitative Water Content Analysis
For applications requiring stringent control of water content, a quantitative measurement is necessary.
Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceuticals and chemicals.[5][][16] It is a highly specific and sensitive method. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[17]
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the KF reagent to the titration cell and pre-titrating to a dry endpoint.
-
Sample Preparation: Accurately weigh the amine hydrochloride sample using a suitable method (e.g., Protocol 4). For strongly basic amines, a neutralizing agent like benzoic or salicylic acid may need to be added to the solvent to prevent side reactions that can lead to inaccurate endpoints.[18]
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the KF reagent until all the water has reacted.
-
Calculation: The instrument's software calculates the water content based on the amount of titrant consumed. Results can be expressed as a percentage or in parts per million (ppm).[]
Comparison of Water Content Analysis Methods
| Method | Principle | Pros | Cons | Best For |
| Karl Fischer Titration | Chemical titration specific to water | High accuracy and specificity; can measure low levels (ppm)[] | Requires specialized equipment; potential side reactions with some compounds[19] | Accurate, quantitative determination for quality control and sensitive reactions. |
| Loss on Drying (LOD) | Gravimetric analysis of weight loss upon heating | Simple and accessible equipment (oven, balance) | Not specific to water (measures all volatiles); can decompose heat-sensitive samples[20] | Quick, routine checks where the primary volatile is known to be water. |
| Thermogravimetric Analysis (TGA) | Measures weight change as a function of temperature | Provides information on thermal stability; can differentiate between water and other volatiles based on temperature | Requires specialized, expensive equipment | Detailed characterization of drying processes and thermal stability.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic amine hydrochlorides long-term? A1: The best practice is to store them in a desiccator or, for highly sensitive compounds, inside a glovebox.[10][21] A desiccator is a sealed container containing a desiccant (a drying agent) that maintains a low-humidity environment.[22][23] For standard laboratory storage, placing the tightly sealed primary container inside a desiccator with an active desiccant like silica gel or molecular sieves is highly effective.[22][24] Ensure the desiccant is periodically regenerated or replaced as it becomes saturated with moisture.[23]
Q2: Can I dry my amine hydrochloride in a standard laboratory oven? A2: This is generally not recommended unless you are certain of the compound's thermal stability.[1] Many organic compounds, including some amine hydrochlorides, can decompose, melt, or sublime at elevated temperatures under atmospheric pressure. A vacuum oven is a much safer and more effective choice as it allows for drying at lower temperatures.[1]
Q3: I don't have a vacuum oven. Are there other ways to dry my compound? A3: Yes. Placing the compound in a vacuum desiccator at room temperature is a gentle and effective method.[21][23] A vacuum desiccator is connected to a vacuum pump to remove the air, which significantly accelerates the drying process compared to a standard desiccator.[21] For compounds that have absorbed a large amount of water, azeotropic distillation (Protocol 2) is another excellent option.[8][9]
Q4: My amine hydrochloride is colored. Does this mean it has degraded due to moisture? A4: Not necessarily, but it is a possibility. Some amines are susceptible to oxidation, which can be accelerated by the presence of water and can lead to color changes.[25] If the compound was originally white or colorless, the appearance of color warrants further investigation into its purity. If the absorbed water is the primary issue and no degradation has occurred, the color may be removed through recrystallization.
Q5: Can I purify a wet amine hydrochloride by recrystallization? A5: Yes, recrystallization is an excellent method for both purifying a compound and removing water.[26][27] If you recrystallize from a water-miscible solvent (like ethanol), be aware that the water in your crude product will affect its solubility, likely requiring more solvent than calculated.[26] Alternatively, you can recrystallize from a water-immiscible solvent; in this case, any undissolved water will form a separate phase that can be removed before cooling and crystallization.[26] Often, converting the amine to its hydrochloride salt in situ is part of the purification process itself.[28]
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. reddit.com [reddit.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. inertcorp.com [inertcorp.com]
- 12. Safety and efficiency go hand in hand: the role of the glove box in chemical handling - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. mcckf.com [mcckf.com]
- 18. hiranuma.com [hiranuma.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. azom.com [azom.com]
- 21. bostonmedsupply.com [bostonmedsupply.com]
- 22. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 23. camlab.co.uk [camlab.co.uk]
- 24. mrclab.com [mrclab.com]
- 25. researchgate.net [researchgate.net]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. people.chem.umass.edu [people.chem.umass.edu]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Acylation of 1-(3-Nitrophenyl)ethanamine
This technical support guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the N-acylation of 1-(3-nitrophenyl)ethanamine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this specific amide bond formation.
Introduction
The N-acylation of 1-(3-nitrophenyl)ethanamine is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group (EWG), on the phenyl ring significantly influences the reactivity of the primary amine. This guide will explore the implications of this electronic effect and provide practical solutions to optimize reaction conditions for a successful acylation.
Frequently Asked Questions (FAQs)
Q1: How does the nitro group on the phenyl ring affect the N-acylation reaction?
A1: The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring by reducing its electron density through inductive and resonance effects.[1][2] This deactivation decreases the nucleophilicity of the primary amine, making it less reactive towards electrophilic acylating agents.[3] Consequently, more forcing reaction conditions may be required compared to the acylation of amines on electron-rich aromatic rings.[3]
Q2: What are the most common acylating agents for this reaction?
A2: The most common and effective acylating agents for primary amines are acyl chlorides and acid anhydrides due to their high reactivity.[4][5] For less reactive amines like 1-(3-nitrophenyl)ethanamine, acyl chlorides are often preferred.[3] Carboxylic acids can also be used, but they typically require activation with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
Q3: Why is a base necessary in most N-acylation reactions?
A3: When using acyl chlorides or acid anhydrides, an acidic byproduct (e.g., hydrochloric acid or a carboxylic acid) is generated.[7] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine, triethylamine, or even aqueous sodium hydroxide, is added to neutralize this acid and maintain the amine's nucleophilicity.[7][8][9]
Q4: What is the Schotten-Baumann reaction, and is it suitable for this transformation?
A4: The Schotten-Baumann reaction is a method to synthesize amides from amines and acyl chlorides, typically using a two-phase solvent system (an organic solvent and water) with an aqueous base like sodium hydroxide.[8][10] This method is well-suited for the N-acylation of 1-(3-nitrophenyl)ethanamine as the base in the aqueous phase neutralizes the generated acid, driving the reaction to completion.[7][10]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of the starting amine and the formation of the amide product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for online monitoring, providing quantitative data on the concentration of reactants and products over time.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Insufficiently Reactive Acylating Agent: The reduced nucleophilicity of the amine due to the nitro group requires a highly reactive acylating agent. 2. Inadequate Base: The acid byproduct is not being effectively neutralized, leading to protonation of the starting amine. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome. | 1. Use a more reactive acylating agent: Switch from an acid anhydride to the corresponding acyl chloride. 2. Increase base stoichiometry or use a stronger base: Use at least one equivalent of a base like pyridine or triethylamine. For Schotten-Baumann conditions, ensure the aqueous base concentration is sufficient. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. |
| Incomplete Conversion | 1. Insufficient Acylating Agent: The stoichiometric amount of the acylating agent is not enough to drive the reaction to completion. 2. Short Reaction Time: The reaction has not been allowed to proceed long enough for full conversion. | 1. Increase the stoichiometry of the acylating agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent. 2. Extend the reaction time: Continue to monitor the reaction by TLC until the starting amine is no longer visible. |
| Formation of Side Products | 1. Diacylation: The newly formed amide is further acylated. This is less common with deactivated amines but can occur under harsh conditions. 2. Decomposition: High temperatures or highly reactive reagents may cause decomposition of the starting material or product. | 1. Control the stoichiometry of the acylating agent: Add the acylating agent slowly and in a controlled manner to avoid a large excess at any point. 2. Optimize reaction temperature: Run the reaction at the lowest effective temperature. |
| Difficult Product Purification | 1. Excess Reagents: Unreacted acylating agent or base can complicate purification. 2. Byproduct Formation: Side products with similar polarity to the desired product can make chromatographic separation challenging. | 1. Quench the reaction: Carefully add water or a dilute aqueous acid/base to neutralize excess reagents before workup. 2. Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation. Recrystallization may also be a viable purification method.[13] |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions
This protocol is a robust method for the N-acylation of 1-(3-nitrophenyl)ethanamine.
Materials:
-
1-(3-Nitrophenyl)ethanamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(3-nitrophenyl)ethanamine (1.0 equivalent) in the chosen organic solvent (e.g., DCM).
-
Add the 10% aqueous NaOH solution (2.0-3.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.05-1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Acylation using an Acid Anhydride with a Tertiary Amine Base
This protocol offers an alternative for when acyl chlorides are not suitable.
Materials:
-
1-(3-Nitrophenyl)ethanamine
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-nitrophenyl)ethanamine (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool to 0 °C.
-
Slowly add the acid anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove the tertiary amine base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Reaction Mechanism
Caption: General mechanism of N-acylation of a primary amine with an acyl chloride.
Experimental Workflow
Caption: A typical experimental workflow for N-acylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in N-acylation reactions.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. Parallel reaction monitoring reveals N-terminal acetylation of plastid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Scientist's Guide to Chiral Resolution: A Comparative Analysis of 1-(3-Nitrophenyl)ethanamine Hydrochloride and Other Resolving Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the separation of racemic mixtures—an equimolar mix of two enantiomers—is not merely a purification step but a critical process that ensures the safety and efficacy of a therapeutic agent.[2]
Classical resolution via diastereomeric salt formation remains one of the most robust, scalable, and widely practiced methods for achieving this separation.[3][4] This technique hinges on the use of an enantiomerically pure compound, the chiral resolving agent , to convert a pair of enantiomers into diastereomers. These diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[5][6]
This guide provides an in-depth comparison of various chiral resolving agents, with a specific focus on the synthetic chiral amine, 1-(3-Nitrophenyl)ethanamine hydrochloride . We will analyze its structural characteristics and compare its class to established resolving agents such as natural alkaloids and classic chiral acids. The narrative is grounded in the principles of diastereomeric salt formation, supported by experimental protocols and data to empower scientists in making informed decisions for their resolution challenges.
Chapter 1: The Cornerstone of Resolution: Diastereomeric Salt Formation
The entire principle of this resolution technique rests on a simple chemical transformation: reacting a racemic mixture, (R)-A and (S)-A, with a single, pure enantiomer of a resolving agent, say (R)-B. This reaction generates a pair of diastereomeric salts: [(R)-A:(R)-B] and [(S)-A:(R)-B].
Because these salts are diastereomers, they are no longer mirror images and their physical properties diverge. The most crucial of these differences for classical resolution is solubility in a given solvent system.[7] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution. This solid can then be physically separated by filtration. The final step involves breaking the salt, typically by an acid-base reaction, to liberate the desired pure enantiomer and recover the resolving agent for potential reuse.[3][8]
The success of this entire process is therefore critically dependent on the choice of the resolving agent, as this choice dictates the magnitude of the solubility difference between the diastereomers.[9]
Chapter 2: Profiling the Resolving Agents
The selection of a resolving agent is the most critical variable in a classical resolution experiment. The choice is often empirical, requiring screening of multiple agents and solvent systems to find the optimal conditions.[10][11] Below, we compare different classes of these crucial molecules.
Synthetic Chiral Amines: The Case of this compound
This compound is a synthetic chiral resolving agent. As a primary amine, it is used to resolve racemic carboxylic acids and other acidic compounds.[12][13][14]
Structural Analysis and Causality:
-
Chiral Backbone: The core structure is 1-phenylethylamine, a widely used and effective resolving agent framework.[3] The stereocenter alpha to the amino group provides the basis for chiral discrimination.
-
Electronic Effects: The presence of a nitro group (-NO₂) at the meta-position of the phenyl ring is a key feature. The nitro group is strongly electron-withdrawing, which decreases the basicity of the amine compared to its unsubstituted counterpart. This modification can significantly alter the stability, crystal packing, and solubility of the resulting diastereomeric salts, potentially creating the necessary solubility differential where simpler amines fail.
-
Hydrochloride Salt: It is supplied as a hydrochloride salt, which enhances its stability and shelf-life. The free base must be liberated before use in a resolution experiment, typically by treatment with a stoichiometric amount of a stronger, achiral base.
While extensive comparative performance data for this compound specifically is not widely available in peer-reviewed literature, its structural class represents the modern approach to resolution: fine-tuning electronic and steric properties to resolve challenging substrates.
Classic Alkaloids: The Power of Brucine
Brucine, a naturally occurring alkaloid, is one of the most historically significant chiral bases used for the resolution of racemic acids.[6][15] It is readily available and has a proven track record of success with a wide variety of substrates.[4][7]
-
Advantages: Brucine's rigid, complex polycyclic structure provides multiple points of interaction (hydrogen bonding, van der Waals forces, steric hindrance), which can lead to excellent discrimination between enantiomers and the formation of highly crystalline, easily separable diastereomeric salts.[16]
-
Disadvantages: The primary drawback of brucine is its high toxicity (it is a close relative of strychnine).[4] This necessitates careful handling procedures and may preclude its use in late-stage pharmaceutical manufacturing processes.
The Workhorse Acid: Tartaric Acid and its Derivatives
For the resolution of racemic bases (amines), tartaric acid is arguably the most important and widely used resolving agent.[5][15]
-
Advantages: It is inexpensive, readily available from natural sources in both enantiomeric forms (D-(-)- and L-(+)-tartaric acid), and is non-toxic.[17] Its two carboxylic acid groups and two hydroxyl groups offer multiple sites for salt formation and hydrogen bonding, making it a highly versatile agent.[18]
-
Versatility: The availability of both enantiomers is a significant strategic advantage. If resolution with D-tartaric acid preferentially crystallizes the undesired enantiomer of a racemic base, one can often switch to L-tartaric acid to crystallize the desired one.
Other Key Synthetic Players: (R)-(-)-1-(1-Naphthyl)ethylamine
Similar to the title compound, 1-(1-Naphthyl)ethylamine is a synthetic chiral amine used for resolving acids.[19][20]
-
Structural Analysis: The naphthyl group is significantly larger and sterically more demanding than a phenyl group. This increased steric bulk can be highly effective in differentiating between enantiomers of a racemic acid, leading to more pronounced differences in crystal packing and solubility of the diastereomeric salts. It is a prime example of how modifying the steric, rather than electronic, properties of the resolving agent can be used to achieve a successful resolution.[21]
Chapter 3: Performance Under the Microscope: A Comparative Data Analysis
The efficacy of a resolving agent is highly dependent on the specific substrate and the experimental conditions, particularly the choice of solvent.[22] The following table provides illustrative data on the performance of common resolving agents with representative racemic compounds, compiled to serve as a baseline for comparison.
| Resolving Agent | Racemic Compound Resolved | Solvent(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Reference(s) |
| Brucine | Racemic Ibuprofen | Acetonitrile/Methanol | Not specified | Good separation observed | [23] |
| (+)-Tartaric Acid | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Methanol | 80-90% | >85% | [8] |
| D-(-)-Tartaric Acid | Racemic 1-(1-Naphthyl)ethylamine | Alcohol/Water | High | Not specified | [24] |
| (S)-(-)-1-Phenylethylamine | Racemic Mandelic Acid | Ethanol | ~40% (per enantiomer) | >95% | [3] |
| PEGylated-(R)-Mandelic Acid | Racemic 1-Phenylethylamine | Methanol | 78-90% | 72-85% (1st cycle) | [25] |
Note: This data is illustrative. Optimal results for any specific resolution require experimental screening and optimization.
Chapter 4: In the Lab: Validated Experimental Protocols
The following protocols provide a self-validating framework for a typical resolution experiment and subsequent analysis. The causality behind key steps is explained to enhance understanding and troubleshooting.
Protocol: Resolution of a Racemic Acid via Diastereomeric Salt Crystallization
This generalized protocol describes the use of a chiral amine (like 1-(3-Nitrophenyl)ethanamine, after liberating the free base) to resolve a racemic carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: In separate flasks, dissolve the racemic carboxylic acid (1.0 eq) and the chiral amine resolving agent (0.5–1.0 eq) in the minimum amount of a suitable hot solvent (e.g., ethanol, methanol, acetone).
-
Causality: Using a minimal amount of hot solvent creates a supersaturated solution upon cooling, which is necessary for crystallization to occur. Using 0.5 equivalents of the resolving agent is a common strategy (the Pope-Peachey method) that can sometimes yield a purer diastereomeric salt in the first crop.[7]
-
-
Salt Formation: Slowly add the hot solution of the chiral amine to the stirred solution of the racemic acid.
-
Fractional Crystallization: Allow the combined solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, more ordered crystals, minimizing the risk of trapping the more soluble diastereomer within the crystal lattice.[7] For improved yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2 M HCl). This will protonate the carboxylic acid, causing it to precipitate or allowing it to be extracted with an organic solvent (e.g., ethyl acetate), while the chiral amine resolving agent remains in the aqueous layer as its hydrochloride salt.[26]
-
Recovery of Resolving Agent: The aqueous layer can be basified to recover the chiral amine, which can then be reused.[5]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess (ee) of a resolved sample.[1][27][28]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the resolved, purified enantiomer in the mobile phase or a compatible solvent. A typical concentration is ~1 mg/mL.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Columns based on cellulose or amylose derivatives are common choices for a wide range of compounds.[29]
-
Method Development:
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation of the two enantiomer peaks.[29]
-
Flow Rate: A standard flow rate is typically 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
Inject a sample of the starting racemic mixture to confirm the retention times of both the (R) and (S) enantiomers. They should appear as two peaks of equal area.
-
Inject the resolved sample. The resulting chromatogram will show one major peak (the desired enantiomer) and, ideally, one very small peak (the minor enantiomer).
-
-
Calculation of Enantiomeric Excess (ee%): The ee% is calculated from the areas of the two peaks.[28][30]
-
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Chapter 5: Selecting Your Champion: A Strategic Approach
The process of selecting a resolving agent is often a multi-parameter optimization problem. There is no single "best" agent; the optimal choice is always substrate-dependent.[22] A logical approach can, however, streamline the screening process.
Conclusion
The classical resolution of enantiomers by diastereomeric salt formation is a powerful, enduring technique that is fundamental to pharmaceutical and chemical development. The choice of the resolving agent is the pivotal decision that governs the success of the separation.
While classic, naturally derived agents like brucine and tartaric acid remain effective and well-documented workhorses, the development of synthetic resolving agents offers greater structural diversity to tackle challenging separations. This compound exemplifies this modern class of reagents, where subtle electronic and steric modifications can unlock the key to efficient resolution.
Ultimately, a successful chiral resolution is achieved through a systematic and empirical approach. By understanding the underlying principles of diastereomer formation and leveraging a diverse toolkit of resolving agents—from the classics to tailored synthetic molecules—researchers can efficiently develop robust processes to access enantiomerically pure compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 13. scbt.com [scbt.com]
- 14. 1-(3-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chiral_resolution [chemeurope.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. (R)-(+)-1-(1-Naphthyl)ethylamine for chiral derivatization, LiChropur , = 99.5 3886-70-2 [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 25. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Determination of enantiomeric excess [ch.ic.ac.uk]
- 28. pharmaguru.co [pharmaguru.co]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3-Nitrophenyl)ethanamine Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety. 1-(3-Nitrophenyl)ethanamine, a versatile chiral intermediate, is no exception. Its primary amine and the stereocenter at the α-carbon make it a valuable precursor for a multitude of active pharmaceutical ingredients (APIs). Consequently, the ability to accurately determine its chemical and enantiomeric purity is paramount.
This guide provides an in-depth comparison of two robust analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing overall chemical purity. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in international regulatory standards, and offer comparative data to guide you in selecting the most suitable method for your needs.
Pillar 1: Chiral HPLC for Enantiomeric Purity Determination
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological effects. Therefore, quantifying the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. Chiral HPLC on a chiral stationary phase (CSP) is the gold standard for this application, offering direct separation and quantification of enantiomers.[1][2]
The Rationale Behind Method Selection
For a primary amine like 1-(3-Nitrophenyl)ethanamine, polysaccharide-based CSPs are a highly effective choice.[3] These phases, typically derivatives of cellulose or amylose, form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions (facilitated by the phenyl ring), and steric hindrance, enabling their separation. The addition of acidic and basic modifiers to the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support and ensuring the analyte is in the optimal ionic state.[1]
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-(3-Nitrophenyl)ethanamine.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC-3 (Immobilized amylose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Expert Rationale: Immobilized polysaccharide phases offer broad selectivity and are compatible with a wide range of solvents, providing flexibility during method development.[4]
-
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Expert Rationale: The nitrophenyl group provides a strong chromophore, making UV detection highly sensitive for this compound.
-
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(3-Nitrophenyl)ethanamine at 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the test article at approximately 0.5 mg/mL in the mobile phase.
-
Method Validation Strategy (ICH Q2(R2) Framework)
The validation of this method must demonstrate its suitability for its intended purpose: the accurate quantification of the minor enantiomer in the presence of the major one.[6]
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the development and rigorous control of single-enantiomer drugs.[1][2][3] The accurate and precise determination of enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is therefore a critical aspect of quality control and regulatory compliance.[1][4] This guide offers an objective, in-depth comparison of the principal analytical techniques for determining enantiomeric excess, providing the technical insights and experimental data necessary to select the most appropriate method for your specific needs.
The International Union of Pure and Applied Chemistry (IUPAC) defines enantiomeric excess as the absolute difference between the mole fractions of two enantiomers.[5][6][7][8] Historically, ee was often equated with optical purity, which is determined by comparing the specific rotation of a sample to that of a pure enantiomer.[1][9] However, this correlation is not always linear, making direct measurement of enantiomers preferable.[1][9] Modern analytical techniques, including chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, have become the gold standard for their accuracy and reliability.[1][4]
The Cornerstones of Enantiomeric Excess Determination: A Head-to-Head Comparison
The choice of an analytical technique for ee determination is a critical decision influenced by factors such as the physicochemical properties of the analyte, required sensitivity and accuracy, sample throughput, and available instrumentation.[4][10] The most prevalent methods fall into two main categories: chromatographic separations and spectroscopic analysis.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the workhorses of chiral analysis, offering high-resolution separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or, in some cases, a chiral mobile phase additive.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely regarded as the gold standard for its versatility and robustness in separating a broad range of chiral compounds.[11][12][13] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for many applications.[11]
-
Gas Chromatography (GC): Chiral GC is an excellent choice for volatile and thermally stable compounds.[14] It often provides high resolution and fast analysis times.[15] A significant advantage is that it can sometimes be performed without prior derivatization of the sample.[14][15]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC has gained popularity as a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It often offers faster separations and reduced solvent consumption compared to HPLC.[16][17]
Spectroscopic Techniques: A Different Perspective
Spectroscopic methods provide an alternative approach to ee determination, often with the advantage of faster analysis times and non-destructive sample analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary.[18][19] This is achieved through two main strategies:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.[18][20]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that result in separate signals for each enantiomer.[21][22][23]
-
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample.[24] While historically significant, its application for accurate ee determination can be limited due to its dependence on concentration, solvent, and temperature, and the potential for non-linear relationships between specific rotation and enantiomeric composition.[9][14]
Quantitative Performance Comparison
The selection of an analytical technique is a data-driven process. The following table summarizes key quantitative performance metrics for the most common methods used in determining enantiomeric excess.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[25] | Differential interaction with a chiral stationary phase.[15] | Differential interaction with a chiral stationary phase.[16] | Formation of diastereomeric species with distinct NMR signals.[26] | Measurement of the rotation of plane-polarized light.[24] |
| Typical Accuracy | High (<1% error achievable with proper integration).[27] | High | High | Moderate (can be affected by peak overlap) | Low to Moderate (can be affected by impurities and experimental conditions).[14] |
| Typical Precision | High (RSD <2%).[27] | High | High | Moderate | Low to Moderate |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL).[28][29] | Very High (pg/mL to ng/mL) | High (µg/mL to ng/mL) | Moderate (mg/mL range) | Low |
| Sample Throughput | Moderate | High | High | High | High |
| Derivatization Required? | Sometimes, to improve separation or detection.[25] | Sometimes, for non-volatile compounds.[15] | Less frequently than HPLC. | Yes, for CDAs; No for CSAs.[20][22] | No |
| Non-destructive? | Yes | Yes | Yes | Yes | Yes |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is the hallmark of sound science. The following sections provide detailed, step-by-step methodologies for key experiments and workflows.
Chiral HPLC Method Development Workflow
A systematic approach is crucial for developing a robust chiral HPLC method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. D and E [iupac.qmul.ac.uk]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System | Separation Science [sepscience.com]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. experts.umn.edu [experts.umn.edu]
- 28. uma.es [uma.es]
- 29. academic.oup.com [academic.oup.com]
A Comparative Guide to (R)- and (S)-1-(3-Nitrophenyl)ethanamine in Synthesis
For citation: Google Gemini, AI Assistant. . Google AI. 2026.
Abstract
(R)- and (S)-1-(3-Nitrophenyl)ethanamine are pivotal chiral building blocks in modern organic and medicinal chemistry.[1] Their value stems from the unique combination of a stereogenic center, a reactive primary amine, and a versatile nitrophenyl ring, which can be further functionalized. This guide provides a comparative analysis of these two enantiomers, focusing on their synthesis, distinct roles in asymmetric synthesis, and practical applications. We will delve into their use as chiral resolving agents and synthons for complex molecules, supported by experimental data and detailed protocols to aid researchers in selecting the optimal enantiomer for their specific synthetic challenges.
Introduction: The Significance of Chiral Amines
Chirality is a cornerstone of pharmaceutical science, as the physiological activity of a drug is often exclusive to a single enantiomer.[2] Chiral amines, in particular, are ubiquitous scaffolds in over 80% of all drugs and drug candidates.[3] 1-(3-Nitrophenyl)ethanamine, with its chiral center directly adjacent to the amine, serves as a valuable intermediate. The choice between the (R) and (S) enantiomer is critical as it dictates the stereochemical outcome of subsequent reactions, ultimately defining the structure and function of the final target molecule. This guide aims to provide a clear, data-driven comparison to inform that choice.
Physicochemical Properties
While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light (optical rotation) is equal and opposite, a defining characteristic. Key properties are summarized below.
| Property | (R)-1-(3-Nitrophenyl)ethanamine | (S)-1-(3-Nitrophenyl)ethanamine | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid | White to light yellow crystalline solid | [6] |
| Typical Purity | ≥98% | ≥98% | [4] |
| Storage | Room temperature, protect from light | 4°C, protect from light | [4][7] |
Note: Specific values for melting point and optical rotation can vary slightly based on purity and solvent. Data is often reported for the hydrochloride salt.
Synthesis of Enantiopure Amines: Resolution vs. Asymmetric Synthesis
Access to enantiomerically pure (R)- or (S)-1-(3-nitrophenyl)ethanamine is the first crucial step for their application. Two primary strategies are employed:
-
Chiral Resolution: This classical method involves the separation of a racemic mixture.[2] The racemic amine is reacted with an enantiopure chiral acid, such as tartaric acid, to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, notably solubility, allowing one to be selectively crystallized and separated.[1][2][8]
-
Asymmetric Synthesis: These methods create the desired enantiomer directly, often through the asymmetric reduction of a precursor ketone (3'-Nitroacetophenone) using a chiral catalyst or reagent.[1]
The choice of method depends on factors like scale, cost, and available reagents. Resolution is often practical for large-scale production, while asymmetric synthesis can offer higher efficiency by avoiding the loss of 50% of the material as the undesired enantiomer.
Workflow Diagram: Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for the chiral resolution of a racemic amine.
Comparative Applications in Synthesis
The utility of (R)- and (S)-1-(3-nitrophenyl)ethanamine lies in their application as either transient chiral influences (resolving agents, auxiliaries) or as permanent, stereodefined fragments within a target molecule.
Role as Chiral Resolving Agents
As bases, these chiral amines are excellent for resolving racemic carboxylic acids. The principle is the reverse of the workflow shown above: the pure (R)- or (S)-amine is used to form diastereomeric salts with a racemic acid.
Causality: The choice between (R)- and (S)-amine is determined empirically. One enantiomer will form a diastereomeric salt with one of the acid's enantiomers that has significantly lower solubility in a given solvent system, enabling its isolation via crystallization.[9] For example, if resolving (±)-ibuprofen, one might find that (R)-1-(3-nitrophenyl)ethanamine selectively crystallizes with (S)-ibuprofen, while the (S)-amine might preferentially crystallize with (R)-ibuprofen. This selection is often unpredictable and requires screening.[9][10]
Role as Chiral Building Blocks
This is where the distinct identities of the (R) and (S) enantiomers are most critical. They are incorporated as synthons into a larger molecule, with their stereocenter defining a key part of the final product's architecture.
Example: Synthesis of a Hypothetical Chiral Ligand
Consider the synthesis of a bidentate ligand where the amine is acylated with a pyridine-2-carbonyl chloride. The resulting amide's stereochemistry is directly determined by the starting amine.
-
Starting with (R)-1-(3-nitrophenyl)ethanamine yields the (R)-amide.
-
Starting with (S)-1-(3-nitrophenyl)ethanamine yields the (S)-amide.
The nitro group provides a synthetic handle for further transformations. It can be reduced to an aniline, which can then participate in reactions like diazotization or coupling, all while the original stereocenter remains intact. This versatility makes these amines valuable in constructing complex molecules for pharmaceuticals and materials science.[1][11]
Caption: Divergent synthesis paths based on the choice of enantiomer.
Experimental Protocols
The following protocol is a representative example of a chiral resolution process.
Protocol: Resolution of Racemic 1-(3-Nitrophenyl)ethanamine with L-(+)-Tartaric Acid
Trustworthiness: This protocol is based on well-established chemical principles of diastereomeric salt formation and fractional crystallization.[2][8] Success relies on careful control of temperature, solvent ratios, and slow crystallization.
Methodology:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 200 mL of methanol by warming the mixture gently to approximately 60°C.
-
Amine Addition: To the warm tartaric acid solution, add 16.6 g (0.10 mol) of racemic 1-(3-nitrophenyl)ethanamine slowly with stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the flask to cool slowly to room temperature. Cork the flask and let it stand undisturbed for 24 hours to allow for the complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold methanol (2 x 15 mL) to remove residual mother liquor.
-
Liberation of Free Amine: Transfer the filtered salt to a separatory funnel containing 100 mL of water. Add 50 mL of a 2 M sodium hydroxide (NaOH) solution to basify the mixture (confirm with pH paper, pH > 12).
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the optical purity (enantiomeric excess) of the resulting amine using chiral HPLC or by measuring its specific optical rotation and comparing it to the literature value. The mother liquor can be processed similarly to recover the other enantiomer, albeit in a less pure form.
Conclusion
(R)- and (S)-1-(3-nitrophenyl)ethanamine are not interchangeable reagents but are distinct stereochemical entities. The choice between them is dictated entirely by the desired stereochemical outcome of the target molecule.
-
As chiral resolving agents , their performance is case-specific, and the optimal enantiomer must be determined experimentally.
-
As chiral building blocks , they provide an irreversible and direct route to either (R)- or (S)-configured products.
The presence of the nitro group adds a layer of synthetic versatility, allowing for subsequent modifications. This comparative guide highlights the fundamental considerations for researchers, emphasizing that a deliberate choice based on the synthetic goal is paramount for success in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. chemscene.com [chemscene.com]
- 5. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. onyxipca.com [onyxipca.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phase Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the resolution of enantiomers is not merely a technical challenge; it is a critical necessity. The differential pharmacological and toxicological profiles of enantiomers mandate their accurate separation and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose.[2][3] However, the sheer diversity of available CSPs presents a formidable challenge in selecting the optimal phase for a given separation.
This guide provides an in-depth, objective comparison of the efficiency of different classes of chiral stationary phases. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, supported by robust experimental data and detailed protocols, to empower you to make informed decisions in your chiral method development.
The Pillars of Chiral Recognition: Understanding the Mechanisms
The efficacy of a chiral separation hinges on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[4][5] These interactions lead to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times. A nuanced understanding of the underlying chiral recognition mechanisms is paramount for rational CSP selection and method optimization.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are lauded for their broad applicability and high success rates across a vast array of chiral compounds.[3][6] Their chiral recognition capabilities stem from a combination of hydrogen bonding, dipole-dipole interactions, and the inclusion of the analyte into chiral grooves and cavities within the polysaccharide structure.[1][7][8]
The helical structure of these polymers creates a chiral environment where analyte enantiomers can interact differently.[9] For instance, with phenylcarbamate derivatives of polysaccharides, the carbamate groups can act as hydrogen bond donors and acceptors, while the phenyl groups can engage in π-π stacking interactions with aromatic analytes.[1]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs utilize the unique toroidal structure of cyclodextrins, which are cyclic oligosaccharides. The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[10][11] The hydroxyl groups on the rim of the cyclodextrin can then engage in secondary interactions, such as hydrogen bonding, to further stabilize the diastereomeric complex and enhance enantioselectivity.[3][12]
Protein-Based CSPs: Mimicking Biological Recognition
Protein-based CSPs, such as those derived from bovine serum albumin (BSA) or α1-acid glycoprotein (AGP), offer a unique approach to chiral recognition that mimics biological interactions.[13][14] These CSPs are particularly effective for the separation of ionizable drug compounds.[3] The complex three-dimensional structure of the protein provides a multitude of chiral binding sites, and recognition is governed by a combination of hydrophobic, polar, and ionic interactions.[1][15]
Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions
Pirkle-type CSPs are based on smaller, well-defined chiral selectors that are covalently bonded to the silica support.[16][17] These phases are often designed to facilitate specific interactions, such as π-π interactions, hydrogen bonding, and dipole-dipole interactions, based on the principles of the three-point interaction model.[1][16] They are categorized as π-electron acceptor, π-electron donor, or a combination of both, allowing for a more targeted approach to separating analytes with complementary electronic properties.[16]
Visualizing the Chiral Separation Workflow
A systematic approach is crucial for efficiently benchmarking and selecting the appropriate CSP. The following workflow outlines the key stages, from initial screening to method optimization.
Caption: A generalized workflow for chiral method development, from initial screening to final method validation.
Comparative Performance Data: A Head-to-Head Analysis
The following tables summarize experimental data for the enantioseparation of representative chiral compounds on different CSPs. These data highlight the importance of screening multiple phases, as the optimal CSP is highly analyte-dependent.
Table 1: Enantioseparation of Warfarin
| Chiral Stationary Phase (CSP) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
| Chiralpak® IG (Amylose-based) | Hexane/Ethanol/Trifluoroacetic Acid (80/20/0.1) | 1.35 | 3.5 | [18] |
| Chiralcel® OD-H (Cellulose-based) | Hexane/Isopropanol (90/10) | 1.28 | 2.8 | [19] |
| CYCLOBOND™ I 2000 (β-Cyclodextrin) | Methanol/Water (50/50) | 1.15 | 1.9 |
Table 2: Enantioseparation of Propranolol
| Chiral Stationary Phase (CSP) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
| Chiral-AGP (α1-Acid Glycoprotein) | 10 mM Ammonium Acetate, pH 4.1 / Acetonitrile (95/5) | 1.80 | 4.2 | [3] |
| Lux® Cellulose-1 (Cellulose-based) | Hexane/Ethanol/Diethylamine (80/20/0.1) | 1.42 | 3.1 | [20] |
| Astec® CHIROBIOTIC® V2 (Vancomycin) | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | 1.55 | 3.8 |
Table 3: Enantioseparation of Limonene (GC)
| Chiral Stationary Phase (GC Column) | Temperature Program | Selectivity (α) | Resolution (Rs) | Reference |
| Rt-βDEXse | 40°C to 200°C at 2°C/min | 1.05 | 1.8 | [21] |
| Rt-βDEXsm | 40°C to 200°C at 2°C/min | 1.03 | 1.5 | [21] |
Experimental Protocols: A Step-by-Step Guide to Benchmarking
Reproducible and reliable data are the cornerstones of effective CSP benchmarking. The following detailed protocols provide a framework for your experimental work.
Protocol 1: HPLC Screening of Chiral Stationary Phases
Objective: To perform an initial screening of a diverse set of CSPs to identify promising candidates for a given chiral separation.
Materials:
-
HPLC system with a UV detector or other suitable detector.
-
A selection of chiral columns (e.g., polysaccharide-based, cyclodextrin-based, protein-based).
-
HPLC-grade solvents for mobile phases (e.g., hexane, isopropanol, ethanol, acetonitrile, water).
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).
-
Racemic standard of the analyte of interest.
-
0.45 µm syringe filters.
Procedure:
-
Sample Preparation: Dissolve the racemic standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[18] Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Install the first chiral column and equilibrate with the initial mobile phase until a stable baseline is achieved (typically 10-20 column volumes).
-
Initial Screening Run:
-
Injection: Inject a suitable volume (e.g., 5-10 µL) of the prepared sample.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Column Switching and Re-equilibration: After completing the run, switch to the next mobile phase condition or the next chiral column, ensuring proper flushing and re-equilibration between each run.
-
Data Analysis: For each run, determine the retention times of the two enantiomers (t_R1 and t_R2) and the peak widths at the base (W_b1 and W_b2).
Protocol 2: Calculation of Key Chromatographic Parameters
Objective: To quantitatively assess the performance of each CSP based on the data obtained from the screening experiments.
Calculations:
-
Retention Factor (k'):
-
k' = (t_R - t_0) / t_0
-
Where t_R is the retention time of the analyte and t_0 is the void time (retention time of an unretained compound).
-
-
Selectivity Factor (α):
-
α = k'_2 / k'_1
-
Where k'_2 and k'_1 are the retention factors of the more and less retained enantiomers, respectively. A value greater than 1 indicates separation.
-
-
Resolution (Rs):
-
Rs = 2 * (t_R2 - t_R1) / (W_b1 + W_b2)
-
A resolution of ≥ 1.5 indicates baseline separation.[18]
-
Logical Relationships in CSP Selection
The choice of a CSP is not arbitrary but is guided by the physicochemical properties of the analyte. The following diagram illustrates the logical relationships between analyte properties and suitable CSP types.
Caption: Logical relationships guiding the initial selection of a CSP based on analyte properties.
Conclusion: A Strategic Approach to Chiral Separations
The successful benchmarking and selection of a chiral stationary phase is a systematic process that combines a fundamental understanding of chiral recognition mechanisms with empirical data from well-designed screening experiments. There is no universally applicable chiral stationary phase; therefore, a screening approach utilizing a diverse set of CSPs is the most effective strategy.[4][5] Polysaccharide-based CSPs offer broad applicability, while cyclodextrin, protein-based, and Pirkle-type phases provide unique selectivities for specific classes of molecules.
By methodically evaluating key performance parameters such as selectivity and resolution, and by systematically optimizing the chromatographic conditions, researchers can confidently develop robust and efficient methods for the critical task of enantioseparation.
References
- 1. eijppr.com [eijppr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 15. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 16. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 17. hplc.eu [hplc.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 21. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
Evaluating the performance of different catalysts for synthesis
An In-Depth Comparative Guide to Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. Among the arsenal of reactions available, the Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile tool.[1][2] Its success is pivotal in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The choice of catalyst is arguably the most critical parameter influencing the reaction's efficiency, substrate scope, and overall viability.
This guide provides a comprehensive comparison of the performance of different catalysts for the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of this reaction, establish key performance indicators for catalyst evaluation, and present a detailed comparison of traditional palladium-based systems with emerging nickel-based alternatives. Supported by experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions in your catalyst selection process.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2][3] This transformation is orchestrated by a catalyst, typically a palladium or nickel complex, and requires a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the organic halide, forming a new organometallic complex and increasing the metal's oxidation state (e.g., to Pd(II)).[3][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the metal center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[3][5]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Performance Indicators (KPIs) for Catalysts
To objectively evaluate and compare catalyst performance, a set of standardized metrics is essential. These KPIs provide a quantitative basis for determining a catalyst's suitability for a specific application.
-
Yield and Conversion Rate: This is the most fundamental metric, quantifying the amount of desired product formed relative to the starting material.[6]
-
Selectivity: A crucial parameter, especially in complex molecule synthesis, selectivity measures the catalyst's ability to favor the formation of the desired product over potential by-products.[6]
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of moles of substrate that a mole of catalyst can convert before becoming inactive, indicating catalyst longevity. TOF is the turnover per unit time, reflecting the catalyst's activity.
-
Catalyst Loading: The amount of catalyst required for a reaction, typically expressed in mol%. Lower catalyst loadings are desirable for reducing costs and minimizing metal contamination in the final product.
-
Reaction Conditions: This includes temperature, pressure, and reaction time. Catalysts that operate under mild conditions (e.g., room temperature, ambient pressure) are generally preferred for their energy efficiency and broader functional group tolerance.
-
Substrate Scope: A catalyst's utility is greatly enhanced if it is effective for a wide range of substrates, including sterically hindered or electronically challenging starting materials.
-
Cost-Effectiveness and Sustainability: This encompasses the price of the metal and any necessary ligands, as well as the environmental impact of the overall process, including the use of "green" solvents.[6][7]
Catalyst Comparison: Palladium vs. Nickel Systems
The choice between a palladium and a nickel catalyst can have significant implications for a Suzuki-Miyaura coupling.
Palladium Catalysts: The Established Workhorse
Palladium complexes have long been the gold standard for Suzuki-Miyaura reactions due to their high activity and reliability.[1] The performance of palladium catalysts is heavily influenced by the choice of ligands, which modulate the catalyst's stability and reactivity.
| Catalyst System | Catalyst Loading (mol%) | Typical Substrates | Reaction Conditions | Yield (%) |
| Pd(PPh₃)₄ | 1-5 | Aryl iodides, bromides | 80-100 °C, Toluene/DME | 85-95 |
| Pd(OAc)₂ + SPhos | 0.5-2 | Aryl bromides, chlorides | Room Temp - 80 °C, Toluene | >90 |
| Pd(dppf)Cl₂ | 1-3 | Heteroaryl halides | 80-110 °C, Dioxane | 80-95 |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
The causality behind these differences lies in the electronic and steric properties of the ligands. For instance, bulky, electron-rich phosphine ligands like SPhos can accelerate the oxidative addition and reductive elimination steps, enabling reactions at lower temperatures and with more challenging substrates like aryl chlorides.[1]
Nickel Catalysts: The Cost-Effective and Versatile Challenger
In recent years, nickel has gained significant traction as a viable alternative to palladium.[8] Being more earth-abundant, nickel catalysts are considerably less expensive.[9] Moreover, they have demonstrated unique reactivity, particularly with challenging substrates that are often problematic for palladium systems.[8]
| Catalyst System | Catalyst Loading (mol%) | Typical Substrates | Reaction Conditions | Yield (%) |
| NiCl₂(PCy₃)₂ | 1-5 | Aryl chlorides, phenol derivatives | 80-120 °C, 2-Me-THF | 75-95 |
| Ni(NHC)--INVALID-LINK--Cl | 0.5-2 | Aryl chlorides, heteroaryl halides | Room Temp - 60 °C, Toluene | >90 |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
Nickel catalysts have proven particularly effective for activating C-O bonds (e.g., from phenols) and C-N bonds, expanding the scope of the Suzuki-Miyaura reaction beyond traditional organic halides.[8][10] Their distinct electronic properties can also lead to different selectivities compared to palladium. However, nickel catalysis can sometimes be more sensitive to reaction conditions and may require more careful optimization.
Experimental Protocol: A Self-Validating System for Catalyst Performance Evaluation
To ensure the trustworthiness and reproducibility of catalyst performance data, a well-designed, self-validating experimental protocol is essential. This involves running the target reaction alongside appropriate controls.
Caption: Workflow for comparative catalyst performance evaluation.
Step-by-Step Methodology
Objective: To compare the performance of Pd(PPh₃)₄ and NiCl₂(PCy₃)₂ in the coupling of 4-bromotoluene with phenylboronic acid.
1. Materials and Reagents:
-
4-bromotoluene
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
NiCl₂(PCy₃)₂
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
2. Reaction Setup (Self-Validating Approach):
-
Set up three identical reaction flasks under an inert atmosphere (e.g., argon or nitrogen).
-
Flask A (Test Catalyst): Add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and NiCl₂(PCy₃)₂ (0.02 mmol, 2 mol%).
-
Flask B (Standard Catalyst): Add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Flask C (Control): Add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol). Do not add any catalyst. This control is crucial to confirm that the reaction is indeed catalyst-dependent.
3. General Procedure:
-
To each flask, add a deoxygenated mixture of toluene (5 mL) and water (1 mL).
-
Stir the mixtures vigorously and heat to 80 °C in an oil bath.
-
Monitor the progress of the reactions by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Work-up and Purification:
-
Once the reaction in the catalyst-containing flasks is complete (as indicated by the consumption of the starting material), cool the mixtures to room temperature.[3]
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
5. Analysis and Interpretation:
-
Determine the isolated yield of the product (4-methylbiphenyl) for each reaction.
-
Confirm the product's identity and purity using NMR spectroscopy and Mass Spectrometry.
-
The results from Flask C should show no or negligible product formation, validating the necessity of the catalyst.
-
The comparison of yields and reaction times between Flask A and Flask B provides a direct measure of the relative performance of the nickel and palladium catalysts under these specific conditions.
Conclusion and Future Outlook
The choice of catalyst for a Suzuki-Miyaura cross-coupling reaction is a critical decision that impacts reaction efficiency, cost, and substrate applicability. While palladium catalysts remain highly reliable and effective, the advancements in nickel catalysis offer compelling advantages in terms of cost and the ability to activate more challenging substrates.[8][9]
For routine couplings of aryl bromides and iodides, well-established palladium systems often provide the most straightforward path to the desired products. However, for large-scale synthesis where cost is a major driver, or for reactions involving aryl chlorides or phenol derivatives, nickel catalysts represent a powerful and increasingly viable alternative.
The future of catalyst development will likely focus on creating systems with even lower catalyst loadings, broader substrate scopes, and greater tolerance to air and moisture. Furthermore, the integration of different catalytic approaches, such as combining metal catalysis with organocatalysis or photocatalysis, holds the promise of unlocking new and more efficient synthetic pathways.[11] By understanding the principles and performance metrics outlined in this guide, researchers can better navigate the landscape of available catalysts and select the optimal system to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Key performance indicators (KPIs) for refinery catalysts [eureka.patsnap.com]
- 7. Industrial Catalyst System Efficiency: Optimization Strategies [catalysts.com]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing Spectroscopic Data with Known Standards
Introduction: The Bedrock of Analytical Certainty
This process is fundamental to everything from confirming the identity of a newly synthesized active pharmaceutical ingredient (API) to ensuring the quality and purity of raw materials and finished products.[2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate that analytical methods be validated to ensure they are suitable for their intended use, a process in which comparison to standards is a cornerstone.[1][3][4]
Fundamental Principles: Why Comparison Works
Spectroscopy operates on the principle that molecules interact with electromagnetic radiation in specific, predictable ways.[5] Whether it's the absorption of UV-Vis light by chromophores, the resonance of atomic nuclei in a magnetic field (NMR), or the fragmentation of a molecule in a mass spectrometer (MS), the resulting spectrum is a direct consequence of the molecule's unique structure.
-
Qualitative Analysis (Identification): For identification, the goal is to match the spectral fingerprint of an unknown sample to that of a reference standard.[5][6] A high degree of similarity between the spectra of the sample and the standard provides strong evidence that they are the same substance.
-
Quantitative Analysis (Measurement): In quantitative analysis, the intensity of the spectroscopic signal (e.g., absorbance, peak area) is related to the concentration of the analyte.[5][7] By comparing the signal from a sample of unknown concentration to the signals from a series of standards of known concentration (a calibration curve), the amount of the analyte in the unknown sample can be accurately determined.[8]
The Comparison Workflow: A Self-Validating System
Caption: General workflow for spectroscopic data comparison.
Detailed Experimental Protocols & Methodologies
Part 1: Preparation and Planning
1. Standard Selection: The Source of Truth
The choice of standard is the most critical step. The standard serves as the benchmark against which your sample is measured.
-
Causality: Using an inappropriate or poorly characterized standard will invalidate the entire comparison, regardless of the quality of the instrumentation or the skill of the operator.
-
Primary Standards: For the highest level of certainty, use primary standards from recognized pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2][9][10] These standards are highly characterized and come with a certificate of analysis detailing their purity and properties.[2]
-
Certified Reference Materials (CRMs): Organizations like the National Institute of Standards and Technology (NIST) provide CRMs for various applications, including instrument calibration and method validation.[11]
-
Spectral Databases: For qualitative identification, especially in mass spectrometry and infrared spectroscopy, curated spectral libraries like the NIST/EPA/NIH Mass Spectral Library are indispensable.[12][13][14] These databases contain tens of thousands of evaluated spectra.[12][13]
2. Sample and Standard Preparation
The goal is to treat the standard and the sample identically to eliminate preparation as a variable.[15]
-
Protocol: Preparation for UV-Vis Analysis
-
Solvent Selection: Choose a solvent that dissolves both the sample and the standard and is transparent in the wavelength range of interest.
-
Stock Solutions: Accurately weigh a known amount of the reference standard and dissolve it in a precise volume of solvent using a Class A volumetric flask to create a stock solution. Do the same for the sample.
-
Serial Dilutions: Prepare a series of dilutions from the stock standard to create calibration standards across a range of concentrations. Prepare the sample solution to have a concentration that is expected to fall within this range.
-
Blank Preparation: Use the same solvent used for the sample and standard as the blank reference.[16] This is crucial to zero the instrument and subtract the absorbance of the solvent itself.
-
3. Instrument Calibration and Configuration
Instrument performance must be verified before any measurements are taken.
-
Causality: An uncalibrated instrument can introduce systematic errors, such as wavelength shifts or intensity inaccuracies, leading to a false mismatch or incorrect quantification.[17][18]
-
Protocol: NMR Spectrometer Setup
-
Field Lock: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Pulse Calibration: Calibrate the 90° pulse width for the specific probe and sample to ensure accurate signal excitation.
-
Referencing: Reference the chemical shift scale to a known internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.[19]
-
Acquisition Parameters: Set key parameters like spectral width, acquisition time, and relaxation delay. These must be identical for both the sample and the standard.
-
Part 2: Execution & Analysis
4. Data Acquisition
Acquire the spectra for the standard and the unknown sample under identical, documented conditions.[15] Consistency is key to a valid comparison.
5. Data Processing
Raw data often requires processing to prepare it for comparison. These steps should be applied uniformly to all spectra.
-
Causality: Inconsistent data processing can create artificial differences between spectra. For example, applying a baseline correction to the sample spectrum but not the standard spectrum would make a direct comparison meaningless.[18]
-
Common Processing Steps:
-
Baseline Correction: Removes background distortions, often seen in FTIR and NMR spectra.[19]
-
Smoothing: Reduces random noise, but must be used with caution to avoid distorting peak shapes.
-
Normalization: Scales spectra to a common intensity, useful for visual overlay and library searching.
-
Phase Correction (NMR): Ensures all peaks in the spectrum have the correct absorptive shape.[19]
-
6. The Comparison: Qualitative vs. Quantitative
Qualitative Identification (Are they the same?)
This involves a direct comparison of the spectral features.
-
Mass Spectrometry: The primary method is a library search.[6] The experimental mass spectrum is compared against a database of reference spectra.[12][20] Algorithms like the dot-product or probability-based matching (PBM) calculate a "match factor" or "hit quality index" (HQI) that quantifies the similarity.[6][21][22] A high match factor (e.g., >800 out of 1000) combined with visual inspection of the spectra provides a high-confidence identification.[6]
-
NMR Spectroscopy: Comparison involves overlaying the spectra of the sample and the standard. Key features to compare include:
-
Chemical Shifts (ppm)
-
Signal Multiplicity (e.g., singlet, doublet)
-
Coupling Constants (J-values in Hz)
-
Relative Peak Integrations
-
-
FTIR Spectroscopy: The "fingerprint region" (typically <1500 cm⁻¹) is particularly important as it contains a complex pattern of peaks unique to the molecule.[15] Overlaying the spectra or using a correlation algorithm in the instrument software can confirm identity.
Quantitative Analysis (How much is there?)
This relies on the Beer-Lambert Law in absorption spectroscopy (UV-Vis, FTIR) or the principle that signal intensity is proportional to the number of nuclei (NMR) or ions (MS).
-
UV-Vis Spectroscopy: A calibration curve is constructed by plotting the absorbance of the standards against their known concentrations. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve.[23]
| Standard Concentration (mg/mL) | Absorbance at λmax (AU) |
| 0.005 | 0.152 |
| 0.010 | 0.301 |
| 0.020 | 0.598 |
| 0.040 | 1.205 |
| Unknown Sample | 0.455 |
From the calibration curve, the unknown sample concentration can be calculated.
Common Pitfalls and Field-Proven Insights
-
Matrix Effects: The other components in a sample matrix can interfere with the analysis, causing signal suppression or enhancement.[17] Solution: Prepare calibration standards in a matrix that closely mimics the sample matrix.
-
Instrument Drift: Instrument performance can change over time due to temperature fluctuations or component aging.[17] Solution: Run a standard or system suitability check periodically throughout a long analytical run to ensure consistent performance.
-
Improper Spectral Subtraction: When trying to isolate the spectrum of a minor component, improper subtraction of a major component's spectrum can introduce significant artifacts. Solution: Ensure spectra are properly scaled and that there are no band shifts before subtraction.
-
Over-reliance on Library Match Factor: A high match factor in MS or FTIR does not guarantee a correct identification, especially for isomers which may have very similar spectra.[6] Solution: Always use chemical knowledge and, if possible, chromatographic retention time as orthogonal data points to confirm the identity.
Conclusion
The comparison of spectroscopic data with known standards is a foundational practice in modern science. It is not merely a procedural step but a systematic process of validation that underpins the identity, purity, and quantity of a substance. By adhering to a rigorous, self-validating workflow—from the careful selection of certified standards to the meticulous control of experimental and processing parameters—researchers can ensure that their data is not only accurate and reproducible but also scientifically defensible.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. USP Reference Standards [usp.org]
- 3. fda.gov [fda.gov]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. ijnrd.org [ijnrd.org]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. mt.com [mt.com]
- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 9. gmp-compliance.org [gmp-compliance.org]
- 10. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 11. NIST Spectroscopic Measurement Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kohan.com.tw [kohan.com.tw]
- 13. news-medical.net [news-medical.net]
- 14. biorlab.com [biorlab.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. microbenotes.com [microbenotes.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
A Strategic Guide to Assessing the Economic Viability of Synthetic Routes
In the landscape of chemical and pharmaceutical development, the elegance of a synthetic route is not merely an academic curiosity but a critical determinant of a project's ultimate success. The path from a laboratory curiosity to a commercially viable product is paved with decisions where economic and environmental efficiencies are paramount. For researchers, scientists, and drug development professionals, the ability to rigorously assess and compare different synthetic pathways is a cornerstone of effective process development. This guide eschews a rigid template, instead offering a holistic, field-proven framework for evaluating synthetic routes, blending theoretical principles with practical, data-driven analysis to ensure that the chosen path is not only scientifically sound but also economically sustainable.
Part 1: The Blueprint - Foundational Principles for Early-Stage Assessment
Before a single flask is charged, a significant amount of screening can be performed on paper. This initial phase relies on foundational principles that provide a rapid, high-level assessment of a route's intrinsic efficiency. The goal here is to identify and eliminate inefficient pathways early, focusing resources on the most promising candidates.
Expertise in Economic Principles of Synthesis
The "economy" of a synthesis is a multi-faceted concept that extends beyond mere financial cost. Three core principles, championed by leaders in the field like Barry Trost and Phil Baran, form the bedrock of an efficient synthesis:
-
Atom Economy: This principle evaluates how many atoms from the reactants are incorporated into the final desired product.[1][2] It is a theoretical measure of reaction efficiency, calculated before any experimental work, and highlights intrinsic waste generation. A reaction with high atom economy, like a Diels-Alder cycloaddition, is inherently more efficient than a reaction that uses stoichiometric high-molecular-weight reagents, such as a Wittig reaction.[3]
-
Step Economy: This principle posits that minimizing the number of steps in a synthesis has a profound impact on overall feasibility.[3] Each step introduces opportunities for yield loss, requires additional reagents and solvents, consumes time and energy, and generates waste. A shorter, more convergent synthesis is almost always superior to a long, linear one.[4]
-
Redox Economy: This principle encourages the minimization of oxidation and reduction steps within a synthetic sequence.[3] Such steps often require stoichiometric, atom-inefficient reagents (e.g., using a Dess-Martin periodinane with a molecular weight of 424 to remove two hydrogen atoms) and can necessitate additional protection-deprotection sequences, thereby violating step economy.[3]
These principles guide the initial design and selection of routes. A route that relies on catalytic, redox-neutral, and addition-type reactions will, on paper, present a more economically and environmentally viable starting point than one that does not.
Caption: Early-stage screening funnel using foundational economic principles.
Part 2: The Proving Ground - Quantitative Benchmarking at the Lab Scale
Once promising routes are identified, the assessment moves to the laboratory. Here, theoretical ideals are tested against experimental reality. This phase requires rigorous data collection and the application of more comprehensive metrics that capture the full scope of material and financial inputs.
Section 2.1: Mass Efficiency Metrics - A Reality Check on Waste
While percent yield is the most traditional metric of success, it provides an incomplete picture.[2] True efficiency accounts for every material input, not just the limiting reagent. The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable has championed metrics that provide a more holistic view of process efficiency.[5]
Key Mass Efficiency Metrics:
-
Yield and Selectivity: Yield measures the overall success of converting feedstock into product, while selectivity quantifies the preference for forming the desired product when multiple outcomes are possible.[6][7] High conversion with low selectivity can be just as economically damaging as low conversion.
-
Reaction Mass Efficiency (RME): This metric improves upon atom economy by factoring in reaction yield and the actual quantities of all reactants used, including those in excess.[8]
-
Process Mass Intensity (PMI): Considered the gold standard for evaluating the overall "greenness" of a process, PMI is the ratio of the total mass of all materials (starting materials, reagents, solvents, process water) used to the mass of the final active pharmaceutical ingredient (API) produced.[9][10] It directly quantifies waste; a PMI of 100 means that 99 kg of waste are generated for every 1 kg of product.
This protocol outlines the self-validating system for determining the PMI of a synthetic step.
-
Define System Boundaries: Clearly define the start and end points of the process step being evaluated.
-
Document All Inputs: Before starting the experiment, create a list of every material that will be used. This includes all reactants, reagents, catalysts, solvents (for reaction and workup/purification), and process water.
-
Measure Input Mass: Accurately weigh or measure the volume (and calculate mass using density) of every single input material used in the process. Record these values meticulously.
-
Execute Synthesis: Perform the chemical transformation and subsequent workup and purification according to the established procedure.
-
Isolate and Measure Product: Isolate the final, pure product for that step. Ensure it meets the required quality specifications.
-
Determine Product Mass: Accurately weigh the isolated, pure product. This is the mass of the API for that step.
-
Calculate PMI: Apply the PMI formula:
PMI = [Total Mass of All Inputs (kg)] / [Mass of Final Product (kg)][5]
References
- 1. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 2. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 3. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. fiveable.me [fiveable.me]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 10. Chemistry Teaching Labs - Reaction metrics: Process Mass Intensity [chemtl.york.ac.uk]
A Guide to Inter-Laboratory Comparison of Analytical Results
For researchers, scientists, and professionals in drug development, ensuring the accuracy, reliability, and comparability of analytical results is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a robust quality management system. They provide an objective means to evaluate and demonstrate the technical competence of a laboratory.[1] This guide offers a comprehensive overview of the principles, design, execution, and interpretation of ILCs, grounded in internationally recognized standards and best practices.
The "Why": Foundational Importance of Inter-Laboratory Comparisons
Before delving into the "how," it is crucial to understand the fundamental reasons for conducting ILCs. Beyond simple benchmarking, these studies serve multiple critical functions in a scientific and regulatory environment:
-
Performance Evaluation and Monitoring: ILCs provide an external and objective assessment of a laboratory's performance for specific tests or measurements, allowing for the continual monitoring of their competence.[2][3]
-
Identification of Methodological Issues: Discrepancies in results between laboratories can highlight previously unrecognized issues with test procedures, equipment calibration, or staff training.[2]
-
Validation of Analytical Methods: While single-laboratory validation is essential, ILCs contribute to a more comprehensive "full" validation by assessing the reproducibility of a method across different environments.[4][5]
-
Establishing Comparability and Harmonization: In multicenter studies or when transferring methods between facilities, ILCs are vital for ensuring that results are comparable, regardless of where the analysis is performed.[2][6]
-
Building Confidence and Fulfilling Regulatory Requirements: Successful participation in ILCs provides additional confidence to clients, stakeholders, and regulatory bodies.[2] For many accredited laboratories, such as those compliant with ISO/IEC 17025, participation in proficiency testing is a mandatory requirement.[2][7]
Strategic Planning and Design of an Inter-Laboratory Comparison
A successful ILC is built upon a foundation of meticulous planning and a statistically sound design.[8] This phase is critical for ensuring that the results are meaningful and actionable.
Defining the Scope and Objectives
The first step is to clearly define the purpose of the ILC. Is it to assess the general competence of participating laboratories, validate a new analytical method, or assign a consensus value to a reference material?[9][10] The objectives will dictate the design of the study.
The Coordinating Body and Participant Selection
An ILC requires a coordinating body responsible for the overall planning, execution, and reporting of the study.[8] This body should consist of experts familiar with the analytical methods and their applications.[8] The selection of participating laboratories is also a critical consideration. For a robust assessment, it is important to include a representative cross-section of qualified laboratories.[8]
The Test Item: The Heart of the Comparison
The selection and preparation of the test item are paramount. The ideal test item should be:
-
Homogeneous: All participants must receive comparable test items to ensure a fair comparison.[11]
-
Stable: The properties of the test item should remain consistent throughout the duration of the study.[11]
-
Relevant: The matrix and analyte concentration of the test item should mimic those of routine samples.
Protocol Harmonization: Ensuring a Level Playing Field
To minimize variability arising from procedural differences, a detailed and unambiguous protocol should be developed and distributed to all participating laboratories. This protocol should clearly outline:
-
Sample handling and storage instructions.
-
A step-by-step analytical procedure (if the ILC is for method validation) or instructions to use the laboratory's routine method (for proficiency testing).
-
Data reporting requirements, including units and the number of significant figures.
-
A timeline for completing the analysis and submitting the results.
The importance of familiarization with the test method cannot be overstated; many ILCs have been rendered worthless due to a lack of it.[8]
Experimental Workflow: A Step-by-Step Protocol for a Typical Inter-Laboratory Comparison
-
Planning and Design:
-
Sample Distribution:
-
Prepare and package the test items to ensure their integrity during transport.
-
Distribute the test items to the participating laboratories along with the protocol and data reporting forms.
-
-
Analysis by Participating Laboratories:
-
Laboratories should treat the ILC sample as a routine sample.[3]
-
Follow the provided protocol meticulously.
-
Perform the analysis within the specified timeframe.
-
-
Data Collection and Submission:
-
Record the analytical results on the provided forms.
-
Submit the results to the coordinating body by the deadline.
-
-
Statistical Analysis:
-
Reporting and Follow-up:
-
A comprehensive report is prepared and distributed to all participants.
-
The report should include a summary of the results, individual performance scores, and a discussion of the overall findings.
-
Laboratories with unsatisfactory results are expected to conduct a root cause analysis and implement corrective actions.[1]
-
Caption: A typical workflow for an inter-laboratory comparison study.
The Core of the Matter: Statistical Analysis and Interpretation of Results
The statistical analysis of ILC data is what transforms raw numbers into meaningful insights. The international standard ISO 13528 provides detailed guidance on the statistical methods for proficiency testing.[13][14]
Determining the Assigned Value
The assigned value is the value attributed to a particular property of the test item and serves as the reference against which participants' results are compared.[15] There are several methods for determining the assigned value:
-
Consensus Value from Participant Results: This is a common approach where the assigned value is derived from the results submitted by the participating laboratories, often using robust statistical methods to minimize the influence of outliers.[11]
-
Certified Reference Material (CRM): If the test item is a CRM, the certified value is used as the assigned value.
-
Reference Laboratory: A designated reference laboratory with a well-characterized and validated method may be used to establish the assigned value.
Performance Scoring: Quantifying Laboratory Performance
To provide a standardized measure of performance, statistical scores are calculated. The most common performance statistic is the z-score .[16][9]
The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment.
The interpretation of z-scores is generally as follows:[16]
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Another commonly used statistic, particularly in calibration, is the Normalized Error (En) .[1]
Data Presentation for Clear Comparison
The results of the ILC should be presented in a clear and easily interpretable format. Tables are an effective way to summarize the data.
Table 1: Example of Inter-Laboratory Comparison Results for Analyte X
| Laboratory ID | Reported Value (mg/L) | z-score | Performance Assessment |
| Lab A | 10.2 | 0.5 | Satisfactory |
| Lab B | 9.8 | -1.5 | Satisfactory |
| Lab C | 11.5 | 3.75 | Unsatisfactory |
| Lab D | 10.1 | 0.25 | Satisfactory |
| ... | ... | ... | ... |
| Assigned Value | 10.0 | ||
| Standard Deviation for Proficiency Assessment | 0.4 |
Beyond the Numbers: Responding to ILC Results
Participation in an ILC should not be viewed as a "pass/fail" exercise but as a valuable learning opportunity.[16]
Investigating Unsatisfactory Results
Receiving an unsatisfactory result should trigger a thorough investigation to identify the root cause of the issue.[17] This may involve:
-
Reviewing calculations and data transcription.
-
Checking equipment calibration and maintenance records.
-
Evaluating staff training and competence.
-
Re-analyzing the ILC sample, if it is stable.
Implementing Corrective and Preventive Actions
Once the root cause has been identified, appropriate corrective actions must be implemented to address the immediate issue. Furthermore, preventive actions should be put in place to avoid a recurrence of the problem.
Caption: A logical flow for investigating unsatisfactory ILC results.
Conclusion: A Commitment to Quality and Continuous Improvement
Inter-laboratory comparisons are an indispensable tool for any laboratory committed to producing high-quality, reliable analytical data. By embracing the principles outlined in this guide and adhering to international standards, researchers, scientists, and drug development professionals can not only meet regulatory requirements but also foster a culture of continuous improvement, ultimately enhancing the integrity and impact of their scientific work.
References
- 1. eas-eth.org [eas-eth.org]
- 2. 17025store.com [17025store.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Harmonization of Clinical Laboratory Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurachem.org [eurachem.org]
- 8. diva-portal.org [diva-portal.org]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. youtube.com [youtube.com]
- 11. qualitat.cc [qualitat.cc]
- 12. Interlaboratory Comparisons | NIST [nist.gov]
- 13. ISO 13528 [astormayer.com.tr]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Decoding Quality: A Guide for Interpreting Proficiency Testing Results Effectively - Proficiency Testing [proficiencytesting.in]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
1-(3-Nitrophenyl)ethanamine hydrochloride proper disposal procedures
An In-Depth Guide to the Safe Disposal of 1-(3-Nitrophenyl)ethanamine Hydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are cornerstones of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a compound that, due to its aromatic nitro and amine functionalities, requires meticulous handling as hazardous waste. Our objective is to provide clear, actionable information that protects laboratory personnel, the wider community, and the environment.
Immediate Safety and Hazard Profile
Before handling or initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues, such as other nitrophenyl-alkanamine hydrochlorides, provide a consistent hazard profile.[1][2][3]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][4]
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Class | Description | Required PPE |
| Skin Irritation | Causes skin irritation.[2][3] | Chemical-resistant gloves (e.g., Nitrile) and a lab coat .[5][6] |
| Serious Eye Irritation | Causes serious eye irritation.[2][3][7] | Chemical safety goggles or a face shield must be worn.[2][4][6] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[2][3] | Work in a chemical fume hood . If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1] |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[7] | Standard PPE (gloves, lab coat, eye protection) minimizes risk.[2] |
| Flammability | Some related compounds are classified as flammable solids.[7] | Keep away from heat, sparks, and open flames. Use spark-proof tools if necessary.[7] |
The Cardinal Rule: Treat as Hazardous Waste
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste bins.[2][5][8] Due to its chemical properties, it is classified as hazardous chemical waste. All disposal procedures must culminate in the transfer of waste to a licensed professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.[2][5]
Step-by-Step Disposal Protocols
The proper segregation of waste streams is critical for safe and compliant disposal. Follow these procedures based on the form of the waste.
Protocol A: Disposal of Unused/Surplus Solid Chemical and Contaminated Solutions
This protocol applies to the pure, solid chemical and any solutions containing this compound.
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the solid waste into the designated solid waste container, minimizing dust formation.[2]
-
Pour solutions directly into the designated liquid waste container.
-
-
Labeling (Critical Step):
-
Storage and Disposal:
Protocol B: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Rinsate Disposal:
-
Pour the collected rinsate into your designated hazardous liquid waste container (from Protocol A).
-
-
Final Container Disposal:
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Table 1.
-
Containment:
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Do not use water to clean up the initial spill , as this may dissolve and spread the contaminant.
-
-
Cleanup:
-
Disposal:
-
Place all contaminated cleaning materials (absorbent pads, paper towels, gloves) into the solid hazardous waste container.
-
Seal and label the container as described in Protocol A.
-
-
Decontaminate: Thoroughly wash the area with soap and water.
Waste Stream Management Workflow
The following diagram provides a visual decision-making guide for managing waste streams related to this compound.
Caption: Decision workflow for proper waste stream segregation.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] As the generator of the waste, your laboratory is responsible for its safe and compliant management from creation to final disposal—a principle known as "cradle-to-grave" responsibility.[13] Always consult your institution's EHS department, as they will provide specific guidance that aligns with federal, state, and local regulations.[7][14]
By adhering to these protocols, you ensure a safe laboratory environment and uphold the principles of scientific integrity and environmental stewardship.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound | 92259-19-3 [chemicalbook.com]
- 10. This compound CAS#: 92259-19-3 [m.chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Mastering Safety: A Guide to Personal Protective Equipment for 1-(3-Nitrophenyl)ethanamine Hydrochloride
For the diligent researcher navigating the complexities of drug development, the safe handling of specialized reagents is not merely a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for managing 1-(3-Nitrophenyl)ethanamine hydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound, as a member of the nitrophenyl and amine hydrochloride chemical families, presents a distinct set of hazards that directly inform our choice of personal protective equipment. The primary risks are well-defined by the Globally Harmonized System (GHS) classifications of analogous compounds.
GHS Hazard Classifications for Related Compounds:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
These classifications are not abstract warnings; they are directives. The hydrochloride salt form often exists as a fine, crystalline powder, which can easily become airborne during handling (e.g., weighing, transferring), increasing the risk of inhalation and inadvertent contact with skin or eyes. The nitro-aromatic structure necessitates caution, as this class of compounds can have other systemic effects. The absence of established Occupational Exposure Limits (OELs) for this specific compound[2] compels us to adopt a stringent approach to exposure minimization.
The Core Ensemble: Your First Line of Defense
The following table outlines the minimum required PPE for any operation involving this compound. The rationale behind each selection is critical for ensuring compliance and, more importantly, your safety.
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Why: The primary route of exposure is dermal contact, which can cause significant irritation[2]. Nitrile gloves offer broad resistance to a variety of chemicals and are a robust first choice for incidental contact.[3][4] For prolonged handling or immersion scenarios, Butyl rubber provides superior protection against nitro-compounds.[5] Field Insight: Always double-glove when weighing the solid material. This allows for the clean removal of the outer glove if it becomes contaminated, preventing the spread of the chemical to other surfaces like your lab notebook or equipment. |
| Eye & Face Protection | Chemical safety goggles with side shields | Why: The solid powder can easily become airborne and cause serious eye irritation upon contact.[2] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not. Field Insight: For procedures with a higher risk of splashing (e.g., dissolving the compound, quenching a reaction), supplement goggles with a full-face shield. This protects the entire face from contact. |
| Body Protection | Fully-buttoned laboratory coat | Why: A lab coat protects your skin and personal clothing from accidental spills and dust contamination.[6] Field Insight: Ensure your lab coat has elastic cuffs. This creates a better seal with your inner gloves, preventing dust from entering your sleeves. |
| Respiratory Protection | NIOSH-approved N95 dust respirator (or equivalent) | Why: As a fine powder, this compound poses a significant respiratory irritation hazard if inhaled.[2][7] An N95 respirator is essential for filtering out fine particulates during any procedure that could generate dust, such as weighing or transfers outside of a certified chemical fume hood. Field Insight: Perform a qualitative fit test each time you don a respirator to ensure a proper seal. Facial hair can compromise the seal, rendering the respirator ineffective. |
Operational Plans: Step-by-Step Protocols
Adherence to protocol is paramount. The following workflows are designed to be clear, logical, and self-validating systems of safety.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don a properly-fitted N95 respirator.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling:
-
Carefully open the container. Avoid creating puffs of dust.
-
Use a spatula to transfer the desired amount to a weigh boat. Perform this action slowly and deliberately.
-
Once weighing is complete, securely cap the source container.
-
-
Cleanup & Doffing:
-
Clean any residual dust from the work surface using a damp paper towel, which must be disposed of as hazardous waste.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Remove the lab coat and hang it in its designated storage area.
-
Remove safety goggles.
-
Exit the immediate work area.
-
Remove the N95 respirator, handling only the straps.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Collection
-
Identify Waste Stream: All waste contaminated with this compound must be classified as halogenated organic waste .[8][9] Do not mix this waste with non-halogenated or other waste streams.
-
Solid Waste:
-
This includes contaminated gloves, paper towels, weigh boats, and any residual solid chemical.
-
Collect this waste in a designated, robust, and clearly labeled hazardous waste container. The label must read "Halogenated Organic Waste" and include the full chemical name.[8]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area with secondary containment.
-
Final Disposal Protocol
-
Consult EHS: Never dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
By integrating these principles and protocols into your daily laboratory operations, you build a resilient culture of safety. This guide serves not just as a set of instructions, but as a reference for understanding and managing the inherent risks associated with this compound, ensuring that your valuable research is conducted safely and responsibly.
References
- 1. 1-(3-Nitrophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. wellbefore.com [wellbefore.com]
- 4. droppe.com [droppe.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
